Product packaging for 2,4,5-Trichloroisophthalonitrile(Cat. No.:CAS No. 23039-03-4)

2,4,5-Trichloroisophthalonitrile

Cat. No.: B140750
CAS No.: 23039-03-4
M. Wt: 231.5 g/mol
InChI Key: GGTVBOHNZPIICP-UHFFFAOYSA-N
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Description

2,4,5-Trichloroisophthalonitrile (CAS 23039-03-4) is an organochlorine compound with the molecular formula C8HCl3N2 and a molecular weight of 231.5 g/mol. This trichlorinated isophthalonitrile derivative is primarily used in research settings as a reference standard and a building block in synthetic chemistry. Its core research value is closely tied to its relationship with the broad-spectrum fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), as it is studied as a potential environmental transformation product or metabolite. Research into chlorothalonil has shown that its principal transformation product is 4-hydroxy-2,5,6-trichloroisophthalonitrile, which has been reported to be more toxic and persistent than the parent compound . The study of specific derivatives like this compound aids in understanding the environmental fate and metabolic pathways of widely used chloronitrile fungicides. In biological systems, related chlorinated isophthalonitriles are known to act as non-systemic fungicides by reacting with cellular thiols, leading to the inhibition of key enzymes such as glyceraldehyde-3-phosphate dehydrogenase (GPDH) . This mechanism disrupts cellular respiration and energy production in target fungi. As a research chemical, this compound serves as a valuable intermediate for the synthesis of more complex chemical structures and for investigative studies in environmental chemistry, toxicology, and analytical method development. This product is intended for research purposes only by trained professionals. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8HCl3N2 B140750 2,4,5-Trichloroisophthalonitrile CAS No. 23039-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,5-trichlorobenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl3N2/c9-6-1-4(2-12)7(10)5(3-13)8(6)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTVBOHNZPIICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)C#N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177591
Record name 2,4,5-Trichloroisophthalonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23039-03-4
Record name 2,4,5-Trichloroisophthalonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023039034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,5-Trichloroisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70177591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-TRICHLOROISOPHTHALONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GDT158V252
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, a significant metabolite of the broad-spectrum fungicide Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile). Due to the limited availability of data for 2,4,5-Trichloroisophthalonitrile, this document focuses on its hydroxylated and more extensively studied derivative. This guide is intended for researchers, scientists, and professionals in drug development and environmental science, presenting key chemical data, experimental context, and logical relationships in a clear and accessible format.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of 4-Hydroxy-2,5,6-trichloroisophthalonitrile are summarized below. These properties are crucial for understanding its behavior in chemical and biological systems.

PropertyValueSource
Molecular Formula C₈HCl₃N₂O[1][2][3]
Molecular Weight 247.47 g/mol [2][3]
CAS Number 28343-61-5[1]
IUPAC Name 2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile[1][3]
Synonyms 2,4,5-Trichloro-6-hydroxy-1,3-benzenedicarbonitrile, Hydroxychlorothalonil[1][3][4]
Appearance Crystalline solidInferred from related compounds
Melting Point Not available
Boiling Point Not available
Flash Point 225 °C[2]
Solubility More polar than Chlorothalonil[1]
Log P (Octanol-water partition coefficient) 2.5[3]

Reactivity and Stability

4-Hydroxy-2,5,6-trichloroisophthalonitrile is a chlorinated aromatic compound. It is known to be a degradation product of Chlorothalonil, formed through microbial and photolytic processes in the environment.[1] The presence of the hydroxyl group increases its polarity compared to the parent compound.[1] It has been reported to react with glutathione, which suggests a potential pathway for detoxification in biological systems.[1] The compound's stability can be affected by ultraviolet light.[1]

Spectral Data

Spectroscopic data is essential for the identification and characterization of chemical compounds. The following spectral information has been reported for 4-Hydroxy-2,5,6-trichloroisophthalonitrile:

Spectral Data TypeKey InformationSource
¹³C NMR Spectra available[3]
GC-MS NIST Number: 60458, Total Peaks: 150, m/z Top Peak: 86, m/z 2nd Highest: 246, m/z 3rd Highest: 248[3]
MS-MS Spectra ID: 2240744, Ionization Mode: Negative, Top 5 Peaks: 244.9074, 246.9041, 174.9704, 146.9767, 181.9432[3]

Experimental Protocols

Determination of Physicochemical Properties:

  • Melting and Boiling Points: Determined using standard laboratory techniques such as capillary melting point apparatus and distillation setups under controlled pressure, respectively.

  • Solubility: Assessed by methods like the shake-flask method, where excess solute is equilibrated with a solvent at a constant temperature, followed by quantification of the dissolved solute using techniques like HPLC or UV-Vis spectroscopy.

  • Log P: Can be determined experimentally using the shake-flask method with n-octanol and water, followed by quantification of the analyte in each phase. Computational models also provide estimations.

Spectroscopic Analysis:

  • NMR Spectroscopy: ¹³C NMR spectra are typically acquired on a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, and the spectrum is recorded to determine the chemical environment of each carbon atom.

  • Mass Spectrometry (GC-MS, MS-MS): For GC-MS analysis, the compound is typically introduced into a gas chromatograph for separation, followed by ionization and mass analysis to determine the mass-to-charge ratio of the parent ion and its fragments. Tandem mass spectrometry (MS-MS) provides further structural information by fragmenting selected ions.

Analytical Methods for Detection: The analysis of 4-hydroxy-2,5,6-trichloroisophthalonitrile in environmental and biological samples often involves extraction followed by chromatographic separation and detection.

  • Sample Preparation: May involve solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate and concentrate the analyte from the matrix.

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for separation.[5][6][7] Detection is often achieved using mass spectrometry (MS) or an electron capture detector (ECD), which is sensitive to halogenated compounds.[6][8]

Logical Relationships and Pathways

4-Hydroxy-2,5,6-trichloroisophthalonitrile is primarily known as a metabolite of the fungicide Chlorothalonil. Understanding its formation pathway is crucial for environmental and toxicological assessments.

cluster_degradation Environmental and Biological Degradation Chlorothalonil Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile) Metabolite 4-Hydroxy-2,5,6-trichloroisophthalonitrile Chlorothalonil->Metabolite Hydrolytic Dechlorination (Microbial/Photolytic)

Caption: Formation of 4-Hydroxy-2,5,6-trichloroisophthalonitrile from Chlorothalonil.

References

A Technical Guide to the Environmental Degradation of Chlorothalonil and the Synthesis of its Primary Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the degradation of chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), a widely used broad-spectrum fungicide. While the direct synthesis of 2,4,5-trichloroisophthalonitrile from chlorothalonil degradation is not a documented pathway in the reviewed scientific literature, this document details the established degradation routes, primarily leading to the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile. This guide provides a comprehensive overview of the environmental fate of chlorothalonil, its principal degradation products, and the analytical methodologies used for their study.

Introduction to Chlorothalonil and its Environmental Fate

Chlorothalonil is an organochlorine fungicide used to control a wide range of fungal diseases on various crops.[1][2] Due to its widespread use, understanding its environmental persistence and degradation is of significant interest. The degradation of chlorothalonil can occur through several abiotic and biotic pathways, including hydrolysis, photolysis, and microbial degradation.[1][3]

The primary degradation product of chlorothalonil is 4-hydroxy-2,5,6-trichloroisophthalonitrile (OH-CHT), which is formed through the replacement of a chlorine atom with a hydroxyl group.[1][4][5] This metabolite is often more persistent and mobile in the environment than the parent compound.[6] Other degradation products include various amide and sulfhydryl-substituted compounds.[4][7]

It is important to note that the formation of this compound, an isomer missing a chlorine atom, is not a commonly reported degradation product of chlorothalonil. The available literature primarily points towards substitution reactions rather than simple dechlorination at the 6-position.

Major Degradation Pathways of Chlorothalonil

The degradation of chlorothalonil is influenced by environmental conditions such as pH, temperature, light exposure, and microbial activity.[1][8]

Hydrolysis

Chlorothalonil is relatively stable to hydrolysis under acidic and neutral conditions. However, under basic conditions (pH 9), it degrades to form 3-cyano-2,4,5,6-tetrachlorobenzamide and 4-hydroxy-2,5,6-trichloroisophthalonitrile.[3]

Photodegradation

Photolysis is a major pathway for chlorothalonil dissipation in aquatic environments and on plant surfaces.[1] The rate of photodegradation is influenced by the light source and the presence of photosensitizers.[8] The half-life of chlorothalonil under a high-pressure mercury lamp has been reported to be as short as 22.4 minutes.[8]

Microbial Degradation

Both aerobic and anaerobic microbes can degrade chlorothalonil.[1] Under anaerobic conditions, hydrolytic dechlorination can lead to the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile.[1] Several bacterial strains capable of degrading chlorothalonil have been isolated, and the key genes involved in its biotransformation have been identified.[9]

Below is a diagram illustrating the primary degradation pathways of chlorothalonil.

Chlorothalonil_Degradation cluster_Pathways Degradation Pathways Chlorothalonil Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile) Hydrolysis Hydrolysis (Basic Conditions) Chlorothalonil->Hydrolysis Photodegradation Photodegradation Chlorothalonil->Photodegradation Microbial_Degradation Microbial Degradation (Aerobic & Anaerobic) Chlorothalonil->Microbial_Degradation OH_CHT 4-Hydroxy-2,5,6-trichloroisophthalonitrile (OH-CHT) Hydrolysis->OH_CHT Amide_Metabolites Amide Metabolites Hydrolysis->Amide_Metabolites Photodegradation->OH_CHT Microbial_Degradation->OH_CHT SH_CHT Sulfhydryl-CHT (in vegetables) Microbial_Degradation->SH_CHT Specific conditions Sample_Prep_Workflow start Sample Collection (Water or Soil) extraction Solvent Extraction (for soil) start->extraction spe Solid-Phase Extraction (SPE) start->spe extraction->spe elution Elution of Analytes spe->elution analysis Instrumental Analysis (GC/MS or LC/MS) elution->analysis

References

Toxicological Profile of Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), a broad-spectrum fungicide. The document synthesizes data from a range of laboratory studies, focusing on acute, subchronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental protocols for key studies are described, and metabolic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

Chlorothalonil (CAS No. 1897-45-6) is an organic compound extensively used in agriculture as a non-systemic foliar fungicide to control a wide variety of fungal diseases in crops.[1][2] It is also utilized as a wood protectant, pesticide, and to control mold and mildew.[2] Given its widespread use, a thorough understanding of its toxicological profile is essential for assessing its potential risk to human health and the environment. This guide provides an in-depth analysis of laboratory findings on the toxicity of chlorothalonil.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₈Cl₄N₂[2]
Molar Mass 265.90 g·mol−1[2]
Appearance White crystalline solid[2]
Melting Point 250-251 °C[3]
Boiling Point 350 °C[3]
Water Solubility 0.6-1.2 mg/L at 25°C[3]
Log P (Octanol-water partition coefficient) 2.88–3.86[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

In laboratory animals, particularly rats, orally administered chlorothalonil is incompletely absorbed, with absorption being dose-dependent.[1][3] At lower doses (up to 50 mg/kg bw), approximately 30-31% of the dose is absorbed, while at higher doses (200 mg/kg bw), absorption decreases, suggesting a saturation process.[1][3] Following absorption, the highest concentrations of chlorothalonil and its metabolites are found in the kidneys, liver, and blood.[3]

The primary metabolic pathway for chlorothalonil involves conjugation with glutathione, followed by further enzymatic processing to form mercapturic acid derivatives.[1] The major route of excretion is via the feces, with a smaller proportion excreted in the urine.[4]

Chlorothalonil Chlorothalonil Glutathione_Conjugates Di- and Tri-Glutathione Conjugates Chlorothalonil->Glutathione_Conjugates Glutathione S-transferase Mercapturic_Acid_Derivatives Mercapturic Acid Derivatives Glutathione_Conjugates->Mercapturic_Acid_Derivatives Enzymatic Processing Excretion Excretion Mercapturic_Acid_Derivatives->Excretion Feces & Urine start Select Initial Dose dose Administer Dose to a Single Animal start->dose observe Observe for Toxicity and Mortality (14 days) dose->observe decision Outcome? observe->decision increase Increase Dose for Next Animal decision->increase Survives decrease Decrease Dose for Next Animal decision->decrease Dies calculate Calculate LD50 decision->calculate Stopping Criteria Met increase->dose decrease->dose

References

Environmental Fate and Transport of 2,4,5-Trichloroisophthalonitrile in Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichloroisophthalonitrile is a chemical compound of environmental interest, primarily known as a degradation product of the broad-spectrum fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile). Understanding the environmental fate and transport of this metabolite is crucial for a comprehensive risk assessment of chlorothalonil use. This technical guide provides an in-depth overview of the available scientific knowledge regarding the behavior of this compound in the soil environment, including its formation, persistence, and potential for mobility. Due to the limited direct data on this compound, this guide also leverages data from its parent compound, chlorothalonil, and another major metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, to infer its likely environmental behavior.

Data on Environmental Fate Parameters

Quantitative data on the environmental fate of this compound is scarce in publicly available literature. Therefore, the following table includes data for the parent compound, chlorothalonil, and its major metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, to provide context and an estimate of the potential behavior of this compound. It is important to note that the persistence and mobility of this compound may differ from these related compounds.

ParameterChlorothalonil4-hydroxy-2,5,6-trichloroisophthalonitrileThis compound
Soil Half-life (DT50) 18 to 87 days (field conditions); 1 to 2 months (general)[1][2]36 to 220 days[3]Data not available
Soil Adsorption Coefficient (Koc) High (suggesting low mobility)[4]Data not available (inferred to be more mobile than parent)[5]Data not available
Mobility in Soil Immobile[2]More mobile than chlorothalonil[5]Data not available

Formation and Degradation in Soil

This compound is formed in the soil through the microbial degradation of chlorothalonil.[1] The degradation of chlorothalonil is influenced by several environmental factors:

  • Microbial Activity: Soil microorganisms play a significant role in the breakdown of chlorothalonil into its various metabolites.[5]

  • Soil pH: Chlorothalonil is more efficiently degraded under neutral pH conditions.[4]

  • Temperature: Higher temperatures generally increase the rate of microbial degradation.

  • Organic Matter: Degradation is more efficient in soil with a low carbon content.[4]

The degradation of chlorothalonil follows a complex pathway, leading to the formation of several intermediate compounds.

Chlorothalonil Chlorothalonil Metabolite1 4-hydroxy-2,5,6- trichloroisophthalonitrile Chlorothalonil->Metabolite1 Microbial Hydroxylation Metabolite2 This compound Chlorothalonil->Metabolite2 Microbial Dechlorination Metabolite3 Other Metabolites Chlorothalonil->Metabolite3 Mineralization CO2 + H2O + Mineral Salts Metabolite1->Mineralization Metabolite2->Mineralization Metabolite3->Mineralization cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_results Results Soil Soil Sample Degradation Degradation Study Soil->Degradation Adsorption Adsorption Study Soil->Adsorption Pesticide Test Substance (this compound) Pesticide->Degradation Pesticide->Adsorption Extraction Solvent Extraction Degradation->Extraction Quantification GC/MS or LC-MS/MS Adsorption->Quantification Extraction->Quantification DT50 Half-life (DT50) Quantification->DT50 Koc Adsorption Coeff. (Koc) Quantification->Koc

References

Microbial pathways for the biodegradation of 2,4,5-Trichloroisophthalonitrile.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Microbial Biodegradation of Chlorothalonil

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This guide focuses on the microbial biodegradation of 2,4,5,6-tetrachloroisophthalonitrile (Chlorothalonil, TPN), as there is a significant body of scientific literature available for this compound. The user's original query for "2,4,5-Trichloroisophthalonitrile" yielded negligible specific data. Chlorothalonil represents the closest chemical analog for which detailed microbial degradation pathways have been elucidated and serves as the primary subject of this technical guide.

Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile, TPN) is a broad-spectrum, non-systemic organochlorine fungicide widely used in agriculture to control fungal diseases on a variety of crops.[1] Its extensive use has led to concerns about its persistence in the environment and potential toxicity to non-target organisms, including aquatic life and potentially humans.[1][2] Microbial biodegradation presents a cost-effective and environmentally sustainable approach to remediate chlorothalonil-contaminated soil and water.

This guide provides a comprehensive overview of the known microbial pathways for the biodegradation of chlorothalonil, focusing on the key microorganisms, enzymes, and metabolic intermediates involved. It is intended to be a technical resource, offering detailed experimental protocols and quantitative data to aid researchers in the field.

Microbial Pathways for Chlorothalonil Biodegradation

Microorganisms have evolved diverse enzymatic strategies to break down chlorothalonil. The primary degradation mechanisms involve hydrolytic dehalogenation, glutathione conjugation, and modifications of the cyano groups.

Pathway 1: Hydrolytic Dehalogenation

This pathway is prominently observed in Pseudomonas sp. strain CTN-3.[3] The initial and rate-limiting step is catalyzed by the Zn(II)-dependent enzyme Chlorothalonil dehalogenase (Chd) .[4][5] This enzyme replaces a chlorine atom at the C4 position with a hydroxyl group, resulting in the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile (4-OH-TPN), a major and more persistent metabolite.[2][4]

The overall reaction is as follows: 2,4,5,6-tetrachloroisophthalonitrile + H₂O → 4-hydroxy-2,5,6-trichloroisophthalonitrile + HCl

Hydrolytic_Dehalogenation_Pathway TPN Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile) OH_TPN 4-Hydroxy-2,5,6-trichloroisophthalonitrile (4-OH-TPN) TPN->OH_TPN Chlorothalonil dehalogenase (Chd) + H₂O - Cl⁻ Glutathione_Conjugation_Pathway TPN Chlorothalonil Mono_GS Mono-glutathione Conjugate TPN->Mono_GS GST + GSH - Cl⁻ Di_GS Di-glutathione Conjugate Mono_GS->Di_GS GST + GSH - Cl⁻ Tri_GS Tri-glutathione Conjugate Di_GS->Tri_GS GST + GSH - Cl⁻ Cyano_Group_Pathway cluster_path1 Path A cluster_path2 Path B TPN1 Chlorothalonil Amide 3-Cyano-2,4,5,6-tetrachlorobenzamide TPN1->Amide Nitrile Hydratase (putative) + H₂O TPN2 Chlorothalonil OH_TPN 4-OH-TPN TPN2->OH_TPN Hydroxylation Carbamoyl 1-Carbamoyl-3-cyano-4-hydroxy- 2,5,6-trichlorobenzene OH_TPN->Carbamoyl Nitrile Hydratase (putative) + H₂O Experimental_Workflow A 1. Sample Collection (Pesticide-contaminated soil) B 2. Enrichment Culture (Mineral Salt Medium + Chlorothalonil) A->B C 3. Isolation & Purification (Serial dilution & plating) B->C D 4. Identification of Isolates (16S rDNA sequencing, morphology) C->D E 5. Biodegradation Assay (Liquid culture with isolate) D->E F 6. Sample Preparation (Solvent extraction, SPE cleanup) E->F Aqueous Samples G 7. Analytical Quantification (HPLC-MS/MS, GC-MS) F->G H 8. Metabolite Identification G->H

References

Photodegradation of 2,4,5-Trichloroisophthalonitrile in Aquatic Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of 2,4,5-trichloroisophthalonitrile, commonly known as chlorothalonil, in aquatic environments. Chlorothalonil is a broad-spectrum, non-systemic organochlorine fungicide that has been in use since 1966.[1] While it has low water solubility, its high toxicity to aquatic organisms necessitates a thorough understanding of its environmental fate.[1] Photodegradation is a primary dissipation pathway for chlorothalonil in aquatic systems.[1] This process can be influenced by various environmental factors, including the presence of natural photosensitizers like dissolved organic matter (DOM) and flavonoids.[1][2]

Executive Summary

The photodegradation of chlorothalonil in water proceeds primarily through reductive dechlorination, leading to the formation of a series of less chlorinated intermediates and ultimately other degradation products. The rate of this degradation is significantly influenced by the light source, pH of the water, temperature, and the presence of photosensitizing substances. This guide details the experimental methodologies used to study these processes, presents key quantitative data on degradation kinetics, and outlines the primary photodegradation pathways.

Data Presentation

The following tables summarize the quantitative data on the photodegradation of chlorothalonil under various experimental conditions.

Table 1: Photodegradation Half-lives of Chlorothalonil under Different Light Sources and Water Matrices

Light SourceWater MatrixHalf-life (t½)Reference
High-Pressure Mercury Lamp (HPML)Aqueous Solution22.4 min[3]
UV LampAqueous Solution82.5 min[3]
SunlightAqueous Solution123.8 min[3]
UV Lamp (254 nm)Ultrapure Water55.23 min[4]
UV Lamp (254 nm)Pond Water12.63 min[4]
UV Lamp (254 nm)Paddy Field Water16.36 min[4]
Simulated Solar IrradiationDistilled Water1 - 48 h[5]
Simulated Solar IrradiationSea Water1 - 48 h[5]
Simulated Solar IrradiationRiver Water1 - 48 h[5]
Simulated Solar IrradiationLake Water1 - 48 h[5]

Table 2: Influence of Environmental Factors on Chlorothalonil Photodegradation

FactorConditionEffect on Degradation RateReference
pHAlkaline > Neutral > AcidicIncreased rate in alkaline solutions[3]
Temperature10°C - 40°CRate doubled with every 10°C increase[3]
PhotosensitizersFlavonoids (e.g., Cyanidin)6.7-18.3 times faster under sunlight[2]
PhotosensitizersDissolved Organic Matter (DOM)Enhanced degradation (except in seawater)[5]
SurfactantsSDS, SDBS, Tween 60, Span 20Photosensitizing effects[3]
SurfactantsCetyltrimethylammonium bromide (CTAB)Photoquench effect[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of chlorothalonil photodegradation. Below are generalized protocols based on cited literature.

Aqueous Photolysis Study

Objective: To determine the rate of photodegradation of chlorothalonil in an aqueous solution under controlled irradiation.

Materials:

  • Chlorothalonil standard

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • pH buffers (for pH-dependent studies)

  • Photoreactor equipped with a light source (e.g., high-pressure mercury lamp, UV lamp, or solar simulator)

  • Quartz tubes

  • Magnetic stirrer

  • Analytical instrumentation (HPLC-UV, GC-MS, or LC-MS/MS)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of chlorothalonil in acetonitrile.

  • Preparation of Test Solutions: Spike the appropriate water matrix (e.g., ultrapure water, buffered solution) with the chlorothalonil stock solution to achieve the desired initial concentration (e.g., 1.88 µmol/L).[4]

  • Irradiation:

    • Fill quartz tubes with the test solution.

    • Place the tubes in the photoreactor at a controlled temperature.

    • Irradiate the samples for a defined period. Collect samples at various time intervals.

    • Run a dark control in parallel by wrapping a quartz tube in aluminum foil to assess for any non-photolytic degradation.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the sample.

    • Quench the photoreaction if necessary (e.g., by adding a solvent like acetonitrile).

    • Analyze the concentration of chlorothalonil and its degradation products using a validated analytical method.

Analytical Methodology: GC-MS/MS

Objective: To identify and quantify chlorothalonil and its photodegradation products.

Instrumentation: Gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

Sample Preparation:

  • Liquid-Liquid Extraction or Solid-Phase Extraction (SPE): Extract the analytes from the aqueous samples. For SPE, a hydrophobic polymeric phase can be used.[6]

  • Solvent Exchange: If necessary, exchange the solvent to one compatible with the GC injection.

  • Derivatization (optional): Some degradation products may require derivatization to improve their volatility and thermal stability for GC analysis.

GC-MS/MS Parameters (Example):

  • Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm)[7]

  • Injection Mode: Splitless[7]

  • Carrier Gas: Helium

  • Temperature Program: Optimized for the separation of the target analytes.

  • Ionization Mode: Electron Ionization (EI)[7]

  • MS/MS Transitions:

    • Chlorothalonil: Precursor ions: 266, 264 m/z; Product ions: 133, 170 m/z (from 266), 168 m/z (from 264)[7][8]

Mandatory Visualization

Photodegradation Pathway of Chlorothalonil

The primary photodegradation pathway of chlorothalonil in aquatic environments involves a stepwise reductive dechlorination. The process is initiated by the absorption of light, leading to an excited state of the chlorothalonil molecule. This excited molecule can then undergo dechlorination, often facilitated by hydrogen atom donors in the environment.

Chlorothalonil_Photodegradation CTL This compound (Chlorothalonil) TCPN 2,4,5-Trichloro-1,3-dicyanobenzene CTL->TCPN -Cl OH_CTL 4-Hydroxy-2,5,6-trichloroisophthalonitrile CTL->OH_CTL +OH, -Cl DCPN 2,5-Dichloro-1,3-dicyanobenzene TCPN->DCPN -Cl Other_Products Other Degradation Products TCPN->Other_Products MCPN 5-Chloro-1,3-dicyanobenzene DCPN->MCPN -Cl DCPN->Other_Products MCPN->Other_Products OH_CTL->Other_Products

Caption: Proposed photodegradation pathway of chlorothalonil in water.

Experimental Workflow for Aqueous Photolysis Study

The following diagram illustrates a typical workflow for studying the photodegradation of chlorothalonil in an aquatic environment.

Experimental_Workflow Prep Preparation of Chlorothalonil Solution Irradiation Irradiation in Photoreactor Prep->Irradiation Dark_Control Dark Control Prep->Dark_Control Sampling Time-course Sampling Irradiation->Sampling Extraction Sample Preparation (e.g., SPE) Sampling->Extraction Dark_Control->Sampling Analysis Analytical Measurement (GC-MS or LC-MS/MS) Extraction->Analysis Data Data Analysis (Kinetics, Product ID) Analysis->Data

Caption: General experimental workflow for a chlorothalonil photolysis study.

Logical Relationship of Factors Influencing Photodegradation

The rate of chlorothalonil photodegradation is a function of multiple interacting environmental factors.

Factors_Influence Photodegradation_Rate Photodegradation Rate Light Light (Intensity, Wavelength) Light->Photodegradation_Rate Water_Chem Water Chemistry (pH, Temperature) Water_Chem->Photodegradation_Rate Sensitizers Photosensitizers (DOM, Flavonoids) Sensitizers->Photodegradation_Rate

Caption: Key factors influencing chlorothalonil photodegradation rate.

References

In-Depth Technical Guide: Physical and Chemical Characteristics of 2,4,5,6-Tetrachloroisophthalonitrile (Chlorothalonil)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide details the physical and chemical characteristics of 2,4,5,6-Tetrachloroisophthalonitrile, commonly known as Chlorothalonil. The user's original request for "2,4,5-Trichloroisophthalonitrile" did not yield substantial scientific literature, suggesting a possible misidentification. 2,4,5,6-Tetrachloroisophthalonitrile is the widely studied and commercially significant compound.

Introduction

2,4,5,6-Tetrachloroisophthalonitrile, commercially known as Chlorothalonil, is a broad-spectrum, non-systemic organochlorine fungicide.[1] First registered for use in the United States in 1966, it is extensively utilized in agriculture to control a wide array of fungal diseases on various crops, turf, and ornamental plants.[1] Beyond its agricultural applications, Chlorothalonil also serves as a wood protectant, pesticide, acaricide, and a preservative in paints, resins, and emulsions to prevent mold, mildew, bacteria, and algae growth.[1] Its mode of action involves the inactivation of sulfhydryl groups in amino acids and enzymes within fungal cells, thereby disrupting their metabolism.[2]

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4,5,6-Tetrachloroisophthalonitrile, along with experimental protocols for their determination, its synthesis, mechanism of action, and degradation pathways.

Physical Characteristics

2,4,5,6-Tetrachloroisophthalonitrile is a white, crystalline solid under standard conditions.[3][4] When pure, it is odorless; however, the technical grade product may have a slightly pungent odor.[4]

Table 1: Physical Properties of 2,4,5,6-Tetrachloroisophthalonitrile

PropertyValue
Molecular Formula C₈Cl₄N₂
Molecular Weight 265.91 g/mol
Melting Point 250-251 °C (482-484 °F)[4]
Boiling Point 350 °C (662 °F) at 760 mmHg[3]
Density 1.7 - 1.8 g/cm³ at 20-25 °C[3][4]
Vapor Pressure < 0.01 mmHg at 104°F (40°C); 9.2 mmHg at 338.7°F (170.4°C)
Water Solubility < 0.1 mg/mL at 70°F (21°C)[4]
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol
Log P (Octanol-Water Partition Coefficient) 2.88 - 3.86[3]

Chemical Characteristics

3.1. Stability and Reactivity

2,4,5,6-Tetrachloroisophthalonitrile is stable in neutral or acidic aqueous media.[4] However, it undergoes slow hydrolysis under basic conditions (pH > 9).[4] It is thermally stable at ambient temperatures and stable to ultraviolet light in its crystalline state and in aqueous media.[4] When heated to decomposition, it emits toxic fumes of hydrogen chloride, nitrogen oxides, and hydrogen cyanide.[4]

3.2. Synthesis

Chlorothalonil can be synthesized through two primary routes. The most common method is the direct chlorination of isophthalonitrile.[3] An alternative method involves the dehydration of tetrachloroisophthaloyl amide using phosphoryl chloride.[3]

G Isophthalonitrile Isophthalonitrile Chlorothalonil 2,4,5,6-Tetrachloroisophthalonitrile Isophthalonitrile->Chlorothalonil Chlorination Chlorine Chlorine (Cl2) Chlorine->Chlorothalonil Reagent G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample (Soil, Water, etc.) Extraction Solvent Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Injection Injection into GC Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification Detection->Quantification G Chlorothalonil Chlorothalonil Conjugate Chlorothalonil-GSH Conjugate Chlorothalonil->Conjugate InactiveEnzyme Inactive Enzyme Chlorothalonil->InactiveEnzyme GSH Glutathione (GSH) GSH->Conjugate Depletion Enzymes Sulfhydryl-containing Enzymes Enzymes->InactiveEnzyme Inactivation Disruption Metabolic Disruption Conjugate->Disruption InactiveEnzyme->Disruption Death Fungal Cell Death Disruption->Death G Chlorothalonil 2,4,5,6-Tetrachloroisophthalonitrile Hydroxy 4-Hydroxy-2,5,6-trichloroisophthalonitrile Chlorothalonil->Hydroxy Microbial Degradation/ Photolysis Diamide 1,3-Dicarbamoyl-2,4,5,6- tetrachlorobenzene Chlorothalonil->Diamide Hydrolysis AmideHydroxy 1-Carbamoyl-3-cyano-4-hydroxy- 2,5,6-trichlorobenzene Hydroxy->AmideHydroxy Further Further Degradation Products Hydroxy->Further Diamide->Further AmideHydroxy->Further

References

An In-depth Technical Guide on the Solubility and Stability of Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile) in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide focuses on Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) due to the extensive availability of data for this compound. There is limited specific information available in the public domain regarding the solubility and stability of 2,4,5-Trichloroisophthalonitrile. Given the structural similarity, the data on chlorothalonil may provide valuable insights, but direct extrapolation should be done with caution.

This technical guide provides a comprehensive overview of the solubility and stability of chlorothalonil in various organic solvents, intended for researchers, scientists, and professionals in drug development.

Solubility Data

The solubility of a compound is a critical parameter in various scientific and industrial applications, including formulation development, environmental fate assessment, and toxicological studies. The following table summarizes the available quantitative solubility data for chlorothalonil in a range of organic solvents.

SolventTemperature (°C)Solubility (% by weight)Solubility (g/L)
Acetone25220
Cyclohexanone253-
Dimethylformamide25330
Dimethyl sulfoxide25220
Kerosene25<1-
Methyl ethyl ketone252-
Xylene25880
Ethyl acetate20-13800
Dichloromethane20-18000

Note: Data sourced from various public references. Slight variations may exist between sources.

Stability Profile

Chlorothalonil is generally stable under normal storage temperatures and in acidic to neutral aqueous media.[1][2][3] However, its stability can be influenced by pH, temperature, and exposure to light.

  • pH Stability: It is chemically stable in acidic and moderately alkaline aqueous solutions.[1][2] Hydrolysis is slow at pH values greater than 9.[2] Under basic conditions (pH 9), it can degrade to form 3-cyano-2,4,5,6-tetrachlorobenzamide and 4-hydroxy-2,5,6-trichloroisophthalonitrile.[4]

  • Thermal Stability: Chlorothalonil is thermally stable at ambient temperatures.[2]

  • Photostability: It is stable to ultraviolet radiation in its crystalline state and in aqueous media.[1][2] However, when dissolved in benzene, it can be unstable to light, forming 2,3,5-trichloro-4,6-dicyanobiphenyl as a condensation product.[2][3] Photolysis is a major degradation pathway, and the rate can be enhanced by natural photosensitizers.[5]

The primary degradation product under anaerobic conditions is the more stable metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile.[5][6]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable solubility and stability data. The following sections outline typical methodologies.

3.1. Solubility Determination

A common method for determining the solubility of a compound like chlorothalonil is the shake-flask method .

Objective: To determine the saturation concentration of chlorothalonil in a specific organic solvent at a controlled temperature.

Materials:

  • Chlorothalonil (analytical standard)

  • Selected organic solvent (HPLC grade or equivalent)

  • Thermostatically controlled shaker bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of chlorothalonil to a known volume of the organic solvent in a sealed flask. The excess solid ensures that saturation is reached.

  • Equilibration: Place the flask in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed in the temperature-controlled bath for a period to allow the undissolved solid to settle. For finer suspensions, centrifuge the sample at a controlled temperature to separate the solid phase from the saturated solution.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of chlorothalonil.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

3.2. Stability Testing

Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors.

Objective: To assess the stability of chlorothalonil in a specific organic solvent under defined conditions (e.g., temperature, light).

Materials:

  • Chlorothalonil solution of a known concentration in the selected organic solvent

  • Temperature- and humidity-controlled stability chambers

  • Photostability chamber with a defined light source (e.g., Xenon lamp)

  • HPLC system for analysis

  • Appropriate analytical standards for chlorothalonil and its potential degradation products

Procedure:

  • Sample Preparation: Prepare a solution of chlorothalonil in the organic solvent of interest at a known concentration.

  • Storage Conditions: Aliquot the solution into suitable, inert, sealed containers. Place the samples in stability chambers under various conditions, such as:

    • Accelerated Stability: e.g., 40 °C / 75% RH

    • Long-term Stability: e.g., 25 °C / 60% RH

    • Photostability: Expose samples to a light source as per ICH Q1B guidelines. A dark control should be stored under the same conditions but protected from light.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 6, 12 months).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from its degradation products.

  • Data Evaluation: At each time point, determine the concentration of chlorothalonil remaining and identify and quantify any degradation products. The rate of degradation can then be calculated.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Determination cluster_stability Stability Testing prep_sol Prepare Supersaturated Solution equil Equilibrate in Shaker Bath prep_sol->equil sep Phase Separation (Centrifuge) equil->sep anal_sol Analyze Supernatant by HPLC sep->anal_sol calc_sol Calculate Solubility anal_sol->calc_sol prep_stab Prepare Solution of Known Concentration store Store under Defined Conditions (Temp, Light) prep_stab->store sample Withdraw Samples at Time Points store->sample anal_stab Analyze by Stability-Indicating HPLC sample->anal_stab eval Evaluate Degradation anal_stab->eval

Caption: Workflow for determining solubility and stability.

Degradation Pathway of Chlorothalonil under Basic Conditions

G cluster_products Degradation Products (pH > 9) chlorothalonil Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) prod1 3-cyano-2,4,5,6-tetrachlorobenzamide chlorothalonil->prod1 Hydrolysis prod2 4-hydroxy-2,5,6-trichloroisophthalonitrile chlorothalonil->prod2 Hydrolysis

Caption: Hydrolytic degradation of Chlorothalonil.

References

Methodological & Application

Application Notes & Protocols for the Analysis of 2,4,5-Trichloroisophthalonitrile in Sediment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the detection and quantification of 2,4,5-Trichloroisophthalonitrile, a fungicide commonly known as chlorothalonil, in sediment samples. The protocols are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a broad-spectrum organochlorine fungicide widely used in agriculture. Due to its persistence and potential toxicity, monitoring its concentration in environmental matrices like sediment is crucial for assessing environmental contamination and ensuring ecological safety. This document outlines validated analytical methods for the extraction, cleanup, and instrumental analysis of chlorothalonil in sediment. The primary analytical techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which offer high sensitivity and selectivity for the determination of this compound.

Experimental Protocols

Several methods have been developed for the analysis of chlorothalonil and its degradation products in sediment and soil.[1] The primary steps involve extraction of the analyte from the sediment matrix, cleanup of the extract to remove interfering substances, and subsequent analysis by chromatographic techniques.

Method 1: Ultrasound-Assisted Extraction with GC-MS Analysis

This protocol is adapted from a method developed for the simultaneous extraction of chlorothalonil and its degradates from soils and sediments.[1][2]

1. Sample Preparation and Extraction:

  • Sample Pre-treatment: Air-dry the sediment samples and sieve them to remove large debris.

  • Extraction:

    • Weigh 10 g of the dried sediment into a beaker.

    • Add a suitable surrogate or internal standard to the sample.

    • Add 50 mL of acetone.[1]

    • Place the beaker in an ultrasonic bath and sonicate for 15 minutes.[1]

    • Allow the sediment to settle and decant the acetone extract.

    • Repeat the extraction process two more times with fresh acetone.

    • Combine the acetone extracts.

2. Extract Cleanup:

  • Solid Phase Extraction (SPE):

    • Concentrate the combined acetone extract to approximately 1 mL using a rotary evaporator.

    • Condition a Florisil SPE cartridge by passing 5 mL of hexane through it.[1]

    • Load the concentrated extract onto the SPE cartridge.

    • Elute the cartridge with a suitable solvent mixture, such as hexane:acetone (9:1 v/v), to collect the fraction containing chlorothalonil.[1]

  • Sulfur Removal (if necessary): If elemental sulfur is present in the sediment, it can interfere with the GC analysis. Sulfur can be removed by passing the extract through a copper column or using gel permeation chromatography (GPC).[3]

3. Instrumental Analysis (GC-MS):

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.[1]

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of chlorothalonil (e.g., m/z 266, 264, 268).

Method 2: Accelerated Solvent Extraction (ASE®) with HPLC Analysis

This protocol utilizes an automated extraction technique followed by liquid chromatographic analysis.

1. Sample Preparation and Extraction:

  • Sample Pre-treatment: Mix the sediment sample with a drying agent like diatomaceous earth.

  • Accelerated Solvent Extraction (ASE®):

    • Pack an ASE® cell with the prepared sediment sample.

    • Place the cell in the ASE® system.

    • Extract the sample with a suitable solvent, such as a mixture of acetone and dichloromethane, at an elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).[3]

    • Collect the extract in a vial.

2. Extract Cleanup:

  • Gel Permeation Chromatography (GPC): GPC is effective for removing high molecular weight interferences.[3]

  • Solid Phase Extraction (SPE): Use a C18 or other suitable SPE cartridge for further cleanup, similar to the procedure described in Method 1.

3. Instrumental Analysis (HPLC-UV or HPLC-MS):

  • Instrumentation: A high-performance liquid chromatograph with a UV detector or a mass spectrometer.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[4]

    • Flow Rate: Typically 1 mL/min.

    • Detector: UV detection at a wavelength where chlorothalonil has significant absorbance (e.g., 254 nm or 325 nm).[4] For higher selectivity and sensitivity, an HPLC-MS system can be employed.

Data Presentation

The following table summarizes the performance of different analytical methods for the determination of chlorothalonil in sediment and soil.

Analytical MethodExtraction TechniqueCleanup MethodRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
GC-MSSonication with AcetoneSPE (Florisil)80 - 911 - 5 µg/kgNot Reported[1][2]
GC-MSShaking with Acetone/H₂SO₄GPC & PartitioningNot ReportedNot Reported0.01 mg/kg[5]
GC-MSASE®GPC & SPE/Florisil75 - 1020.6 - 3.4 µg/kgNot Reported[3]
GC-ECD/ITDMulti-residue methodNot Specified89 - 1040.01 mg/kgNot Reported[6]
HPLC-UVNot SpecifiedSPE (C18)Not Reported~0.5 µg/LNot Reported[4]
UHPLC-MS/MSQuEChERS/SPENot Applicable84 - 115Not Reported0.5 µg/kg[7]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the analysis of this compound in sediment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sediment Sample Collection drying_sieving Drying and Sieving sample_collection->drying_sieving extraction Extraction (e.g., Sonication, ASE®) drying_sieving->extraction cleanup Extract Cleanup (e.g., SPE, GPC) extraction->cleanup gc_ms GC-MS Analysis cleanup->gc_ms GC-based methods hplc HPLC-UV/MS Analysis cleanup->hplc HPLC-based methods quantification Quantification gc_ms->quantification hplc->quantification reporting Reporting quantification->reporting

Workflow for Chlorothalonil Analysis in Sediment.

References

Application Note: Determination of 2,4,5-Trichloroisophthalonitrile (Chlorothalonil) using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4,5-Trichloroisophthalonitrile, commonly known as chlorothalonil, is a broad-spectrum, non-systemic fungicide used to control fungal diseases in a variety of crops.[1] Its widespread use necessitates sensitive and reliable analytical methods for monitoring its residues in environmental and agricultural samples. This application note provides a detailed protocol for the determination of chlorothalonil using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for this purpose.

The inherent challenge in analyzing chlorothalonil lies in its susceptibility to degradation, particularly at high pH and in certain sample matrices.[2] Therefore, the presented protocol incorporates strategies to minimize analyte loss during sample preparation and analysis.

Principle

This method involves the extraction of chlorothalonil from a sample matrix, followed by cleanup to remove interfering co-extractives, and subsequent analysis by GC-MS. The gas chromatograph separates chlorothalonil from other components in the sample extract based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then detects and quantifies chlorothalonil based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed.

Experimental Protocols

1. Reagents and Standards

  • Solvents: Acetone, acetonitrile, toluene, and hexane (HPLC or pesticide residue grade).

  • Reagents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, 0.1 M EDTA sodium salt solution, and concentrated sulfuric acid.[2][3]

  • Standards: Certified reference standard of this compound. A stock standard solution is typically prepared in acetone at a concentration of approximately 500 µg/mL and stored at -20°C.[1] Working standard solutions are prepared by diluting the stock solution with an appropriate solvent.

2. Sample Preparation

The choice of sample preparation method depends on the sample matrix. Two common methods are presented below: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for fruits and vegetables and a solvent extraction with Solid Phase Extraction (SPE) cleanup.

2.1. Modified QuEChERS Method for Fruits and Vegetables

This method is a modification of the standard QuEChERS protocol to improve the stability of chlorothalonil.[2]

  • Weigh 10 g of a homogenized, frozen sample into a 50 mL centrifuge tube.

  • Acidify the sample to a pH of approximately 1 by adding 100 µL of concentrated sulfuric acid.[2]

  • Add 10 mL of acetonitrile.

  • Close the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for another 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • The resulting supernatant (acetonitrile layer) can be directly analyzed or subjected to a dispersive SPE (d-SPE) cleanup if necessary, though some methods advise against d-SPE with PSA due to potential chlorothalonil degradation.[2]

2.2. Solvent Extraction and Solid Phase Extraction (SPE) for Various Matrices

This method is suitable for a variety of sample types, including plant materials and soil.[3][4]

  • Homogenize the sample.

  • Extract a representative portion of the homogenized sample with acetone in the presence of 0.1 M EDTA sodium salt solution to minimize degradation.[3] For some matrices like grass, an extraction with acetone:5 M sulfuric acid solution (95:5 v/v) can be used.[4]

  • Centrifuge the mixture and collect the supernatant.

  • The extract is then diluted with water and subjected to SPE cleanup using Oasis HLB cartridges.[3]

  • The cartridge is first conditioned with the appropriate solvent.

  • The diluted extract is loaded onto the cartridge.

  • The cartridge is washed to remove interferences.

  • Chlorothalonil is eluted from the cartridge with a suitable solvent.[4]

  • The eluate is then concentrated and reconstituted in a solvent suitable for GC-MS injection.

3. GC-MS Analysis

The following tables summarize typical GC-MS and GC-MS/MS parameters for the analysis of chlorothalonil.

Data Presentation

Table 1: Gas Chromatography (GC) Parameters

ParameterValueReference
GC System Agilent 7890 B or equivalent[5]
Injection Mode Splitless[5]
Injection Volume 1 µL[5]
Injector Temperature 280 °C[4]
Carrier Gas Helium[2][5]
Flow Rate 1.5 mL/min (constant flow)[5]
Column DB-5MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent[2][5]
Oven Program Initial temp 40-120°C, hold for 1-2 min, ramp at 20-30°C/min to 220-300°C, hold for 1-5 min[2][4]

Table 2: Mass Spectrometry (MS) and MS/MS Parameters

ParameterValueReference
MS System Agilent 7010 B Triple Quadrupole or equivalent[5]
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)[4][5]
Interface Temperature 280 °C[5]
Precursor Ions (m/z) 264, 266[5][6]
Product Ions (m/z) From 264: 168; From 266: 133, 170[5][6]
Collision Energy Optimized for specific instrument; typically ranges provided in instrument methods[7]
Monitored Ions (SIM) m/z values specific to chlorothalonil fragments[4]

Table 3: Method Validation Data Summary

ParameterValueMatrixReference
Limit of Detection (LOD) 0.003 mg/kgAgricultural Products[5]
Limit of Quantification (LOQ) 0.01 mg/kgAgricultural Products[5]
Recovery 77% - 110%Fruits and Vegetables[3]
Relative Standard Deviation (RSD) < 20%Fruits and Vegetables[3]

4. Data Analysis and Quantification

Quantification is typically performed using an internal standard or matrix-matched calibration curves to compensate for matrix effects.[3] Isotope-labeled hexachlorobenzene (HCB-¹³C₆) has been used as an internal standard.[3] The peak area of the characteristic chlorothalonil ions is used for quantification.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruits, Vegetables) Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., Modified QuEChERS or Solvent Extraction) Homogenization->Extraction Cleanup Cleanup (e.g., SPE or d-SPE) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract Injection GC Injection Final_Extract->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI/NCI) Separation->Ionization Mass_Analysis Mass Analysis (MS or MS/MS) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Quantification Quantification & Confirmation Detection->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

References

High-performance liquid chromatography (HPLC) for 2,4,5-Trichloroisophthalonitrile quantification.

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Quantification of 2,4,5-Trichloroisophthalonitrile using High-Performance Liquid Chromatography (HPLC)

This document provides a detailed methodology for the quantitative analysis of this compound, a significant metabolite of the fungicide chlorothalonil, using High-Performance Liquid Chromatography (HPLC). The protocols described herein are compiled from established analytical methods and are intended to provide a robust framework for researchers in environmental monitoring, food safety, and toxicology.

Introduction

This compound, also known as 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), is the primary and most toxic metabolite of chlorothalonil, a broad-spectrum organochlorine fungicide.[1][2][3] Due to its potential environmental and health risks, sensitive and accurate quantification of this compound in various matrices is crucial.[4] High-Performance Liquid Chromatography (HPLC) offers a reliable and widely accessible technique for this purpose. This application note details an HPLC method coupled with UV detection for the determination of this compound.

Principle

The method is based on the separation of this compound from a sample matrix using reversed-phase HPLC. The analyte is then detected and quantified by a UV detector at a specific wavelength. The concentration of the analyte is determined by comparing its peak area to a calibration curve generated from standards of known concentrations.

Experimental Protocols

  • Analytical Standard: 2,4,5-Trichloro-6-hydroxyisophthalonitrile (≥98.0% purity)[5][6]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Ultrapure)

  • Mobile Phase Modifiers: Formic acid, Ammonium acetate, Trifluoroacetic acid, Citric acid[4][7]

  • Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18), Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Column Oven

    • UV-Vis or Diode Array Detector

The following table summarizes typical chromatographic conditions for the analysis of this compound and related compounds. Researchers should optimize these conditions based on their specific instrumentation and sample matrix.

ParameterCondition 1 (General Purpose)Condition 2 (UHPLC-MS/MS for high sensitivity)
Column Kinetex C18 (150 mm × 4.6 mm, 5 µm)[8] or similar C18 columnPhenomenex Kinetex Polar C18 (100 × 4.6 mm, 2.6 µm)[9]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA: 2 mM Ammonium acetate in waterB: Acetonitrile[4]
Gradient Optimized based on analyte retention. A typical starting point is 60% A, ramping to 95% B.0-0.5 min, 80% A; 0.5-4 min, 80% to 20% A; 4-6 min, 20% A; 6-7 min, 20% to 80% A[4]
Flow Rate 1.0 mL/min[8]0.7 mL/min[4]
Column Temperature 25 - 40 °C[4][8]40 °C[4]
Injection Volume 10 - 50 µL[10][11]2.0 µL[4]
Detection UV at 289 nm[11]MS/MS with APCI in negative ion mode[4]

Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent such as methanol or acetonitrile. From the stock solution, prepare a series of working standards by serial dilution to cover the expected concentration range of the samples. A typical calibration range is 0.01 to 10.00 mg/L.[8]

The sample preparation procedure will vary depending on the matrix.

  • Water Samples: For clean water samples, direct injection after filtration through a 0.45 µm syringe filter may be sufficient. For more complex water matrices or to achieve lower detection limits, solid-phase extraction (SPE) using C18 cartridges can be employed for sample cleanup and concentration.[12]

  • Solid Samples (e.g., soil, vegetables): An extraction step is required. A common approach involves extraction with an organic solvent like acetonitrile, followed by a cleanup step. A low-temperature and acidification strategy can improve recovery in challenging matrices like sulfur-rich vegetables.[4] This involves using refrigerated extraction reagents and acidifying the sample with citric acid before homogenization and extraction with a formic acid/acetonitrile solution.[4]

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data for the analysis of this compound (referred to as 4-hydroxy-chlorothalonil or R471811 in some literature) and its parent compound, chlorothalonil.

Table 1: Method Performance for this compound (4-hydroxy-chlorothalonil)

ParameterValueMatrixReference
Linearity Range 0.5 – 1000 ng/LMineral Water[10]
Correlation Coefficient (r²) 0.9988Mineral Water[10]
Limit of Detection (LOD) 0.003 mg/kgSulfur-rich vegetables[4]
Limit of Quantification (LOQ) 0.01 mg/kgSulfur-rich vegetables[4]
Recovery 87.6–96.7%Sulfur-rich vegetables[4]
Retention Time 1.82 minWater[10]

Table 2: Method Performance for Chlorothalonil

ParameterValueMatrixReference
Linearity Range 0.01-10.00 mg/LAir[8]
Correlation Coefficient (r²) > 0.999Spiked Samples[8]
Limit of Detection (LOD) 0.003 mg/kgSulfur-rich vegetables[4]
Limit of Quantification (LOQ) 0.01 mg/kgSulfur-rich vegetables[4]
Recovery 76.5–91.1%Sulfur-rich vegetables[4]
Limit of Detection (LOD) 0.5 µg/LWater (after SPE)[12]

Visualizations

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Final Result Sample Sample Collection Extraction Extraction Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Filtration Filtration Cleanup->Filtration HPLC HPLC Separation Filtration->HPLC Detection UV Detection HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Concentration Report Quantification->Report

Caption: General workflow for the HPLC quantification of this compound.

This diagram shows the logical relationship of the key components in a typical HPLC system used for this analysis.

hplc_system Solvent Solvent Reservoir Degasser Degasser Solvent->Degasser Mobile Phase Pump HPLC Pump Degasser->Pump Injector Autosampler/Injector Pump->Injector High Pressure Column HPLC Column Injector->Column Sample Injection Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem Signal

Caption: Logical relationship of components in a standard HPLC system.

References

Application Note: Solid-Phase Extraction of 2,4,5-Trichloroisophthalonitrile from Water Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the extraction and pre-concentration of 2,4,5-Trichloroisophthalonitrile (Chlorothalonil), a broad-spectrum fungicide, from water samples using solid-phase extraction (SPE). The described method utilizes C18 or Florisil SPE cartridges for efficient isolation of the analyte, followed by elution and analysis using gas chromatography (GC) or liquid chromatography (LC). This method is intended for researchers, scientists, and analytical professionals involved in environmental monitoring and food safety analysis.

Introduction

This compound, commonly known as chlorothalonil, is a widely used fungicide in agriculture to control fungal diseases on a variety of crops.[1] Due to its extensive use, there is a potential for contamination of surface and groundwater sources. Consequently, sensitive and reliable analytical methods are required for the determination of chlorothalonil residues in aqueous matrices. Solid-phase extraction has emerged as a robust and efficient technique for the pre-concentration and cleanup of organic pollutants from environmental samples, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving sample throughput.

This application note details a comprehensive SPE protocol for the isolation of chlorothalonil from water samples, providing a foundation for method development and routine analysis.

Data Presentation

The following table summarizes the performance data for the solid-phase extraction of this compound from water samples based on various analytical methods.

Sorbent TypeAnalytical MethodSpiked ConcentrationRecovery (%)Relative Standard Deviation (RSD) (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
FlorisilGC-ECDNot Specified93.47 - 100.143.97 - 10.830.0035 mg/LNot Specified[2]
C18LC-MS/MS0.1 µg/L70 - 120< 13.7Not SpecifiedNot Specified[3]
Polymeric (methacrylate divinylbenzene)GC-MS1 µg/L75.24.3Not SpecifiedNot Specified[4]
Polydimethylsiloxane Fiber (SPME)GC-ECDNot SpecifiedNot Specified< 3.0 (for distilled water)2.86 µg/LNot Specified[5]

Experimental Protocols

This section outlines the detailed methodology for the solid-phase extraction of this compound from water samples. The protocol is based on established methods utilizing C18 SPE cartridges.

Materials and Reagents

  • SPE Cartridges: C18 (500 mg, 6 mL)

  • Solvents (HPLC or pesticide residue grade):

    • Methanol

    • Dichloromethane

    • Ethyl Acetate

    • Deionized Water

  • Reagents:

    • Hydrochloric Acid (for pH adjustment)

  • Glassware and Equipment:

    • Volumetric flasks

    • Pipettes

    • SPE vacuum manifold

    • Nitrogen evaporator

    • Autosampler vials

    • Gas Chromatograph with an Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)

Sample Preparation

  • Collect 1 L of the water sample in a clean glass bottle.

  • If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.

  • Adjust the pH of the water sample to approximately 2 with hydrochloric acid.

Solid-Phase Extraction (SPE) Protocol

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge to waste.

    • Pass 5 mL of dichloromethane through the cartridge to waste.

    • Pass 10 mL of methanol through the cartridge to waste.

    • Finally, pass 10 mL of deionized water (pH 2) through the cartridge to waste, ensuring the sorbent does not run dry.

  • Sample Loading:

    • Load the 1 L water sample onto the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any co-elutable interferences.

  • Drying:

    • Dry the cartridge by applying a vacuum or passing a stream of nitrogen gas through it for approximately 10-20 minutes to remove residual water.[6]

  • Elution:

    • Elute the retained chlorothalonil from the cartridge with 5-10 mL of a mixture of dichloromethane and ethyl acetate (1:1, v/v). A common approach is to use two consecutive 5 mL aliquots. Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen in a water bath at 40°C.

    • Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

    • Transfer the final extract to an autosampler vial for analysis.

Instrumental Analysis (GC-ECD)

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Detector: Electron Capture Detector (ECD)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Program: 100°C (hold 1 min), ramp to 280°C at 10°C/min, hold for 5 min

  • Carrier Gas: Nitrogen or Helium

  • Injection Volume: 1 µL

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 1 L Water Sample Filter Filter (0.45 µm) Sample->Filter Acidify Adjust to pH 2 Filter->Acidify Condition Condition C18 Cartridge (Methanol, Water) Load Load Sample (5-10 mL/min) Condition->Load Wash Wash Cartridge (Deionized Water) Load->Wash Dry Dry Cartridge (Nitrogen Stream) Wash->Dry Elute Elute Chlorothalonil (Dichloromethane/Ethyl Acetate) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute GC_Analysis GC-ECD/MS Analysis Reconstitute->GC_Analysis

Caption: Workflow for SPE of this compound.

References

Application Notes and Protocols for Monitoring Chlorothalonil Fungicide Exposure Using Urinary Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of urinary metabolites as biomarkers for assessing human exposure to the fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile). It is important to note that the initially requested compound, 2,4,5-trichloroisophthalonitrile, is not a recognized metabolite of chlorothalonil. The primary and scientifically supported urinary biomarkers of chlorothalonil exposure are 4-hydroxy-2,5,6-trichloroisophthalonitrile and a series of thiol-containing metabolites . This document will focus on the detection and quantification of these validated biomarkers.

Chlorothalonil is a broad-spectrum fungicide that, upon entering the body, undergoes metabolism, primarily through conjugation with glutathione.[1] The resulting metabolites are excreted, and their presence in urine can serve as a reliable indicator of recent exposure. Monitoring these biomarkers is crucial for assessing exposure levels in occupational settings and for the general population.

Featured Biomarkers of Chlorothalonil Exposure

The primary metabolites of chlorothalonil that can be used as urinary biomarkers are:

  • 4-hydroxy-2,5,6-trichloroisophthalonitrile: The major metabolite of chlorothalonil.[2][3]

  • Thiol-containing Metabolites: These include dithiomonochloroisophthalonitrile, trithiomonochloroisophthalonitrile, and their corresponding methylthio derivatives.[1]

Data Presentation

Due to a lack of extensive quantitative data for chlorothalonil metabolites in human urine within the public domain, the following table presents data for 4-hydroxy-2,5,6-trichloroisophthalonitrile detected in human serum as a reference. These values may provide an indication of the expected concentration ranges. Further research is required to establish typical urinary concentration ranges.

Table 1: Concentration of 4-hydroxy-2,5,6-trichloroisophthalonitrile in Human Serum Samples from Biomonitoring Studies [2]

Population StudiedSample Size (n)Median Concentration (µg/L)Concentration Range (µg/L)
Pregnant Women (Sweden)18084.10.2 - 38
Pregnant Women (Costa Rica)39316.10.5 - 136

Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the processes involved, the following diagrams illustrate the metabolic pathway of chlorothalonil and the general experimental workflows for biomarker analysis.

cluster_0 Chlorothalonil Metabolism Chlorothalonil Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) Glutathione_Conjugates Glutathione Conjugates Chlorothalonil->Glutathione_Conjugates Glutathione S-transferase Hydroxy_Metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile (in Urine) Chlorothalonil->Hydroxy_Metabolite Hydrolysis Thiol_Metabolites Thiol Metabolites (in Urine) Glutathione_Conjugates->Thiol_Metabolites Further Metabolism

Metabolic pathway of chlorothalonil.

cluster_1 LC-MS/MS Experimental Workflow A Urine Sample Collection B Enzymatic Deconjugation (β-glucuronidase/sulfatase) A->B C Solid-Phase Extraction (SPE) B->C D LC-MS/MS Analysis C->D E Data Analysis and Quantification D->E

Workflow for LC-MS/MS analysis.

cluster_2 GC-MS Experimental Workflow F Urine Sample Collection G Acid Hydrolysis F->G H Liquid-Liquid Extraction (LLE) G->H I Derivatization H->I J GC-MS Analysis I->J K Data Analysis and Quantification J->K

References

Application Note: Laboratory Synthesis of 2,4,5-Trichloroisophthalonitrile Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the laboratory synthesis of 2,4,5-trichloroisophthalonitrile, intended for use as a reference standard. Reference standards are critical for the accurate calibration of analytical instruments, validation of analytical methods, and in quality control processes within the pharmaceutical and chemical industries. The synthesis route described herein is based on the direct chlorination of isophthalonitrile. Due to the lack of a specific published procedure for this exact molecule, this protocol is a proposed method derived from established principles of electrophilic aromatic substitution.

Chemical Reaction

The synthesis of this compound is proposed to proceed via the direct chlorination of isophthalonitrile using chlorine gas in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃). The nitrile groups are deactivating and meta-directing; however, with a suitable catalyst and reaction conditions, polychlorination can be achieved.

Reaction Scheme:

C₆H₄(CN)₂ + 3Cl₂ --(FeCl₃)--> C₆HCl₃(CN)₂ + 3HCl

Experimental Protocol

3.1. Materials and Reagents

  • Isophthalonitrile (C₈H₄N₂)[1][2]

  • Anhydrous Ferric Chloride (FeCl₃)[3][4][5]

  • Chlorine Gas (Cl₂)[6][7]

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

3.2. Equipment

  • Three-neck round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Gas scrubber (containing a solution of sodium thiosulfate or sodium hydroxide to neutralize excess chlorine)

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel, etc.)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

3.3. Synthesis Procedure

Warning: This reaction should be performed in a well-ventilated fume hood due to the use of highly toxic and corrosive chlorine gas.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid/gas-resistant gloves, must be worn at all times.

  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet tube. The outlet of the condenser should be connected to a gas scrubber.

  • Charging the Flask: To the flask, add isophthalonitrile (1.0 eq) and anhydrous dichloromethane as the solvent.

  • Catalyst Addition: Carefully add anhydrous ferric chloride (0.1 eq) to the stirring solution.

  • Chlorination: Begin bubbling chlorine gas (a slight excess, ~3.3 eq) slowly into the reaction mixture through the gas inlet tube.

  • Reaction Conditions: Gently heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain the temperature for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.

  • Quenching: Once the reaction is complete, stop the flow of chlorine gas and cool the mixture to room temperature.

  • Work-up:

    • Slowly and carefully pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

3.4. Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, or by column chromatography on silica gel.

3.5. Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

  • HPLC: To determine the purity of the compound.

  • GC-MS: To confirm the molecular weight and fragmentation pattern.

  • NMR (¹H and ¹³C): To elucidate the chemical structure.

  • IR: To identify the characteristic functional groups (e.g., C≡N, C-Cl).

Data Presentation

ParameterStarting Material (Isophthalonitrile)Catalyst (Ferric Chloride)Reagent (Chlorine Gas)Product (this compound)
Molecular Formula C₈H₄N₂FeCl₃Cl₂C₈HCl₃N₂
Molecular Weight ( g/mol ) 128.13162.2070.90230.45
Appearance White solid[1]Brown solid[3]Greenish-yellow gas[6]Expected to be a solid
Purity (Expected) >98%>98%>99.5%>98% (after purification)
Yield (Expected) ---50-70%

Safety Precautions

  • Isophthalonitrile: Harmful if swallowed or inhaled.[1][2] May cause skin and eye irritation.

  • Ferric Chloride: Corrosive.[3][4][5] Causes severe skin burns and eye damage.[3][4][5] Harmful if swallowed.[3][4]

  • Chlorine Gas: Highly toxic and corrosive.[6][7] Can cause severe respiratory tract, eye, and skin burns.[6][7] Inhalation may be fatal.[7]

  • Dichloromethane: Suspected of causing cancer. May cause skin and eye irritation.

  • Handle all chemicals in a well-ventilated fume hood and wear appropriate PPE.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Charge flask with Isophthalonitrile and Dichloromethane B Add Ferric Chloride catalyst A->B C Bubble Chlorine gas into the mixture B->C D Heat to reflux and stir for 4-6 hours C->D E Cool to room temperature D->E F Quench with Sodium Bicarbonate solution E->F G Extract with Dichloromethane F->G H Wash with brine G->H I Dry over Magnesium Sulfate H->I J Concentrate in vacuo I->J K Recrystallization or Column Chromatography J->K L HPLC for Purity K->L M GC-MS for Molecular Weight K->M N NMR for Structure K->N O IR for Functional Groups K->O P Final Reference Standard L->P M->P N->P O->P

Caption: Experimental workflow for the synthesis of this compound.

References

Application of 2,4,5-Trichloroisophthalonitrile in environmental monitoring research.

Author: BenchChem Technical Support Team. Date: November 2025

Application of 2,4,5-Trichloroisophthalonitrile in Environmental Monitoring Research

Application Notes for Chlorothalonil

Introduction

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a non-systemic fungicide used extensively in agriculture to control fungal diseases on a variety of crops.[1] Due to its widespread use, residues of Chlorothalonil and its degradation products can be found in various environmental compartments, including soil, water, and air. Environmental monitoring is crucial to assess the extent of contamination, understand its fate and transport, and ensure compliance with regulatory limits. The primary degradation product of environmental concern is 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701), which is often more persistent and mobile than the parent compound.[2][3]

Environmental Fate and Transport

Chlorothalonil has a low water solubility and a high soil adsorption coefficient, which generally limits its leaching into groundwater.[2] However, it can be transported to surface waters via runoff and spray drift.[4] The primary degradation pathways for Chlorothalonil in the environment are photolysis and microbial degradation.[2] Under anaerobic conditions, hydrolytic dechlorination leads to the formation of 4-hydroxy-2,5,6-trichloroisophthalonitrile.[2]

Analytical Methodologies

The most common analytical techniques for the determination of Chlorothalonil and its metabolites in environmental samples are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and sensitive method for the analysis of the parent Chlorothalonil compound. It offers high selectivity and low detection limits.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is particularly well-suited for the analysis of the more polar degradation products of Chlorothalonil, such as 4-hydroxy-2,5,6-trichloroisophthalonitrile and other metabolites, which are not easily analyzed by GC.[4][7]

Sample preparation is a critical step and typically involves Solid-Phase Extraction (SPE) for water samples and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for soil samples.[7]

Data Presentation

Table 1: Analytical Performance Data for Chlorothalonil and its Metabolites in Water

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
ChlorothalonilGC-MS0.1 µg/L-70-110[5]
4-hydroxy-2,5,6-trichloroisophthalonitrileLC-MS1 µg/L-70-110[5]
Chlorothalonil Metabolites (various)UHPLC-MS/MS-5-10 ng/L-[7]
ChlorothalonilGC/MS (custom)-0.01 µg/L-[8]

Table 2: Analytical Performance Data for Chlorothalonil and its Metabolites in Soil

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
ChlorothalonilGC-MS0.001-0.005 µg/g-54-130[5][6]
4-hydroxy-2,5,6-trichloroisophthalonitrileLC-MS0.05 µg/g-80-95[5][6]
Chlorothalonil Metabolites (various)UHPLC-MS/MS-0.5 µg/kg84-115[7]

Experimental Protocols

Protocol 1: Determination of Chlorothalonil and its Metabolites in Water by SPE and LC-MS/MS

  • Sample Collection and Preservation: Collect 1-liter water samples in amber glass bottles. If not analyzed immediately, store at 4°C.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a hydrophobic polymeric SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.

    • Pass the 1-liter water sample through the conditioned cartridge at a flow rate of 5-10 mL/min.

    • After loading, wash the cartridge with 5 mL of deionized water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

    • Elute the analytes with 10 mL of a suitable organic solvent, such as ethyl acetate or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode. Monitor specific parent-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Determination of Chlorothalonil in Soil by QuEChERS and GC-MS

  • Sample Collection and Preparation: Collect soil samples from the desired depth. Air-dry the samples and sieve through a 2-mm mesh to remove debris.

  • Extraction (QuEChERS):

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 2 minutes.

  • GC-MS Analysis:

    • Take the supernatant for direct injection into the GC-MS.

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250°C in splitless mode.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow.

    • Mass Spectrometry: Electron ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for target ions of Chlorothalonil.

Mandatory Visualization

G cluster_degradation Environmental Degradation Pathway of Chlorothalonil Chlorothalonil Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) Metabolite1 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701) Chlorothalonil->Metabolite1 Hydrolysis/Photolysis Metabolite2 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene Chlorothalonil->Metabolite2 Microbial Degradation Metabolite3 Other degradation products Metabolite1->Metabolite3 Metabolite2->Metabolite3

Caption: Environmental degradation of Chlorothalonil.

G cluster_workflow Experimental Workflow for Water Sample Analysis A 1. Water Sample Collection (1 Liter) B 2. SPE Cartridge Conditioning (Methanol & Water) A->B C 3. Sample Loading B->C D 4. Cartridge Washing C->D E 5. Cartridge Drying (Nitrogen Stream) D->E F 6. Analyte Elution (Organic Solvent) E->F G 7. Evaporation & Reconstitution F->G H 8. LC-MS/MS Analysis G->H

Caption: Workflow for water sample preparation and analysis.

References

Standard Operating Procedure for the Quantification of 2,4,5-Trichloroisophthalonitrile in Soil

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document outlines the standard operating procedure for the quantitative analysis of 2,4,5-Trichloroisophthalonitrile, a primary metabolite of the fungicide chlorothalonil, in soil samples. The described methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

1.0 Principle

This method employs a solvent extraction procedure followed by cleanup using solid-phase extraction (SPE). Quantification is achieved through Gas Chromatography coupled with an Electron Capture Detector (GC-ECD) or Mass Spectrometry (GC-MS), or by High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This protocol provides a robust and reproducible framework for the determination of this compound in complex soil matrices.

2.0 Materials and Reagents

All reagents must be of high purity, such as HPLC or analytical grade, to avoid contamination.[1][2]

  • Solvents: Methanol, Acetonitrile, Toluene, Acetone, Ethyl Acetate

  • Reagents: Formic acid, Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA), C18 sorbent

  • Standards: Certified reference standard of this compound (purity >98%)

  • Water: Ultrapure water

  • Gases (for GC): Nitrogen (or Helium/Hydrogen), compressed air

3.0 Equipment

  • Analytical balance (5-figure)

  • Centrifuge capable of 6000 rpm

  • Mechanical shaker

  • Sonication water bath

  • Nitrogen evaporator

  • Vortex mixer

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Agilent Bond Elut C18)[2]

  • Autosampler vials (amber, 1.5 mL)

  • Glassware: Volumetric flasks, pipettes, centrifuge tubes (polypropylene, 50 mL)

  • Gas Chromatograph with Electron Capture Detector (GC-ECD) or Mass Spectrometer (GC-MS)

  • High-Performance Liquid Chromatograph with tandem Mass Spectrometer (LC-MS/MS)

4.0 Experimental Protocol

4.1 Preparation of Standard Solutions

  • Primary Stock Solution (100 µg/mL): Accurately weigh a sufficient amount of the this compound standard into a "Class A" volumetric flask (e.g., 100 mL) and dissolve in methanol to the mark.[2]

  • Fortification/Spiking Solutions (1.0 µg/mL and 0.1 µg/mL): Prepare by serial dilution of the primary stock solution with methanol.[2]

  • Calibration Standards: Prepare a series of calibration standards by diluting the fortification standard. For LC-MS/MS analysis, typical concentrations are 0.05, 0.1, 0.2, 0.5, 1, 2, and 5 ng/mL.[1] For GC-MSD analysis, a suitable range is 2, 5, 10, 20, 50, and 100 ng/mL in toluene.[1] To compensate for matrix effects, matrix-matched standards should be prepared by adding the standard solution to blank soil extracts.[1]

4.2 Sample Preparation and Extraction

This protocol outlines a common extraction method. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based approach can also be adapted.[1][3]

  • Weigh 20 g of a representative soil sample into a 50 mL polypropylene centrifuge tube.[1][2]

  • For recovery checks, fortify control samples with a known amount of the fortification standard solution. Allow the spiked samples to equilibrate for at least 5 minutes.[2]

  • Add 30 mL of a 50/50 (v/v) mixture of methanol and ultrapure water to the centrifuge tube.[1]

  • Sonicate the sample in a water bath for 10 minutes.[1]

  • Place the tube on a mechanical shaker and shake vigorously for 30 minutes.[1]

  • Centrifuge the sample at approximately 6000 rpm for 10 minutes to separate the solid and liquid phases.[1]

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction of the soil pellet with 50/50 (v/v) acetonitrile/ultrapure water, and combine the supernatants.[1]

4.3 Sample Cleanup (Solid-Phase Extraction)

  • Condition an SPE cartridge (e.g., C18, 500 mg, 6-mL) according to the manufacturer's instructions.[2]

  • Load an aliquot of the combined soil extract onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte of interest with an appropriate solvent (e.g., ethyl acetate).

  • Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the residue in a suitable solvent for analysis (e.g., 1.5 mL of 10/90 (v/v) methanol/ultrapure water for LC-MS/MS or toluene for GC-MSD).[1]

  • Vortex the final solution and transfer approximately 1 mL into an autosampler vial for analysis.[1]

5.0 Instrumental Analysis

5.1 GC-MSD Conditions (Example)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Initial temperature 100°C (hold 1 min), ramp at 20°C/min to 180°C, then 5°C/min to 270°C, and finally 20°C/min to 320°C (hold 2 min).[4]

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM)

5.2 LC-MS/MS Conditions (Example)

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Ion Source: Electrospray Ionization (ESI) in negative mode.[1]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

6.0 Data Presentation and Quality Control

Quantitative data should be summarized for clarity and comparison.

Table 1: Quantitative Parameters for this compound Analysis in Soil

ParameterValueReference
Limit of Quantification (LOQ)5 µg/kg (ppb)[1][2]
Limit of Detection (LOD)0.001-0.05 µg/g[5]
Recovery Rate70-110%[1]
Relative Standard Deviation (RSD)<20%[1]
Calibration Curve Linearity (r²)>0.99[1]

7.0 Visualization of Workflows

7.1 Experimental Workflow

The following diagram illustrates the overall experimental procedure from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis cluster_data_processing Data Processing soil_sample Soil Sample Collection (20g) fortification Fortification (for QC) soil_sample->fortification extraction Solvent Extraction (MeOH/Water & ACN/Water) soil_sample->extraction fortification->extraction centrifugation Centrifugation extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection spe_cleanup Solid-Phase Extraction (SPE) supernatant_collection->spe_cleanup evaporation Evaporation (N2 Stream) spe_cleanup->evaporation reconstitution Reconstitution evaporation->reconstitution gc_ms GC-MS/MS or LC-MS/MS Analysis reconstitution->gc_ms data_acquisition Data Acquisition gc_ms->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting quantification->reporting

Figure 1: Experimental workflow for the quantification of this compound in soil.

7.2 Quality Control Logic

The following diagram illustrates the logical relationships of the quality control checks within the analytical method.

qc_workflow cluster_qc_checks Quality Control Checks cluster_acceptance_criteria Acceptance Criteria cluster_corrective_action Corrective Action method_blank Method Blank (Checks for contamination) blank_criteria Below LOQ method_blank->blank_criteria lab_control_spike Lab Control Spike (LCS) (Checks method accuracy) lcs_criteria 70-130% Recovery lab_control_spike->lcs_criteria matrix_spike Matrix Spike (MS) (Checks for matrix effects) ms_msd_criteria 70-130% Recovery RPD < 20% matrix_spike->ms_msd_criteria matrix_spike_duplicate Matrix Spike Duplicate (MSD) (Checks for precision) matrix_spike_duplicate->ms_msd_criteria calibration_check Continuing Calibration Verification (CCV) (Checks instrument stability) ccv_criteria ±20% of True Value calibration_check->ccv_criteria re_extract Re-extract Batch blank_criteria->re_extract FAIL lcs_criteria->re_extract FAIL re_analyze Re-analyze Samples ms_msd_criteria->re_analyze FAIL re_calibrate Re-calibrate Instrument ccv_criteria->re_calibrate FAIL

Figure 2: Logical flow of quality control checks and corrective actions.

References

Sourcing analytical standards of 2,4,5-Trichloroisophthalonitrile for research.

Author: BenchChem Technical Support Team. Date: November 2025

An essential component of rigorous scientific research is the use of well-characterized analytical standards. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in sourcing and utilizing analytical standards of 2,4,5-Trichloro-6-hydroxyisophthalonitrile, a significant metabolite of the fungicide Chlorothalonil. While the initial search for 2,4,5-Trichloroisophthalonitrile did not yield commercially available analytical standards, its hydroxylated metabolite is readily available and crucial for many research applications.

Application Notes for 2,4,5-Trichloro-6-hydroxyisophthalonitrile

Chemical Information and Properties

2,4,5-Trichloro-6-hydroxyisophthalonitrile, also known as Hydroxychlorothalonil, is the major metabolite of Chlorothalonil.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValue
Synonyms 2,4,5-Trichloro-6-hydroxy-1,3-benzenedicarbonitrile, Hydroxychlorothalonil[3]
CAS Number 28343-61-5[3][4]
Molecular Formula C₈HCl₃N₂O[3][4]
Molecular Weight 247.47 g/mol [3][4]
Assay (HPLC) ≥98.0%[3][4]
Format Neat[3][4]
Storage Temperature 2-8°C[3][4]

Applications

This analytical standard is primarily used in environmental and agricultural research.[3][4] It is essential for:

  • Residue Analysis: Quantifying the levels of Chlorothalonil's primary metabolite in environmental samples such as soil and water, as well as in agricultural commodities.

  • Metabolism Studies: Investigating the metabolic pathways of Chlorothalonil in various organisms.

  • Toxicology Research: Assessing the potential toxicity and environmental impact of this metabolite.

Sourcing Analytical Standards

A reliable supply of high-purity analytical standards is critical for accurate and reproducible research. The following table summarizes a known supplier for 2,4,5-Trichloro-6-hydroxyisophthalonitrile analytical standards.

SupplierProduct NameProduct NumberPurity
Sigma-Aldrich (Supelco) 2,4,5-Trichloro-6-hydroxyisophthalonitrile PESTANAL®, analytical standard88792≥98.0% (HPLC)

Researchers should always request a Certificate of Analysis (CoA) from the supplier to obtain batch-specific purity and characterization data.

Experimental Protocols

Protocol 1: Preparation of Standard Stock and Working Solutions

This protocol outlines the preparation of standard solutions for use in analytical methods such as High-Performance Liquid Chromatography (HPLC).

Materials:

  • 2,4,5-Trichloro-6-hydroxyisophthalonitrile analytical standard

  • HPLC-grade methanol

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the 2,4,5-Trichloro-6-hydroxyisophthalonitrile analytical standard into a 10 mL volumetric flask.

    • Dissolve the standard in a small amount of HPLC-grade methanol.

    • Once dissolved, bring the flask to volume with methanol and mix thoroughly.

  • Working Solutions (e.g., 1, 5, 10, 25, 50 µg/mL):

    • Prepare a series of dilutions from the stock solution using volumetric flasks and HPLC-grade methanol. For example, to prepare a 10 µg/mL working solution, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and bring to volume with methanol.

Protocol 2: HPLC Analysis of 2,4,5-Trichloro-6-hydroxyisophthalonitrile

This protocol provides a general method for the analysis of 2,4,5-Trichloro-6-hydroxyisophthalonitrile by HPLC with UV detection. Method optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation and Conditions:

ParameterCondition
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic elution with Methanol:Water (e.g., 70:30 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength To be determined based on UV scan (typically in the range of 220-240 nm)

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared working standard solutions to generate a calibration curve.

  • Inject the prepared samples for analysis.

  • Quantify the amount of 2,4,5-Trichloro-6-hydroxyisophthalonitrile in the samples by comparing the peak areas to the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

experimental_workflow cluster_prep Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Methanol weigh->dissolve dilute Prepare Working Solutions dissolve->dilute inject Inject Standards & Samples dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for the preparation and analysis of 2,4,5-Trichloro-6-hydroxyisophthalonitrile via HPLC.

References

The Pivotal Role of 2,4,5-Trichloroisophthalonitrile in Unraveling Chlorothalonil's Degradation Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Understanding the environmental fate of the broad-spectrum fungicide chlorothalonil is critical for assessing its ecological impact. A key aspect of this assessment lies in studying its degradation kinetics, where the formation and subsequent transformation of various metabolites play a crucial role. Among these, 2,4,5-trichloroisophthalonitrile, a significant degradation product, serves as a vital indicator for tracking the multi-step degradation process of the parent compound. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals engaged in studying the environmental degradation of chlorothalonil.

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) degrades in the environment through both abiotic and biotic pathways, primarily involving sequential dechlorination. This process leads to the formation of various trichloroisophthalonitrile isomers, including this compound. The study of the formation and decay of this specific isomer provides valuable insights into the overall rate and mechanism of chlorothalonil degradation.

Application Notes

The monitoring of this compound is essential for a comprehensive understanding of chlorothalonil's environmental persistence and transformation. Its transient nature as an intermediate in the degradation cascade means its concentration profile over time can elucidate the kinetics of the initial dechlorination steps of chlorothalonil. By quantifying the appearance and disappearance of this compound, researchers can model the degradation pathway and estimate the half-life of not only the parent compound but also its primary metabolites.

This data is invaluable for:

  • Environmental Risk Assessment: Accurately predicting the persistence of chlorothalonil and the potential for accumulation of its more mobile or toxic degradation products.

  • Bioremediation Studies: Evaluating the efficacy of microbial strains or environmental conditions in degrading chlorothalonil by tracking the transformation of key intermediates.

  • Regulatory Compliance: Providing detailed data on the environmental fate of chlorothalonil as required by regulatory agencies.

Data Presentation

The following tables summarize key quantitative data related to the analysis of chlorothalonil and its degradation products.

Table 1: Analytical Method Performance for Chlorothalonil and Metabolites

AnalyteAnalytical MethodMatrixRecovery (%)Limit of Detection (LOD)Reference
ChlorothalonilGC/MSSoil54 - 1300.001 - 0.005 µg/g[1]
4-hydroxy-2,5,6-trichloroisophthalonitrileLC/MSSoil80 - 950.05 µg/g[1]
1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzeneLC/MSSoil80 - 950.02 µg/g[1]
ChlorothalonilGC/MSWater70 - 1100.1 µg/L[1]
4-hydroxy-2,5,6-trichloroisophthalonitrileLC/MSWater70 - 1101 µg/L[1]

Experimental Protocols

Protocol 1: General Protocol for Studying Chlorothalonil Degradation in Soil

This protocol outlines a laboratory experiment to study the degradation kinetics of chlorothalonil in a soil matrix, with a focus on identifying and quantifying this compound.

1. Soil Preparation and Fortification:

  • Collect a representative soil sample and characterize its physicochemical properties (pH, organic matter content, texture).
  • Air-dry the soil and sieve it through a 2 mm mesh.
  • Adjust the moisture content of the soil to 60% of its water holding capacity.
  • Prepare a stock solution of chlorothalonil in a suitable solvent (e.g., acetone).
  • Fortify a known mass of the prepared soil with the chlorothalonil stock solution to achieve the desired initial concentration. Mix thoroughly to ensure homogeneity.
  • Prepare control samples (soil without chlorothalonil) and sterile control samples (autoclaved soil with chlorothalonil) to differentiate between biotic and abiotic degradation.

2. Incubation:

  • Place the fortified and control soil samples in incubation chambers (e.g., glass flasks).
  • Incubate the samples in the dark at a constant temperature (e.g., 25°C) for a specified period (e.g., 60 days).
  • Maintain the soil moisture content throughout the incubation period by periodically adding sterile deionized water.

3. Sampling and Extraction:

  • Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, and 60 days).
  • Extract chlorothalonil and its degradation products from the soil subsamples using an appropriate solvent system (e.g., acetonitrile or acetone/hexane mixture) and extraction technique (e.g., sonication or accelerated solvent extraction).
  • Concentrate the extracts and perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.

4. Analytical Quantification:

  • Analyze the cleaned-up extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of chlorothalonil and this compound.
  • Use certified reference standards for both compounds to prepare calibration curves for accurate quantification.

5. Data Analysis:

  • Plot the concentration of chlorothalonil and this compound as a function of time.
  • Determine the degradation kinetics (e.g., first-order kinetics) and calculate the half-life (DT50) of chlorothalonil.
  • Model the formation and decay kinetics of this compound to understand its role as an intermediate.

Protocol 2: Photodegradation Study of Chlorothalonil in Aqueous Solution

This protocol describes an experiment to investigate the abiotic degradation of chlorothalonil via photolysis in water and identify the formation of this compound.

1. Solution Preparation:

  • Prepare an aqueous stock solution of chlorothalonil in purified water (e.g., Milli-Q). A co-solvent like acetonitrile may be used sparingly to aid dissolution, but its potential for photosensitization should be considered.
  • Prepare experimental solutions by diluting the stock solution to the desired concentration in buffered purified water (e.g., phosphate buffer at pH 7).

2. Photoreactor Setup:

  • Use a photoreactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).
  • Place the experimental solutions in quartz tubes to allow for UV transmission.
  • Include dark control samples wrapped in aluminum foil to assess hydrolysis or other non-photolytic degradation.

3. Irradiation and Sampling:

  • Expose the samples to continuous irradiation while maintaining a constant temperature.
  • Collect samples from the quartz tubes at specific time intervals.

4. Sample Analysis:

  • Directly analyze the aqueous samples or perform a liquid-liquid extraction or solid-phase extraction to concentrate the analytes.
  • Use HPLC with a UV or MS detector or GC-MS to separate and quantify chlorothalonil and its photoproducts, including this compound.

5. Kinetic Analysis:

  • Calculate the photodegradation quantum yield and the rate constant for the disappearance of chlorothalonil.
  • Monitor the concentration of this compound over time to determine its formation and subsequent degradation kinetics.

Visualizations

Chlorothalonil_Degradation_Workflow cluster_prep Sample Preparation cluster_incubation Degradation Study cluster_analysis Analysis cluster_data Data Interpretation soil_prep Soil/Water Sample Preparation fortification Fortification with Chlorothalonil soil_prep->fortification incubation Incubation (Controlled Conditions) fortification->incubation sampling Time-course Sampling incubation->sampling extraction Extraction of Analytes sampling->extraction cleanup Sample Clean-up (SPE) extraction->cleanup analysis GC/MS or LC/MS Analysis cleanup->analysis kinetics Kinetic Modeling analysis->kinetics pathway Degradation Pathway Elucidation kinetics->pathway

Caption: Experimental workflow for studying chlorothalonil degradation kinetics.

Chlorothalonil_Degradation_Pathway CTL Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile) TCPN This compound CTL->TCPN Dechlorination Other_TCPN Other Trichloroisophthalonitrile Isomers CTL->Other_TCPN Dechlorination Hydroxylated Hydroxylated Products (e.g., 4-hydroxy-2,5,6-trichloro- isophthalonitrile) CTL->Hydroxylated Hydroxylation DCPN Dichloroisophthalonitrile Metabolites TCPN->DCPN Dechlorination Other_TCPN->DCPN Further_Deg Further Degradation Products DCPN->Further_Deg Hydroxylated->Further_Deg

Caption: Simplified degradation pathway of chlorothalonil.

References

Troubleshooting & Optimization

How to improve the detection limit of 2,4,5-Trichloroisophthalonitrile in complex samples?

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of Chlorothalonil and its Isomers

Welcome to the technical support center for the analysis of 2,4,5,6-tetrachloroisophthalonitrile (Chlorothalonil) and its related compounds, such as 2,4,5-trichloroisophthalonitrile. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers improve detection limits in complex matrices.

A Note on Nomenclature: The most widely used fungicide in this class is 2,4,5,6-tetrachloroisophthalonitrile, commonly known as Chlorothalonil. Analytical methods are predominantly developed and validated for this compound. The principles and techniques described here are directly applicable and serve as a robust starting point for the analysis of its isomers and metabolites.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a low detection limit for chlorothalonil in complex samples so challenging?

A1: The primary challenges are twofold:

  • Analyte Instability: Chlorothalonil is highly susceptible to degradation, particularly under basic (high pH) conditions. This degradation can occur during sample preparation, extraction, and even during GC analysis, leading to significant analyte loss.[1][2]

  • Matrix Effects: Complex sample matrices (e.g., fruits, vegetables, soil) contain numerous co-extractive compounds that can interfere with the analysis. These interferences can suppress or enhance the instrument's signal, leading to inaccurate quantification and elevated detection limits.[3][4] Certain commodities, such as the allium and brassica crops, are known to be particularly problematic.[1]

Q2: What is the most critical step to prevent chlorothalonil degradation during sample preparation?

A2: Acidification. To prevent pH-dependent degradation, the sample must be acidified at the very beginning of the extraction procedure.[5] Adding a strong acid, like sulfuric acid, to lower the sample's pH to approximately 1 is a common and highly effective strategy.[1][5][6]

Q3: Which sample preparation method is recommended for solid samples like fruits and vegetables?

A3: A Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended.[1][5][7] The standard QuEChERS protocol must be modified to account for chlorothalonil's instability.

Q4: How exactly should the standard QuEChERS protocol be modified for chlorothalonil analysis?

A4: The key modifications involve:

  • Initial Acidification: Add concentrated sulfuric acid to the homogenized sample in the extraction tube to achieve a pH of ~1 before adding the extraction solvent.[1][5]

  • Omission of d-SPE Cleanup: Do not use the dispersive solid-phase extraction (d-SPE) cleanup step that involves Primary Secondary Amine (PSA). PSA is a basic sorbent that will cause a significant increase in pH and lead to the rapid degradation of chlorothalonil.[1]

Q5: What are the best analytical techniques for achieving the lowest detection limits?

A5: Tandem mass spectrometry is the preferred technique for its high sensitivity and selectivity. The two most effective methods are:

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a robust and widely used method that provides excellent sensitivity and confirmation.[2][4] Using a triple quadrupole (QqQ) analyzer in Multiple Reaction Monitoring (MRM) mode is ideal.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is also highly sensitive and is particularly useful for analyzing chlorothalonil and its more polar metabolites.[1][8][9]

Q6: For LC-MS/MS analysis, which ionization source is most effective for chlorothalonil?

A6: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is often the most effective.[1][5] Interestingly, in the high-temperature APCI source, chlorothalonil can undergo in-source conversion (hydrolytic dechlorination) to its 4-hydroxy metabolite, which is then detected with high sensitivity.[1][5]

Q7: How can I compensate for matrix effects during instrumental analysis?

A7: To minimize the impact of signal suppression or enhancement, the following strategies are recommended:

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[4] This ensures that the standards and samples experience similar matrix effects.

  • Internal Standards: Use an isotopically labeled internal standard, such as ¹³C₆-hexachlorobenzene (HCB), to correct for variations in instrument response and potential losses during cleanup.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Analyte Recovery Analyte degradation due to high pH during sample preparation.Ensure the sample is acidified to pH ~1 with sulfuric acid before adding extraction solvent.[1][5] Avoid using basic cleanup sorbents like PSA.
Inefficient extraction from the matrix.Ensure vigorous shaking during the liquid-liquid extraction step. Consider using a homogenizer for solid samples.
Poor Chromatographic Peak Shape (GC) Active sites in the GC inlet liner or column causing analyte degradation or adsorption.Use a new, deactivated liner. Trim the first few centimeters of the analytical column. Check for system contamination.
Inappropriate GC temperature program.Optimize the temperature program, ensuring the initial temperature is not too high and the ramp rate is appropriate for the column dimensions.[1]
Signal Suppression or Enhancement (MS) Co-eluting matrix components are interfering with the ionization of the target analyte.Prepare calibration standards using the matrix-matched method.[4] If suppression is severe, dilute the final extract. Implement a more thorough cleanup step like SPE.[4][9]
Incorrect ionization source parameters.Optimize source parameters (e.g., temperature, gas flows) for chlorothalonil. For LC-MS, APCI negative mode is often preferred over ESI.[1][5]
Inconsistent Results / High RSD Non-homogenous sample.Ensure the initial sample is thoroughly homogenized before taking a subsample for extraction.
Instability of processed extracts.Analyze extracts as soon as possible after preparation. Studies have shown acidified extracts can be stable for over 9 days, but this should be verified.[5] Store extracts in amber vials at low temperatures.[4][10]

Data on Method Performance

The tables below summarize the performance of various methods for the determination of chlorothalonil, providing a benchmark for expected detection limits and recoveries.

Table 1: Comparison of Sample Preparation and Analytical Methods

MethodMatrixRecovery (%)Limit of Quantification (LOQ) / Detection (LOD)Reference
Modified QuEChERS-GC/MSDFruits & Vegetables~100%0.01 mg/kg[1]
Modified QuEChERS-LC-MS/MSFruits & Vegetables~100%0.01 mg/kg[1]
SPE-GC/MSDCropsNot Specified0.01 mg/kg[4][6]
SPE-LC-MS/MSSoilNot Specified5 µg/kg (ppb)[9]
SPME-GC/ECDWaterNot SpecifiedLOD: 2.86 - 9.23 µg/L[3]
Solvent Extraction-SPE-GC/MS/MSFruits & Vegetables77 - 110%0.01 mg/kg[2]
SPE-GC/MSSoil54 - 130%LOD: 0.001 - 0.005 µg/g[11]
SPE-LC/MSSoil80 - 95%LOD: 0.05 µg/g[11]

Experimental Protocols & Workflows

Below are detailed protocols for the most effective methods discussed.

Workflow 1: Modified QuEChERS for Solid Samples

G cluster_prep Sample Preparation cluster_extract Extraction & Partitioning cluster_analysis Analysis Homogenize 1. Homogenize 10g of frozen sample Acidify 2. Add 100 µL H₂SO₄ (to pH ~1) Homogenize:s->Acidify:n AddSolvent 3. Add 10 mL Acetonitrile (+ Internal Standard) Acidify:s->AddSolvent:n Shake 4. Shake vigorously for 1 min AddSolvent:s->Shake:n Centrifuge 5. Centrifuge Shake:s->Centrifuge:n Supernatant 6. Take aliquot of acetonitrile supernatant Centrifuge:s->Supernatant:n Analysis 7. Analyze via GC-MS/MS or LC-MS/MS Supernatant:s->Analysis:n

Caption: Workflow for Modified QuEChERS for Chlorothalonil Analysis.

Protocol 1: Modified QuEChERS for Fruits and Vegetables (Adapted from[1][5])

  • Sample Homogenization: Weigh 10 g of a homogeneous, frozen sample into a 50 mL centrifuge tube.

  • Acidification: Add 100 µL of concentrated sulfuric acid (H₂SO₄) to the tube to adjust the pH to approximately 1.

  • Solvent Addition: Add 10 mL of acetonitrile. If using an internal standard, add it at this stage.

  • Extraction: Close the tube and shake it vigorously for at least 1 minute. No buffer salts are added in this modified procedure.

  • Centrifugation: Centrifuge the sample (e.g., at 3500 rpm for 10 minutes) to separate the acetonitrile layer from the solid matrix and aqueous phase.[9]

  • Final Extract: Carefully collect an aliquot of the upper acetonitrile layer. This extract is ready for direct analysis by GC-MS/MS or LC-MS/MS. No d-SPE cleanup is performed.

Workflow 2: SPME for Aqueous Samples

G cluster_prep Sample Preparation cluster_extract SPME Extraction cluster_analysis Analysis Sample 1. Place aqueous sample in vial with stir bar Salt 2. Add salt (e.g., NaCl) to enhance extraction Sample:s->Salt:n ExposeFiber 3. Expose SPME fiber (e.g., 100 µm PDMS) to sample headspace/liquid Salt:s->ExposeFiber:n Stir 4. Stir sample at a constant rate (e.g., 40 min) ExposeFiber:s->Stir:n RetractFiber 5. Retract fiber into needle Stir:s->RetractFiber:n Desorb 6. Thermally desorb in GC inlet (e.g., 240°C) RetractFiber:s->Desorb:n

Caption: Workflow for Solid-Phase Microextraction (SPME) of Water Samples.

Protocol 2: Solid-Phase Microextraction (SPME) for Water Samples (Adapted from[3])

  • Sample Preparation: Place a defined volume of the water sample into a vial equipped with a magnetic stir bar.

  • Salting Out: Add a high concentration of salt (e.g., sodium chloride) to the sample to increase the ionic strength, which promotes the partitioning of organic analytes to the SPME fiber.

  • Extraction: Place the vial in a holder on a stir plate. Expose a 100-µm polydimethylsiloxane (PDMS) SPME fiber to the sample (either in the headspace or directly immersed).

  • Adsorption: Stir the sample at a constant, high rate (e.g., 1250 rpm) for a defined period (e.g., 40 minutes) at room temperature to allow chlorothalonil to adsorb onto the fiber.

  • Desorption and Analysis: Retract the fiber and immediately introduce it into the heated inlet of a gas chromatograph. Thermally desorb the analyte (e.g., at 240°C for 3 minutes) for analysis, typically by GC with an electron-capture detector (ECD) or a mass spectrometer (MS).

Decision Logic for Method Selection

G Start Start: What is your sample matrix? Solid Solid / High Organic Content (e.g., Fruits, Veg, Soil) Start->Solid Solid Liquid Aqueous / Liquid (e.g., River Water, Tap Water) Start->Liquid Liquid QuEChERS Use Modified QuEChERS (Acidify, No PSA Cleanup) Solid->QuEChERS SPE Use Solid-Phase Extraction (SPE) or SPME for pre-concentration Liquid->SPE Analysis Determinative Analysis QuEChERS->Analysis SPE->Analysis GCMS GC-MS/MS (Robust, widely used) Analysis->GCMS Available LCMS LC-MS/MS (Good for metabolites, APCI-neg) Analysis->LCMS Available

Caption: Decision Tree for Selecting an Analytical Method.

Instrumental Parameters

Protocol 3: Example GC-MS/MS Parameters (Adapted from[1])

  • Instrument: Agilent 6890 GC with 5973 MSD or equivalent.

  • Injection: 3 µL, Pulsed Temperature Vaporization (PTV) in solvent vent mode.

  • Inlet Program: Start at 50°C, then ramp at 720°C/min to 300°C and hold.

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 2 mL/min.

  • Oven Program: Hold at 40°C for 2 min, then ramp at 30°C/min to 220°C.

  • MSD: Operated in MS/MS mode, monitoring specific transitions for chlorothalonil.

Protocol 4: Example LC-MS/MS Parameters (Adapted from[1])

  • Instrument: API 4000 (AB SCIEX) or equivalent triple quadrupole.

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI), negative mode.

  • Column: Waters Acquity BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 95% Water + 5% Acetonitrile + 0.01% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

  • Gradient: Start at 30% B, increase to 90% B over 3 min, hold for 3 min, then re-equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • MS/MS: Monitor the mass transitions for the in-source generated 4-hydroxy-chlorothalonil.

References

Minimizing matrix effects in the LC-MS/MS analysis of 2,4,5-Trichloroisophthalonitrile.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of 2,4,5-Trichloroisophthalonitrile (Chlorothalonil). Our goal is to help you minimize matrix effects and ensure accurate, reproducible results.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

Question: I am experiencing low recovery of this compound from my samples. What are the potential causes and how can I improve it?

Answer:

Low recovery of this compound is a common issue, often stemming from its inherent instability, particularly at neutral or alkaline pH, and its susceptibility to degradation in certain matrices. Here’s a step-by-step guide to troubleshoot and improve your recovery:

1. Sample pH and Stability:

  • Problem: Chlorothalonil is unstable at pH values above 7 and can degrade rapidly. Many standard sample preparation methods, like traditional QuEChERS, can create an alkaline environment, leading to significant analyte loss.[1][2]

  • Solution: Acidification of the sample prior to extraction is crucial. A modified QuEChERS protocol that involves adding a strong acid, such as sulfuric acid or formic acid, to adjust the sample pH to around 1-5 has been shown to significantly improve the stability and recovery of chlorothalonil.[1][2][3][4]

2. Inefficient Extraction:

  • Problem: The choice of extraction solvent and the extraction technique itself may not be optimal for your specific sample matrix.

  • Solution:

    • Modified QuEChERS: This is the most widely recommended method for chlorothalonil in food and environmental matrices.[1][2][3][4][5] The use of acidified acetonitrile is a common and effective extraction solvent.

    • Solid-Phase Extraction (SPE): For cleaner extracts, especially in complex matrices, SPE can be employed. C18 cartridges are often used for the extraction of chlorothalonil from aqueous samples.

    • Liquid-Liquid Extraction (LLE): While less common for routine analysis due to being more labor-intensive, LLE can be effective. Ensure proper pH adjustment of the aqueous phase to keep chlorothalonil in its neutral form for efficient partitioning into an organic solvent.

3. Matrix-Specific Interactions:

  • Problem: Certain matrices, such as those rich in sulfur compounds (e.g., cabbage, onions), can react with chlorothalonil, leading to its degradation.

  • Solution: The acidification step in the modified QuEChERS protocol helps to minimize these matrix-specific reactions.[1]

4. Adsorption to Labware:

  • Problem: Chlorothalonil can adsorb to glass and plastic surfaces, especially if the extracts are stored for extended periods.

  • Solution: Use silanized glassware to minimize adsorption. Prepare fresh extracts and analyze them as soon as possible.

Issue 2: Significant Matrix Effects (Ion Suppression or Enhancement)

Question: My this compound signal is highly variable and shows significant ion suppression/enhancement. How can I mitigate these matrix effects?

Answer:

Matrix effects are a major challenge in LC-MS/MS analysis and are caused by co-eluting endogenous compounds from the sample matrix that interfere with the ionization of the target analyte. Here are several strategies to minimize matrix effects:

1. Improve Sample Cleanup:

  • Problem: Insufficient removal of matrix components is the primary cause of matrix effects.

  • Solution:

    • Dispersive SPE (d-SPE) in QuEChERS: After the initial extraction, a d-SPE cleanup step using a combination of sorbents can effectively remove interfering compounds. A common combination for chlorothalonil is PSA (primary secondary amine) to remove organic acids and sugars, and C18 to remove nonpolar interferences like lipids.[3][4] Graphitized carbon black (GCB) can also be used, but with caution, as it may adsorb planar molecules like chlorothalonil.

    • Solid-Phase Extraction (SPE): A dedicated SPE cleanup step can provide cleaner extracts than d-SPE. Florisil or C18 cartridges are often used for this purpose.

2. Optimize Chromatographic Separation:

  • Problem: Co-elution of matrix components with this compound.

  • Solution:

    • Gradient Elution: Employ a gradient elution profile that effectively separates chlorothalonil from the majority of matrix components.

    • Column Choice: Use a high-resolution analytical column (e.g., a sub-2 µm particle size column) to improve peak shape and separation efficiency.

    • Divert Valve: Use a divert valve to direct the early and late eluting, highly concentrated matrix components to waste, preventing them from entering the mass spectrometer source.

3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

  • Problem: Even with optimized cleanup and chromatography, some matrix effects may persist.

  • Solution: The use of a SIL-IS is the gold standard for compensating for matrix effects. A SIL-IS, such as ¹³C₆-chlorothalonil, will co-elute with the native analyte and experience the same ionization suppression or enhancement. By calculating the ratio of the analyte to the SIL-IS, the matrix effects can be effectively normalized, leading to more accurate and precise quantification.

4. Matrix-Matched Calibration:

  • Problem: Calibration standards prepared in a clean solvent do not account for the matrix effects present in the actual samples.

  • Solution: Prepare calibration standards in a blank matrix extract that is free of the analyte. This approach helps to compensate for the matrix effects as the standards and samples will experience similar ionization suppression or enhancement.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation method for this compound analysis?

A1: The modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with an initial acidification step is widely regarded as the most effective and efficient sample preparation technique for chlorothalonil in a variety of matrices, including fruits, vegetables, and soil.[1][2][3][4][5] The acidification is critical to prevent the degradation of the analyte.

Q2: Why is acidification necessary in the QuEChERS method for chlorothalonil?

A2: Chlorothalonil is unstable under neutral to alkaline conditions. The standard QuEChERS procedure can lead to a pH increase, causing significant losses of chlorothalonil. Acidifying the sample to a pH of around 1-5 with a strong acid like sulfuric or formic acid before extraction stabilizes the molecule and ensures high recovery rates.[1][2][3]

Q3: What are the most common d-SPE sorbents used for chlorothalonil cleanup?

A3: A combination of PSA (primary secondary amine) and C18 is commonly used for d-SPE cleanup in the modified QuEChERS method for chlorothalonil. PSA removes polar interferences like organic acids and sugars, while C18 removes nonpolar compounds such as lipids.[3][4]

Q4: How can I confirm that I am experiencing matrix effects?

A4: You can assess matrix effects by comparing the peak area of an analyte in a standard solution prepared in a clean solvent to the peak area of the same concentration of the analyte spiked into a blank sample extract after the extraction process. A significant difference in the peak areas indicates the presence of matrix effects (ion suppression if the peak area in the matrix is lower, and ion enhancement if it is higher).

Q5: Is a stable isotope-labeled internal standard for this compound commercially available?

A5: Yes, stable isotope-labeled standards for chlorothalonil, such as ¹³C₆-chlorothalonil, are commercially available from various chemical suppliers. These are highly recommended for accurate quantification to compensate for matrix effects and variations in extraction recovery.

Experimental Protocols

Modified QuEChERS Protocol for this compound in Agricultural Commodities

This protocol is adapted from validated methods for the analysis of chlorothalonil in fruits and vegetables.[1][2][3]

1. Sample Homogenization:

  • Homogenize a representative portion of the sample (e.g., 10 g) using a high-speed blender. For high-water content samples, it may be beneficial to freeze the sample with liquid nitrogen before homogenization.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 100 µL of concentrated sulfuric acid to acidify the sample to a pH of approximately 1.

  • Add 10 mL of acetonitrile.

  • If using a stable isotope-labeled internal standard, add the appropriate amount at this stage.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for another 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

  • Vortex for 30 seconds.

  • Centrifuge at high speed (e.g., ≥10,000 x g) for 2 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant and filter it through a 0.22 µm filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Data Presentation

Table 1: Recovery of this compound using Modified QuEChERS in Various Matrices

MatrixSpiking Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Reference
Brown Rice0.0195.74.5[3]
Mandarin0.0192.43.8[3]
Soybean0.01102.72.1[3]
Pepper0.0198.62.9[3]
Potato0.0194.23.2[3]
Leek0.1983[5]
Orange0.11024[5]
Tomato0.1992[5]
Wheat0.11015[5]

Table 2: Matrix Effects of this compound in Various Matrices using Modified QuEChERS

MatrixMatrix Effect (%)ClassificationReference
Brown Rice+21.4Medium Enhancement[3]
Mandarin-15.8Ion Suppression[3]
Soybean-18.2Ion Suppression[3]
Pepper-12.5Ion Suppression[3]
Potato-14.7Ion Suppression[3]

Matrix Effect (%) = [(Slope of matrix-matched calibration curve / Slope of solvent-based calibration curve) - 1] x 100.[3] A positive value indicates ion enhancement, while a negative value indicates ion suppression.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis sample 1. Sample Homogenization (10g) acidify 2. Acidification (100 µL H₂SO₄) sample->acidify Stabilize Analyte extract 3. Extraction (10 mL ACN + Salts) acidify->extract centrifuge1 4. Centrifugation extract->centrifuge1 dspe 5. Dispersive SPE (PSA, C18, MgSO₄) centrifuge1->dspe Transfer Supernatant centrifuge2 6. Centrifugation dspe->centrifuge2 filter 7. Filtration (0.22 µm) centrifuge2->filter Transfer Supernatant lcms 8. LC-MS/MS Analysis filter->lcms troubleshooting_matrix_effects start Start: Inconsistent Results / Poor Recovery check_me Assess Matrix Effects (Post-extraction Spike) start->check_me me_present Matrix Effects Present? check_me->me_present improve_cleanup Improve Sample Cleanup (d-SPE or SPE) me_present->improve_cleanup Yes end_bad Re-evaluate Method me_present->end_bad No (Check other parameters) optimize_chrom Optimize Chromatography (Gradient, Divert Valve) improve_cleanup->optimize_chrom use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chrom->use_sil_is matrix_matched Use Matrix-Matched Calibration optimize_chrom->matrix_matched end_good End: Accurate & Reproducible Results use_sil_is->end_good Gold Standard matrix_matched->end_good

References

Navigating the Challenges of 2,4,5-Trichloroisophthalonitrile Extraction from Agricultural Soil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the optimization of 2,4,5-Trichloroisophthalonitrile extraction from agricultural soil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success. Here, you will find detailed methodologies, data summaries, and visual workflows to address common challenges in the extraction of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your extraction experiments.

Question Answer
Why am I experiencing low recovery of this compound? Low recovery can stem from several factors. The complex nature of the soil matrix, with its organic and inorganic components, can strongly retain the analyte[1][2][3]. The choice of extraction solvent is critical; it should be one in which this compound is highly soluble[4]. For neutral organic compounds like this, non-polar solvents or combinations of solvents may improve efficiency[4]. Additionally, issues such as insufficient shaking/vortexing time, improper pH, or the analyte being covalently bound to soil particles can lead to poor recovery[1][2].
I'm observing significant matrix effects in my final analysis. How can I reduce them? Matrix effects are a common challenge in soil analysis. To mitigate these, a robust clean-up step after the initial extraction is crucial. Dispersive solid-phase extraction (d-SPE) using sorbents like primary secondary amine (PSA) and C18 can effectively remove interfering substances such as organic acids and fatty acids[1][5]. For particularly complex matrices, a combination of different sorbents may be necessary[1]. Alternatively, techniques like matrix solid-phase dispersion (MSPD) can offer simultaneous extraction and clean-up[6].
My results show poor reproducibility. What are the likely causes? Poor reproducibility can be attributed to inconsistencies in the experimental protocol. Ensure that the soil sample is homogenous before taking a subsample. The hydration level of the soil can also impact extraction efficiency, so pre-wetting dry samples is recommended[1][2]. Other factors include variations in shaking time and intensity, precise measurement of solvents and reagents, and consistent temperature conditions during the extraction[7].
What is the best extraction method for this compound from soil? The "best" method depends on your specific laboratory capabilities and analytical requirements. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for multi-residue pesticide analysis in soil due to its speed and cost-effectiveness[1][3][5]. However, traditional methods like solvent extraction with sonication or Soxhlet extraction can also be effective, though more time and solvent-consuming[4][8]. Solid-phase extraction (SPE) is another viable option that can provide cleaner extracts[8][9][10].

Frequently Asked Questions (FAQs)

Here are answers to some general questions about the extraction of this compound.

Question Answer
What is this compound? This compound is a chemical compound that is structurally related to chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile), a widely used fungicide. Due to its chemical structure, it is expected to have similar properties and analytical challenges.
What are the key steps in a typical extraction workflow? A typical workflow involves: 1. Sample Preparation: Homogenizing and weighing the soil sample. 2. Extraction: Using a suitable solvent and mechanical agitation (shaking, vortexing, or sonication) to move the analyte from the soil into the solvent. 3. Clean-up: Removing interfering compounds from the extract, often using d-SPE. 4. Analysis: Quantifying the analyte in the cleaned extract, typically with Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS)[9][10][11].
How does soil composition affect extraction efficiency? Soil composition plays a significant role. Soils with high organic matter or clay content can adsorb pesticides more strongly, making extraction more difficult[6][12]. The pH of the soil can also influence the state of the analyte and its interaction with the soil matrix[13].
What safety precautions should I take when working with this compound and extraction solvents? Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used for extraction, such as acetonitrile and acetone, are flammable and toxic. Refer to the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

The following tables summarize quantitative data from various studies on pesticide extraction from soil, which can serve as a reference for optimizing your own methods.

Table 1: Recovery Rates of Different Extraction Methods for Chlorothalonil and Related Compounds

Extraction MethodAnalyteMatrixRecovery (%)Reference
Modified QuEChERSChlorothalonilAgricultural Products79.3–104.1[5]
Solid-Phase Extraction4-hydroxy-2,5,6-trichloroisophthalonitrileSoil80–95[9][10]
Solid-Phase Extraction1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzeneSoil80–95[9][10]
GC AnalysisChlorothalonil and other metabolitesSoil54–130[10]
Sonication with AcetoneChlorothalonil and degradatesSediment80-91[14]
MSPD and LLEVarious PesticidesSoil72.4-120 (MSPD), 70.6-120 (LLE)[6]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Chlorothalonil and its Metabolites

Analytical MethodAnalyteMatrixLODLOQReference
GC-MS/MSChlorothalonilAgricultural Products0.003 mg/kg0.01 mg/kg[5]
LC-MSMetabolite II & IIISoil0.05 & 0.02 µg/g-[9][10]
GC AnalysisChlorothalonil and other metabolitesSoil0.001-0.005 µg/g-[10]
GC-MSChlorothalonil and degradatesSediment1-5 µg/kg-[14]
Multi-residue methodChlorothalonilFood0.01 mg/kg-[11]

Experimental Protocols

Below are detailed methodologies for key experiments.

Protocol 1: Modified QuEChERS Extraction

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil[1][2][5].

1. Sample Preparation:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • If the soil is dry, add 7 mL of deionized water, vortex briefly, and let it hydrate for 30 minutes[1].

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Shake vigorously for 5 minutes using a mechanical shaker or vortex mixer[1].

  • Add the contents of a buffered extraction salt pouch (e.g., containing magnesium sulfate, sodium chloride, and citrate buffers)[1].

  • Immediately shake for another 2 minutes[1].

  • Centrifuge at ≥ 3000 rcf for 5 minutes[1].

3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL micro-centrifuge tube containing a d-SPE cleanup mixture (e.g., magnesium sulfate, PSA, and C18)[1].

  • Vortex for 1 minute.

  • Centrifuge at a high rcf (e.g., ≥ 5000) for 2 minutes[1].

4. Final Preparation:

  • Filter the purified supernatant through a 0.2 µm syringe filter into an autosampler vial for analysis by GC-MS or LC-MS/MS[1].

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is based on methods described for the extraction of chlorothalonil and its metabolites from soil and water[9][10].

1. Initial Solvent Extraction:

  • Extract a 20 g soil sample with a mixture of methanol and water (50/50, v/v) using sonication for 10 minutes, followed by shaking for 30 minutes[15].

  • Centrifuge the sample and decant the supernatant.

  • Perform a second extraction with an acetonitrile/water mixture (50/50, v/v)[15].

  • Combine the supernatants.

2. SPE Cartridge Conditioning:

  • Condition a hydrophobic polymeric SPE cartridge by passing methanol followed by deionized water.

3. Sample Loading:

  • Dilute the combined extract with a sodium chloride solution and load it onto the conditioned SPE cartridge[16].

4. Elution:

  • After washing the cartridge to remove interferences, elute the retained analytes with a suitable solvent like methanol or ethyl acetate[16].

5. Post-Elution:

  • The eluate can be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Visualizations

The following diagrams illustrate the experimental workflows.

experimental_workflow cluster_QuEChERS QuEChERS Workflow sample_prep Sample Preparation (10g Soil) extraction Acetonitrile Extraction (Shaking) sample_prep->extraction Add ACN salting_out Addition of Salts (Partitioning) extraction->salting_out Add Salts centrifugation1 Centrifugation salting_out->centrifugation1 Shake dspe d-SPE Cleanup (PSA, C18, MgSO4) centrifugation1->dspe Take Supernatant centrifugation2 Centrifugation dspe->centrifugation2 Vortex analysis_q Analysis (GC/LC-MS) centrifugation2->analysis_q Filter & Inject spe_workflow cluster_SPE Solid-Phase Extraction Workflow initial_extraction Initial Solvent Extraction (e.g., Sonication) loading Sample Loading initial_extraction->loading Load Extract conditioning SPE Cartridge Conditioning (Methanol, Water) washing Cartridge Washing loading->washing Remove Interferences elution Analyte Elution (e.g., Methanol) washing->elution Elute Analyte analysis_spe Analysis (GC/LC-MS) elution->analysis_spe Concentrate & Inject

References

Investigating the stability of 2,4,5-Trichloroisophthalonitrile in stored analytical samples.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of chlorothalonil and its primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile, in stored analytical samples. The information provided is based on established analytical methodologies and stability studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analytical results for chlorothalonil show significant variability and lower than expected concentrations. What could be the cause?

A1: Degradation of chlorothalonil during sample storage or preparation is a common issue. Chlorothalonil is susceptible to degradation, particularly in certain sample matrices and under specific pH conditions.[1] Key factors to investigate include:

  • Sample Matrix: Allium and brassica crops contain compounds that can react with and degrade chlorothalonil.[1]

  • pH: Chlorothalonil is more stable in acidic conditions. Degradation can occur under neutral to alkaline conditions.[2]

  • Storage Conditions: While generally stable in freezer storage, repeated freeze-thaw cycles or improper storage temperatures can lead to degradation.

  • Sample Preparation: The QuEChERS method, particularly the dispersive SPE step with PSA sorbent, can cause a pH increase leading to significant chlorothalonil losses.[1]

Q2: I am analyzing for the metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile and observe it in my samples. Is this expected?

A2: Yes, 4-hydroxy-2,5,6-trichloroisophthalonitrile (also known as SDS-3701) is a major and often more persistent degradation product of chlorothalonil.[2][3][4][5] Its presence indicates the breakdown of the parent compound, either in the original sample environment or during storage and analysis. This metabolite is more persistent in soil and can accumulate over time.[3]

Q3: How can I improve the stability of chlorothalonil in my samples during extraction and cleanup?

A3: To minimize degradation during sample preparation, consider the following:

  • Acidification: Acidifying the sample to a pH of approximately 1 with sulfuric acid at the beginning of the extraction process can significantly improve stability, especially when using QuEChERS-based methods.[1]

  • Avoid PSA in dSPE: If using a QuEChERS-like method, avoid the use of Primary Secondary Amine (PSA) sorbent in the dispersive SPE cleanup step, as it can raise the pH and cause degradation.[1]

  • Method Selection: The Dutch mini-Luke method has shown better recoveries for chlorothalonil in challenging matrices compared to standard QuEChERS or ethyl acetate extraction methods.[6]

Q4: What are the recommended storage conditions for analytical samples containing chlorothalonil?

A4: For long-term stability, samples should be stored frozen, typically at -20°C or lower. It is crucial to minimize the time between sample collection and analysis. Avoid repeated freeze-thaw cycles. For analytical standards, consult the manufacturer's instructions, but refrigeration at 2-8°C is often recommended for short-term storage of neat compounds.

Q5: My analytical standards for chlorothalonil seem to be degrading. What are the best practices for handling standards?

A5: The stability of chlorothalonil in standard solutions can also be a concern. To ensure the accuracy of your quantification:

  • Solvent Choice: Prepare stock solutions in a non-polar solvent like toluene.

  • Storage: Store stock solutions in a freezer.

  • Working Standards: Prepare fresh working standards from the stock solution regularly.

  • Glassware: Avoid using detergents for cleaning glassware used for chlorothalonil analysis, as residues can cause instability. A rinse with 1M hydrochloric acid, followed by ultra-pure water and an appropriate solvent, is recommended.[7]

Quantitative Data Summary

The stability of chlorothalonil is highly dependent on the sample matrix and storage/analytical conditions. The following table summarizes findings from various studies.

AnalyteMatrixStorage/Treatment ConditionFinding
ChlorothalonilFormulated Products (WP & SC)Stored at 54 ± 2 °C for 14 daysHalf-life values were calculated to be 1382 days for the Wettable Powder (WP) formulation and 614 days for the Suspension Concentrate (SC), indicating good thermal stability in these forms.[8]
ChlorothalonilSurface SoilField conditions after application to peanutsRapid degradation with soil half-lives of < 1-3.5 days.[3]
4-hydroxy-2,5,6-trichloroisophthalonitrileSurface SoilField conditions after application to peanutsMore persistent than the parent compound, with soil half-lives of 10-22 days.[3]
ChlorothalonilLeek and GarlicQuEChERS methodNo recovery was obtained due to degradation.[6]
ChlorothalonilLeek and GarlicDutch mini-Luke methodRecoveries in the range of 100–120%.[6]
ChlorothalonilVarious Fruit & Vegetable ExtractsStored for 9 daysExtracts prepared with a modified QuEChERS method (acidified) showed satisfactory stability.[1]

Experimental Protocols

Modified QuEChERS Method for Improved Chlorothalonil Stability

This protocol is based on a modification designed to minimize chlorothalonil degradation during extraction from fruit and vegetable samples.[1]

1. Sample Preparation:

  • Homogenize a representative frozen sample.
  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

2. Acidification:

  • Add 100 µL of concentrated sulfuric acid to the sample in the tube to adjust the pH to approximately 1.

3. Extraction:

  • Add 10 mL of acetonitrile to the tube.
  • If using an internal standard, add it at this stage.
  • Close the tube and shake it vigorously for 1 minute.

4. Salting Out:

  • Add the appropriate salts for the QuEChERS method (e.g., 4 g MgSO₄ and 1 g NaCl).
  • Shake vigorously for 1 minute.

5. Centrifugation:

  • Centrifuge the tube at a sufficient speed and duration to achieve phase separation (e.g., 5000 rpm for 5 minutes).

6. Analysis:

  • Take an aliquot of the upper acetonitrile layer for direct analysis by GC-MS/MS or LC-MS/MS.
  • Note: This modified protocol omits the dispersive SPE cleanup step with PSA to prevent pH-induced degradation.

Diagrams

Troubleshooting Workflow for Chlorothalonil Stability Issuesdot

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check_storage -> storage_frozen; storage_frozen -> check_prep [label="Yes"]; storage_frozen -> implement_storage [label="No"]; implement_storage -> reanalyze;

check_prep -> prep_method; prep_method -> modify_quechers [label="Yes"]; prep_method -> matrix_type [label="No"]; matrix_type -> consider_alt_method [label="Yes"]; matrix_type -> check_standards [label="No"]; modify_quechers -> reanalyze; consider_alt_method -> reanalyze;

check_standards -> standards_prep; standards_prep -> reanalyze [label="Yes"]; standards_prep -> prepare_new_standards [label="No"]; prepare_new_standards -> reanalyze; }

References

Resolving chromatographic co-elution of 2,4,5-Trichloroisophthalonitrile and its isomers.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile) and its related compounds. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical challenges, such as co-elution.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in Chlorothalonil analysis?

A1: Co-elution occurs when two or more compounds elute from a chromatographic column at the same time, resulting in overlapping peaks.[1] This is problematic because it prevents accurate quantification and identification of the individual analytes. In the analysis of Chlorothalonil, co-elution can occur with its isomers, degradation products like 4-hydroxy-2,5,6-trichloroisophthalonitrile (HTI), or other pesticides in the sample, leading to inaccurate results.[2][3][4]

Q2: How can I detect co-elution if my chromatogram shows a single, symmetrical peak?

A2: A symmetrical peak does not guarantee purity. Advanced detectors can help identify hidden co-eluting peaks.[1]

  • Diode Array Detector (DAD/PDA): A DAD collects UV spectra across the entire peak. If the spectra are not identical throughout, it indicates the presence of more than one compound.[5]

  • Mass Spectrometry (MS): When using an MS detector, you can examine the mass spectra at different points across the peak. A change in the spectral profile is a strong indicator of co-elution.[1]

Q3: Which analytical technique is better for separating Chlorothalonil and its isomers/metabolites, GC or HPLC?

A3: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for analyzing Chlorothalonil.[2]

  • GC-MS is a highly sensitive and stable method for detecting the parent Chlorothalonil compound.[6][7] However, it may be less suitable for polar and high-boiling-point metabolites like HTI without derivatization.[4][6]

  • LC-MS/MS is advantageous for analyzing both Chlorothalonil and its more polar metabolites, like HTI, in a single run.[2][6] Techniques using Atmospheric Pressure Chemical Ionization (APCI) have shown reliable results.[6][8]

Q4: What type of HPLC column is recommended for separating aromatic isomers like Chlorothalonil?

A4: While standard C18 columns are widely used, separating positional isomers often requires a stationary phase with different selectivity. Columns that facilitate π-π interactions are particularly effective for aromatic compounds.[9]

  • Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) columns offer multiple separation modes, including hydrophobic and π-π interactions, which can significantly improve the resolution of structural isomers that are difficult to separate on C18 phases.[9]

  • Biphenyl phases also provide alternative selectivity for aromatic compounds and can resolve structurally similar compounds that co-elute on C18 columns.[10]

Troubleshooting Guide: Resolving Co-elution

This guide provides a systematic approach to troubleshooting and resolving peak co-elution issues during the analysis of Chlorothalonil.

Step 1: Initial Assessment & Problem Identification

Start by confirming the co-elution and evaluating your current method's performance.

IssueRecommended Action
Peak Shouldering or Asymmetry This is a visual cue for co-elution.[1][5] Proceed to method optimization.
Poor Peak Resolution (<1.5) Quantify the degree of separation. A resolution value below 1.5 indicates a need for method improvement.
Inconsistent Retention Times Check for issues with the HPLC/GC system, such as pump malfunction, leaks, or inconsistent mobile phase/gas flow.[11]
Suspected Co-elution (Symmetrical Peak) Use a Diode Array Detector (DAD) for peak purity analysis or examine mass spectra across the peak with a Mass Spectrometer (MS).[1][5]
Step 2: Method Optimization

Modify your existing chromatographic method parameters to improve separation. The approach depends on whether you are using HPLC or GC.

Troubleshooting HPLC Co-elution

A logical workflow for addressing co-elution in HPLC is to adjust parameters that affect chromatographic resolution: capacity factor (k'), selectivity (α), and efficiency (N).

cluster_start Problem Identification cluster_k Capacity Factor (k') cluster_alpha Selectivity (α) cluster_n Efficiency (N) cluster_end Resolution start Co-elution Observed (Resolution < 1.5) k_check Is k' between 2 and 10? start->k_check k_adjust Adjust Mobile Phase Strength (e.g., decrease organic solvent %) k_check->k_adjust No alpha_check Change Selectivity k_check->alpha_check Yes k_adjust->k_check Re-evaluate alpha_options 1. Change Organic Modifier (e.g., Methanol to Acetonitrile) 2. Adjust pH (for ionizable analytes) 3. Change Stationary Phase (e.g., C18 to Biphenyl or PYE) alpha_check->alpha_options n_check Improve Efficiency alpha_options->n_check n_options 1. Decrease Flow Rate 2. Use Smaller Particle Size Column 3. Increase Column Length n_check->n_options end_node Separation Achieved (Resolution > 1.5) n_options->end_node

Caption: Troubleshooting workflow for HPLC co-elution.

Troubleshooting GC Co-elution

For Gas Chromatography, separation is primarily influenced by temperature programming and the stationary phase.

cluster_start Problem Identification cluster_temp Temperature Program cluster_column Stationary Phase cluster_end Resolution start Co-elution Observed in GC temp_check Optimize Temperature Program start->temp_check temp_options 1. Lower Initial Temperature 2. Reduce Ramp Rate (°C/min) 3. Add Isothermal Hold temp_check->temp_options column_check Resolution Still Poor? temp_options->column_check column_check->temp_check No, Re-optimize Temp column_options Change Column (Different Polarity / Chiral Phase) column_check->column_options Yes end_node Separation Achieved column_options->end_node

Caption: Troubleshooting workflow for GC co-elution.

Experimental Protocols

Below are example protocols for the analysis of Chlorothalonil and its primary metabolite, derived from established methods.[2][6][8] Analysts should validate any method according to internal and regulatory guidelines.

Protocol 1: LC-MS/MS Method for Chlorothalonil and HTI

This method is suitable for the simultaneous determination of Chlorothalonil and its polar metabolite 4-hydroxy-chlorothalonil (HTI).[6]

ParameterSpecification
Instrument UHPLC system coupled with a triple quadrupole Mass Spectrometer (MS/MS)
Ion Source Atmospheric Pressure Chemical Ionization (APCI), negative ion mode
Column C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1x100 mm)[8]
Mobile Phase A Water with 2 mM ammonium acetate[6] or 95% Water + 5% Acetonitrile + 0.01% Acetic Acid[8]
Mobile Phase B Acetonitrile[6] or Acetonitrile + 0.01% Acetic Acid[8]
Flow Rate 0.5 - 0.7 mL/min[6][8]
Column Temperature 40 °C[6]
Injection Volume 2 µL[6]
Gradient Program Start at a low percentage of Mobile Phase B (e.g., 20-30%), ramp up to a high percentage (e.g., 90%) over several minutes, hold, and then re-equilibrate.[6][8]

Sample Preparation (QuEChERS modification):

  • Weigh 10g of the homogenized sample into a 50 mL centrifuge tube.

  • Acidify the sample to a pH of ~1 using concentrated sulfuric acid.[8]

  • Add 10 mL of acetonitrile, close the tube, and shake vigorously for 1 minute.[8]

  • Centrifuge the sample and collect the supernatant for direct injection or further dilution. No dispersive-SPE cleanup is performed to prevent loss of Chlorothalonil.[8]

Protocol 2: GC-MS Method for Chlorothalonil

This method is highly sensitive for the parent Chlorothalonil compound.[2][7]

ParameterSpecification
Instrument Gas Chromatograph with a Mass Selective Detector (MSD) or Electron Capture Detector (ECD)[3]
Column A low- to mid-polarity capillary column (e.g., DB-5ms, HP-1ms) is typically used.
Injector Temperature 250 - 280 °C
Carrier Gas Helium with a constant flow rate.
Oven Program A typical program would start at a low temperature (e.g., 80-100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280-300°C and hold.
Detector MS operated in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.

Note on HTI Analysis by GC: Direct analysis of the 4-hydroxy metabolite (HTI) by GC is challenging due to its polarity. A derivatization step, such as methylation with diazomethane, is required to make it volatile enough for GC analysis.[4]

References

Technical Support Center: Analysis of 2,4,5-Trichloroisophthalonitrile (Chlorothalonil) by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trichloroisophthalonitrile (chlorothalonil) and its metabolites. The focus is on enhancing GC-MS response, with a particular emphasis on derivatization techniques for its primary degradation product.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound (chlorothalonil)?

A1: Direct GC-MS analysis of chlorothalonil is feasible as it is a volatile and thermally stable compound.[1] Derivatization is generally not required for the parent compound. However, issues with sensitivity and peak shape can arise due to its degradation during sample preparation and analysis.

Q2: What is the primary degradation product of chlorothalonil, and does it require derivatization for GC-MS analysis?

A2: The primary degradation product of chlorothalonil is 4-hydroxy-2,5,6-trichloroisophthalonitrile (HTI).[2][3] Due to the polar hydroxyl group, HTI has low volatility and is not ideal for direct GC-MS analysis. Derivatization, specifically methylation, is commonly employed to convert HTI into a more volatile and thermally stable derivative suitable for GC-MS.[4]

Q3: What are the common challenges encountered during the GC-MS analysis of chlorothalonil?

A3: Common challenges include:

  • Analyte Degradation: Chlorothalonil is susceptible to degradation in basic conditions, which can occur during sample extraction, such as in some QuEChERS methods.[5]

  • Poor Peak Shape and Response: Degradation in the GC inlet can lead to poor peak shape and reduced sensitivity.

  • Matrix Effects: Complex sample matrices can interfere with the analysis, leading to ion suppression or enhancement.[1]

Q4: How can I prevent the degradation of chlorothalonil during sample preparation?

A4: To minimize degradation, consider the following:

  • Acidification: Maintaining an acidic pH during extraction can help stabilize chlorothalonil.[2] Adding 1% acetic acid or formic acid to the extraction solvent has been shown to improve recovery.

  • Use of Stabilizing Agents: The addition of EDTA to the extraction solvent can chelate metal ions that may catalyze degradation.[5][6]

  • Solvent Choice: Using solvents like acetone or ethyl acetate for extraction can be beneficial.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC-MS analysis of chlorothalonil and its derivatized metabolite.

Issue Potential Cause Recommended Solution
Low or No Chlorothalonil Peak Degradation during sample preparation.Ensure the sample extraction is performed under acidic conditions. Consider adding EDTA to the extraction solvent.[5][6]
Degradation in the GC inlet.Use a deactivated inlet liner and optimize the inlet temperature to the lowest feasible value.
Poor Peak Shape (Tailing) for Chlorothalonil Active sites in the GC system (inlet liner, column).Use a new, deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Co-eluting matrix components.Optimize the GC temperature program to improve separation. Perform a cleanup step (e.g., solid-phase extraction) on the sample extract.
Low or No Peak for Derivatized HTI Incomplete derivatization reaction.Ensure the derivatization reagent (e.g., diazomethane) is fresh and active. Optimize the reaction time and temperature.[4]
Degradation of the derivative.Analyze the derivatized sample as soon as possible. Ensure the final extract is stored under appropriate conditions (e.g., protected from light and moisture).
Variable Results/Poor Reproducibility Inconsistent sample preparation.Standardize the entire analytical workflow, from sample extraction to derivatization and injection. Use an internal standard to correct for variations.[6]
Matrix effects.Prepare matrix-matched calibration standards to compensate for ion suppression or enhancement.[6]

Experimental Protocols

Protocol 1: Methylation of 4-hydroxy-2,5,6-trichloroisophthalonitrile (HTI) with Diazomethane

This protocol describes the derivatization of HTI to its more volatile methyl ether for GC-MS analysis.[4]

Materials:

  • Sample extract containing HTI

  • Diazomethane solution (freshly prepared and handled with extreme caution in a fume hood)

  • Nitrogen gas for evaporation

  • GC-MS grade solvent for reconstitution (e.g., ethyl acetate)

Procedure:

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add a freshly prepared solution of diazomethane in ether to the dried extract until a faint yellow color persists.

  • Allow the reaction to proceed for 10-15 minutes at room temperature.

  • Gently evaporate the excess diazomethane and solvent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Caution: Diazomethane is explosive and highly toxic. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of chlorothalonil and its derivatized metabolite.

Analyte Method Matrix LOD (mg/kg) LOQ (mg/kg) Recovery (%) Reference
ChlorothalonilGC-MS/MSFruits & Vegetables-0.0177-110[6]
ChlorothalonilGC-MS/MSAgricultural Products0.0030.0179.3-104.1[1]
HTI (as methyl derivative)GC-ECDGround Water0.00001-0.00003-82[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis extraction Extraction (Acidified Solvent + EDTA) cleanup Clean-up (e.g., SPE) extraction->cleanup gcms_direct Direct GC-MS Analysis (Chlorothalonil) cleanup->gcms_direct Direct Analysis derivatization Derivatization (Methylation of HTI) cleanup->derivatization Indirect Analysis via Metabolite gcms_derivatized GC-MS Analysis (Derivatized HTI) derivatization->gcms_derivatized

Caption: Experimental workflow for the GC-MS analysis of chlorothalonil.

troubleshooting_logic start Problem Encountered (e.g., Low Signal) check_degradation Check for Analyte Degradation start->check_degradation check_instrument Check Instrument Performance start->check_instrument solution_prep Modify Sample Prep: - Acidify Solvent - Add EDTA check_degradation->solution_prep solution_instrument Optimize GC-MS: - Deactivated Liner - Lower Inlet Temp check_instrument->solution_instrument

Caption: Troubleshooting logic for low GC-MS signal of chlorothalonil.

References

Addressing solubility issues of 2,4,5-Trichloroisophthalonitrile for in vitro experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,4,5-Trichloroisophthalonitrile (Chlorothalonil). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges during in vitro experiments.

Section 1: General Properties & Solubility

FAQ: What is this compound and why is its solubility a challenge?

This compound (also known as Chlorothalonil) is a broad-spectrum, nonsystemic fungicide.[1] Its chemical structure makes it a nonpolar, organic compound, leading to very low aqueous solubility.[1][2] This poor water solubility presents a significant hurdle for in vitro studies, which are typically conducted in aqueous cell culture media. The compound has a tendency to precipitate out of solution, making it difficult to achieve and maintain the desired concentrations for accurate and reproducible experimental results.

FAQ: What are the known solubility properties of this compound?

The solubility of this compound is limited in most common laboratory solvents. Quantitative data is summarized in the table below.

SolventSolubilityTemperatureReference
Water0.81 mg/L25 °C[2]
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot Specified[3]
MethanolSlightly SolubleNot Specified[3]

Note: "Slightly Soluble" indicates that while dissolution is possible, high concentrations cannot be achieved.

Section 2: Recommended Solvents & Stock Solutions

FAQ: What is the recommended solvent for preparing this compound for in vitro assays?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound for in vitro use.[4][5] DMSO is a polar aprotic solvent capable of dissolving both nonpolar and polar compounds and is readily miscible with water and cell culture media.[4]

FAQ: How do I prepare a stock solution using DMSO?

Preparing a concentrated stock solution in 100% DMSO is the standard first step.[6] This allows for subsequent dilution into the aqueous culture medium to achieve the final desired concentration while keeping the final DMSO concentration to a minimum.

Experimental Protocol: Preparation of a 10 mM Stock Solution

  • Calculation: Determine the mass of this compound needed. The molecular weight is 265.9 g/mol .[2][3]

    • Mass (mg) = 10 mmol/L * 0.001 L * 265.9 g/mol * 1000 mg/g = 2.659 mg

  • Weighing: Accurately weigh 2.659 mg of this compound powder using an analytical balance.

  • Dissolution: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile-filtered DMSO.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles. Ensure tubes are tightly sealed to prevent absorption of water from the air, as DMSO is hygroscopic.

Workflow for Preparing and Using this compound

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use start Weigh Compound dissolve Dissolve in 100% DMSO start->dissolve check_sol Check for Complete Solubilization dissolve->check_sol sonicate Vortex / Sonicate / Warm check_sol->sonicate No store Aliquot and Store at -20°C check_sol->store Yes sonicate->check_sol thaw Thaw Stock Aliquot store->thaw dilute Dilute Stock into Culture Media thaw->dilute add_cells Add to Cells dilute->add_cells incubate Incubate add_cells->incubate assay Perform Assay incubate->assay G start Compound precipitates in media q1 Is the final concentration essential? start->q1 a1_yes Proceed to next step q1->a1_yes Yes a1_no Lower the final test concentration q1->a1_no No q2 Is final DMSO % at max tolerance? a1_yes->q2 a2_yes Consider advanced formulations (e.g., cyclodextrin, surfactants) q2->a2_yes Yes a2_no Slightly increase final DMSO % (re-validate tolerance) q2->a2_no No

References

Best practices for preventing the degradation of 2,4,5-Trichloroisophthalonitrile during sample preparation.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with best practices for preventing the degradation of 2,4,5-Trichloroisophthalonitrile during sample preparation. Please note that this compound is a known degradation product of the fungicide Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile).[1] Much of the available stability data pertains to the parent compound, which serves as a crucial guide for handling its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound during sample preparation?

A1: The stability of this compound, much like its parent compound chlorothalonil, is significantly influenced by three main factors during sample preparation:

  • pH: The compound is susceptible to rapid hydrolysis under alkaline (basic) conditions (pH > 9).[2] It is significantly more stable in neutral to acidic environments.[2][3]

  • Light: Photodegradation is a major degradation pathway.[4] Exposure to both direct sunlight and artificial UV or visible light can lead to the rapid breakdown of the analyte.[5][6][7]

  • Temperature: Higher temperatures accelerate the rate of degradation, particularly hydrolysis.[3] Maintaining cool conditions throughout the sample preparation process is critical.

Q2: What is the optimal pH range to maintain for my samples, solvents, and buffers?

A2: To prevent hydrolytic degradation, all aqueous solutions, samples, and extraction solvents should be maintained at a neutral or acidic pH (ideally pH < 7) .[2][3] For many extraction protocols, acidifying the sample or extraction solvent is a standard and necessary step. For example, using 1% formic acid in acetonitrile for extraction or adjusting aqueous samples to pH 2 with hydrochloric or sulfuric acid can significantly improve stability and recovery.[8][9][10]

Q3: How can I effectively protect my samples from light-induced degradation?

A3: Protecting your samples from light is crucial from the moment of collection through to final analysis.

  • Use amber glass vials or containers for sample collection and storage.

  • If using clear glassware, wrap it in aluminum foil.

  • Work in a shaded area or a laboratory with minimal direct sunlight.

  • Minimize the exposure of samples to any light source during transfer and extraction steps.

  • Store stock solutions and prepared samples in the dark.[9]

Q4: What are the recommended temperature conditions for sample processing and storage?

A4: To minimize thermal degradation, the following temperature controls are recommended:

  • Processing: Whenever possible, perform sample preparation steps, such as homogenization and extraction, under refrigerated conditions or on ice. Some protocols for crop matrices recommend homogenizing samples with dry ice to keep them frozen.[8]

  • Short-term Storage: For temporary storage during the workflow, keep samples refrigerated at 2-8°C.

  • Long-term Storage: For storage longer than 24 hours, samples should be frozen at -20°C or below.

Q5: Are there any specific solvents, reagents, or sample matrix components I should be cautious of?

A5: Yes. Beyond maintaining an acidic pH, be aware of the following:

  • Strong Bases: Avoid any contact with strong bases (e.g., sodium hydroxide) as they will rapidly degrade the analyte.[11]

  • Sulfur-Containing Compounds: Chlorothalonil is known to react with sulfhydryl groups in enzymes and may react with other thiol-containing compounds.[12] While less documented for the trichloro- metabolite, this reactivity is a potential concern in complex biological matrices rich in sulfur compounds. Acidification and low-temperature extraction can help mitigate these enzymatic reactions.[13]

  • Glassware Cleanliness: Ensure all glassware is meticulously cleaned and free of detergent residues, which can be alkaline and contribute to degradation. A final rinse with acid, followed by ultra-pure water and an appropriate solvent, is good practice.[8]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low or No Analyte Recovery Analyte Degradation Verify the pH of all solutions is neutral or acidic. Ensure samples were protected from light at all stages. Confirm that samples were kept cool or frozen during processing and storage.
Inefficient Extraction Review your extraction protocol. For aqueous samples, ensure proper conditioning and elution steps if using Solid Phase Extraction (SPE). For complex matrices, ensure the chosen solvent (e.g., acidified acetone or acetonitrile) is appropriate.[14]
Poor Reproducibility (High %RSD) Inconsistent Sample Handling Standardize all sample handling procedures, particularly the duration of light exposure and the time samples spend at room temperature. Ensure pH is consistently controlled across all samples.
Appearance of Unexpected Peaks in Chromatogram Formation of Degradation Products The presence of compounds like 4-hydroxy-2,5,6-trichloroisophthalonitrile may indicate degradation has occurred.[3][4] Review and tighten control over pH, light, and temperature to prevent this.

Quantitative Data Summary

The stability of these compounds is highly dependent on pH and temperature. The table below summarizes the hydrolysis half-life of the parent compound, chlorothalonil, under various conditions, which provides a strong indication of the stability profile for this compound.

Table 1: Hydrolysis Half-Life of Chlorothalonil at Different pH Values and Temperatures [3]

TemperaturepH 4pH 7pH 9
25 °C 722 hours (30.1 days)481 hours (20.0 days)121 hours (5.0 days)
35 °C 482 hours (20.1 days)368 hours (15.3 days)86 hours (3.6 days)
45 °C 325 hours (13.5 days)251 hours (10.5 days)51 hours (2.1 days)

Data clearly indicates that degradation accelerates significantly with increases in both pH and temperature.

Experimental Protocols

Protocol 1: General Sample Handling and Storage
  • Collection: Collect samples directly into amber glass containers to prevent light exposure.

  • Acidification (for aqueous samples): Immediately after collection, adjust the sample pH to < 7, preferably to pH 2, using an appropriate acid (e.g., sulfuric acid, hydrochloric acid).[15]

  • Transport: Transport samples to the laboratory on ice or with frozen gel packs.

  • Homogenization (for solid/semi-solid samples): If the sample requires homogenization (e.g., plant tissue, soil), perform this step with dry ice or in a pre-chilled grinder to maintain a low temperature.[8] For wet crops, adding a small volume of 1M H₂SO₄ during homogenization can help maintain stability.[8]

  • Storage: If not extracted immediately, store samples in the dark at ≤ -20°C.

Protocol 2: Generalized Solid-Phase Extraction (SPE) for Aqueous Samples

This protocol is a general guideline for extracting this compound from a water matrix using a C18 or similar hydrophobic polymeric SPE cartridge.

  • Sample Preparation:

    • Ensure the water sample (e.g., 1 L) has been acidified to pH 2.[10]

    • If the sample contains particulates, filter it through a glass fiber filter.

  • SPE Cartridge Conditioning:

    • Condition the cartridge sequentially according to the manufacturer's instructions. A typical sequence is:

      • 5-10 mL of ethyl acetate.

      • 5-10 mL of dichloromethane or acetone.[10]

      • 5-10 mL of methanol.

      • 5-10 mL of acidified, deionized water (pH 2).[10]

    • Do not allow the cartridge to go dry after the final conditioning step.

  • Sample Loading:

    • Load the entire water sample through the conditioned cartridge at a steady flow rate (e.g., 5-10 mL/min).

  • Cartridge Drying:

    • After loading, draw a vacuum or use nitrogen gas to thoroughly dry the sorbent material for at least 5-10 minutes. This step is critical for good recovery.

  • Analyte Elution:

    • Elute the analyte from the cartridge using a non-polar organic solvent. A common approach is to use two or more small volumes (e.g., 2 x 5 mL) of a solvent mixture like acetone/hexane or ethyl acetate/dichloromethane.[10][15]

  • Concentration and Reconstitution:

    • Collect the eluate and concentrate it to a small volume (e.g., < 1 mL) under a gentle stream of nitrogen.

    • Reconstitute the final extract in a solvent appropriate for your analytical instrument (e.g., hexane for GC-MS, acetonitrile for LC-MS).

Visualizations

Parent Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile) Metabolite1 This compound Parent->Metabolite1 Reductive Dechlorination (Photolysis, Microbial) Metabolite2 4-Hydroxy-2,5,6-trichloroisophthalonitrile Parent->Metabolite2 Hydrolysis (pH > 9) (Photolysis, Microbial) Metabolite3 Other Degradation Products Parent->Metabolite3 Other Pathways Metabolite1->Metabolite3 Further Degradation

Caption: Primary degradation pathways of Chlorothalonil.

cluster_workflow Sample Preparation Workflow cluster_bsp Best Practices (Critical Control Points) Collection Collection Storage Storage Collection->Storage Transport on Ice Extraction Extraction Storage->Extraction Analysis Analysis Extraction->Analysis bsp1 Use Amber Vials Acidify to pH < 7 bsp1->Collection bsp2 Store at ≤ -20°C Protect from Light bsp2->Storage bsp3 Keep Samples Cold Use Acidified Solvents bsp3->Extraction bsp4 Use Appropriate Final Solvent bsp4->Analysis

Caption: Recommended workflow with critical best practices.

Start Problem: Low Analyte Recovery Cause1 Potential Cause: Analyte Degradation Start->Cause1 Cause2 Potential Cause: Inefficient Process Start->Cause2 Sol1a Check pH: Ensure all solutions are acidic/neutral Cause1->Sol1a Sol1b Check Light: Were amber vials used? Was light exposure minimal? Cause1->Sol1b Sol1c Check Temperature: Were samples kept cold during prep and storage? Cause1->Sol1c Sol2a Review SPE Protocol: Conditioning, Loading, Drying & Elution steps correct? Cause2->Sol2a Sol2b Check Solvents: Are extraction solvents appropriate for the matrix? Cause2->Sol2b

Caption: Troubleshooting logic for low analyte recovery.

References

Troubleshooting calibration curve non-linearity for 2,4,5-Trichloroisophthalonitrile.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curve non-linearity during the analysis of 2,4,5-Trichloroisophthalonitrile.

Troubleshooting Non-Linear Calibration Curves

A linear calibration curve is fundamental for accurate quantification. When your calibration curve for this compound deviates from linearity, it can be attributed to several factors, from sample preparation to instrument limitations. This section provides a systematic approach to identifying and resolving the root cause of non-linearity.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is showing a downward curve at higher concentrations. What is the likely cause?

This is a common sign of detector saturation. When the concentration of the analyte is too high, the detector response may no longer be proportional to the concentration.[1][2]

  • Troubleshooting Steps:

    • Extend the dilution series: Prepare standards with lower concentrations to find the linear range of your detector.

    • Reduce injection volume: Injecting a smaller volume of your standards can help avoid overloading the detector.

    • Check detector specifications: Consult your instrument manual for the specified linear dynamic range of your detector. Most UV detectors are linear up to about 1.0 Absorbance Unit.

Q2: I'm observing poor linearity (low R² value) across my entire calibration range. What should I investigate?

Poor linearity across the entire range often points to issues with standard preparation, the analytical column, or the mobile phase.[3]

  • Troubleshooting Steps:

    • Verify standard preparation: Re-prepare your stock and working standards, paying close attention to accurate weighing and dilutions.[3] Use calibrated pipettes and volumetric flasks. Errors in preparation are a common cause of non-linearity.[3]

    • Assess column performance: The column may be contaminated or degraded. Try flushing the column with a strong solvent, or if necessary, replace it.

    • Check mobile phase: Ensure the mobile phase is correctly prepared, degassed, and that the solvents are of high purity (e.g., HPLC or MS-grade). Inconsistent mobile phase composition can lead to variable retention times and peak areas.[2]

Q3: My calibration curve is inconsistent and not reproducible between runs. What could be the problem?

Lack of reproducibility can stem from variability in your sample injection, instrument instability, or issues with the sample matrix.[2]

  • Troubleshooting Steps:

    • Autosampler precision: Check the autosampler for any leaks or issues with the injection syringe. Perform a precision test to ensure consistent injection volumes.

    • Instrument equilibration: Ensure the HPLC/GC system and detector are fully equilibrated before starting your analytical run.

    • Matrix effects: If you are preparing matrix-matched standards, inconsistencies in the matrix can affect analyte response. Ensure your blank matrix is consistent and free of the analyte.[1]

Q4: Could the non-linearity be due to the chemical properties of this compound itself?

Yes, the physicochemical properties of the analyte can contribute to non-linearity. This compound, being a chlorinated compound, can be prone to adsorption.[4][5][6]

  • Troubleshooting Steps:

    • System passivation: Adsorption to active sites in the injector, transfer lines, or column can lead to a non-linear response, especially at lower concentrations.[3][6] Consider injecting a high-concentration standard multiple times to passivate these sites.[2]

    • Inert flow path: If adsorption is a persistent issue, consider using an instrument with an inert flow path (e.g., PEEK tubing and fittings).

Quantitative Data Summary

The following table summarizes typical parameters for the analysis of this compound and related compounds, which can be used as a starting point for method development and troubleshooting.

ParameterHPLC-UVGC-ECDLC-MS/MS
Linear Range 0.01 - 10.0 µg/mL[4]0.1 - 100 ng/mL0.1 - 1000 ng/L[5]
Correlation Coefficient (R²) > 0.999[4]> 0.99> 0.99[7]
Typical Mobile Phase/Carrier Gas Acetonitrile/Water[4]Helium or NitrogenAcetonitrile/Water with formic acid or ammonium acetate[7]
Column C185% phenyl 95% dimethylpolysiloxane stationary phase[8]C18 or similar
Detector Wavelength (UV) ~230 nmN/AAnalyte-specific transitions
Injection Volume 5 - 20 µL1 - 2 µL2 - 20 µL[5][7]

Experimental Protocol: Generating a Calibration Curve for this compound by LC-MS/MS

This protocol outlines a general procedure for creating a standard calibration curve for the analysis of this compound.

1. Materials and Reagents:

  • This compound analytical standard (≥98% purity)

  • HPLC or MS-grade acetonitrile and water

  • Formic acid (or ammonium acetate)

  • Calibrated analytical balance

  • Class A volumetric flasks and pipettes

  • Autosampler vials with septa

2. Preparation of Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile.

  • Bring the flask to volume with acetonitrile and mix thoroughly. This is your stock solution.

3. Preparation of Working Standards:

  • Perform serial dilutions of the stock solution to prepare a series of at least 5-7 working standards. A typical concentration range for the analysis of chlorothalonil and its metabolites could be from 2 to 100 µg/L.[7]

  • Prepare the working standards in the same solvent as the final mobile phase composition to avoid solvent effects. For matrix-matched standards, a control matrix extract is used for dilution.[9]

4. LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with an appropriate C18 column and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for this compound by infusing a standard solution.

  • Inject the prepared working standards, starting from the lowest concentration. It is recommended to inject a blank solvent between each standard to prevent carryover.

  • Acquire the data for each standard.

5. Data Analysis:

  • Integrate the peak area (or height) for this compound in each chromatogram.

  • Create a calibration curve by plotting the peak area versus the concentration of the standards.

  • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the correlation coefficient (R²) will be used for the quantification of unknown samples. An acceptable R² value is typically ≥ 0.99.[7][9]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_causes Potential Causes & Solutions start Non-Linear Calibration Curve check_shape Observe Curve Shape start->check_shape downward_curve Downward Curve (High Conc.) check_shape->downward_curve Concave Down poor_linearity Poor Linearity (Overall) check_shape->poor_linearity Scattered/Low R² inconsistent Inconsistent/Not Reproducible check_shape->inconsistent Varies Between Runs saturation Detector Saturation - Dilute standards - Reduce injection volume downward_curve->saturation preparation Standard Preparation Error - Re-prepare standards - Check equipment poor_linearity->preparation column_issues Column/Mobile Phase - Flush/replace column - Check mobile phase poor_linearity->column_issues adsorption Analyte Adsorption - Passivate system - Use inert flow path poor_linearity->adsorption injection_error Injection Variability - Check autosampler - Ensure system equilibration inconsistent->injection_error

Caption: Troubleshooting workflow for non-linear calibration curves.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock_sol Prepare Stock Solution (e.g., 100 µg/mL) working_std Prepare Working Standards (Serial Dilution) stock_sol->working_std lcms_analysis LC-MS/MS Analysis (Inject Standards) working_std->lcms_analysis peak_integration Integrate Peak Areas lcms_analysis->peak_integration cal_curve Plot Calibration Curve (Area vs. Conc.) peak_integration->cal_curve regression Linear Regression (Check R² > 0.99) cal_curve->regression

Caption: Experimental workflow for generating a calibration curve.

References

Validation & Comparative

A Comparative Guide to GC-MS and HPLC Methods for 2,4,5-Trichloroisophthalonitrile (Chlorothalonil) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 2,4,5-Trichloroisophthalonitrile, a broad-spectrum fungicide commonly known as chlorothalonil. The selection of an appropriate analytical technique is critical for accurate residue monitoring in environmental and agricultural matrices.

Chlorothalonil is a volatile and thermally stable organochlorine pesticide, making it inherently suitable for GC analysis.[1][2] However, the need to simultaneously detect its more polar and less volatile degradation products, such as 4-hydroxy-chlorothalonil, often necessitates the use of HPLC-based methods.[3] This guide presents a side-by-side look at the performance, protocols, and applications of both techniques, supported by experimental data from various studies.

Performance Data Comparison

The following tables summarize the quantitative performance of GC-MS and HPLC methods for chlorothalonil analysis based on key validation parameters.

Table 1: Performance of GC-MS Methods for Chlorothalonil Analysis

ParameterMatrixValueReference
Limit of Detection (LOD) Water0.1 µg/L[4][5]
Soil0.001-0.005 µg/g[4][5]
Limit of Quantitation (LOQ) Agricultural Products0.01 mg/kg[6]
Recovery Fruits & Vegetables77% - 110%[7]
Soil54% - 130%[4]
Precision (RSD) Fruits & Vegetables< 20%[7]

Table 2: Performance of HPLC and LC-MS/MS Methods for Chlorothalonil Analysis

ParameterAnalyteMatrixValueReference
Limit of Detection (LOD) ChlorothalonilSulfur-Rich Vegetables0.003 mg/kg[3]
4-hydroxy-chlorothalonilSoil0.05 µg/g[4]
Limit of Quantitation (LOQ) Chlorothalonil & MetaboliteSulfur-Rich Vegetables0.01 mg/kg[3]
Recovery ChlorothalonilSulfur-Rich Vegetables76.5% - 91.1%[3]
4-hydroxy-chlorothalonilSulfur-Rich Vegetables87.6% - 96.7%[3]
Precision (RSD) ChlorothalonilSulfur-Rich VegetablesIntra-day: 2.6-6.7%[3]
Inter-day: 3.8-7.4%[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for both GC-MS and HPLC analysis of chlorothalonil.

Protocol 1: GC-MS/MS Analysis of Chlorothalonil in Agricultural Products

This method is based on a modified QuEChERS extraction followed by GC-MS/MS detection.[1]

  • Sample Preparation (Modified QuEChERS):

    • Homogenize 10 g of the sample.

    • Add 10 mL of acetonitrile containing 1% formic acid and vortex for 1 minute.[1]

    • Add QuEChERS extraction salts (e.g., MgSO₄ and NaCl) and shake vigorously.[8]

    • Centrifuge the sample at 4000-5000 rpm for 5 minutes.[8]

    • Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.

    • The d-SPE tube should contain a combination of primary secondary amine (PSA) and C18 sorbents to remove interferences.[1]

    • Vortex and centrifuge the d-SPE tube.

    • Transfer the final extract into an autosampler vial for analysis.

  • GC-MS/MS Instrumental Conditions:

    • System: Agilent 7890 B GC coupled to a 7010 B triple quadrupole mass spectrometer.[1]

    • Column: DB-5MS UI (30 m × 0.25 mm, 0.25 µm).[1]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]

    • Injection: 1 µL, splitless mode.[1]

    • Inlet Temperature: Programmed to increase to 300°C to prevent deposits of less volatile matrix components.[8]

    • Interface Temperature: 280°C.[1]

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).[7][9]

    • Acquisition: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Protocol 2: UHPLC-MS/MS Analysis of Chlorothalonil and 4-Hydroxy-Chlorothalonil

This method is suitable for the simultaneous detection of the parent compound and its key metabolite.[3]

  • Sample Preparation (Enzyme Inhibition & Extraction):

    • To prevent enzymatic degradation in certain matrices like sulfur-rich vegetables, a low-temperature and acidification strategy is employed.[6]

    • Homogenize the sample with acidified acetonitrile (e.g., with formic acid).

    • Perform a salting-out step and centrifugation similar to the QuEChERS protocol.

    • The resulting extract can be directly analyzed or may require a cleanup step using Solid Phase Extraction (SPE) with C18 cartridges for complex matrices.[10]

  • UHPLC-MS/MS Instrumental Conditions:

    • System: A UHPLC system coupled to a tandem mass spectrometer.

    • Column: A C18 reverse-phase column (e.g., Beckman C-18, 5 µm, 150 mm x 4.6 mm).[11]

    • Mobile Phase: A gradient elution using:

      • Phase A: 2 mM ammonium acetate in water.[3]

      • Phase B: Acetonitrile.[3]

    • Flow Rate: 0.7 mL/min.[3]

    • Injection Volume: 2.0 µL.[3]

    • Column Temperature: 40°C.[3]

    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode is effective for both compounds.[3][6]

    • Acquisition: Scheduled Multiple Reaction Monitoring (MRM) to ensure optimal sensitivity.

Methodology Workflow

The logical flow from sample collection to final analysis for both methods can be visualized as follows.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Fruits, Vegetables, Soil, Water) Homogenize Homogenization Sample->Homogenize Extraction Solvent Extraction (e.g., Acetonitrile, Acetone) Homogenize->Extraction Cleanup Extract Cleanup (d-SPE or SPE Cartridge) Extraction->Cleanup GCMS GC-MS / MS Analysis (For Volatile Compounds) Cleanup->GCMS HPLCMS HPLC / LC-MS/MS Analysis (For Polar & Thermally Labile Compounds) Cleanup->HPLCMS Data Data Analysis & Reporting (Quantification & Confirmation) GCMS->Data HPLCMS->Data

Caption: General workflow for the analysis of Chlorothalonil.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of this compound. The choice between them depends largely on the specific analytical goals.

  • GC-MS is a robust and highly sensitive method, particularly well-suited for the analysis of the parent chlorothalonil compound, which is volatile.[2] It often provides excellent separation and is a well-established technique for pesticide residue analysis.[12]

  • HPLC, especially when coupled with tandem mass spectrometry (LC-MS/MS) , offers greater versatility. Its key advantage is the ability to analyze a wider range of compounds, including the polar and thermally unstable metabolites of chlorothalonil, without the need for derivatization.[3][13] This makes LC-MS/MS the preferred method for comprehensive studies that include both the parent fungicide and its degradation products, such as the more toxic 4-hydroxy-chlorothalonil.[3][14]

For routine monitoring of only the parent chlorothalonil, GC-MS is an excellent and cost-effective choice. However, for research, risk assessment, and regulatory compliance that requires the quantification of metabolites, LC-MS/MS is the superior and necessary approach.

References

Comparative Guide to Method Validation for the Detection of 2,4,5-Trichloroisophthalonitrile in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of pesticide residues in plant tissues is paramount for ensuring food safety and conducting environmental monitoring. 2,4,5-Trichloroisophthalonitrile, a broad-spectrum fungicide commonly known as chlorothalonil, is frequently used in agriculture, making its detection a critical analytical challenge. This guide provides a comprehensive comparison of validated methods for the determination of chlorothalonil in various plant matrices, with a focus on chromatographic techniques coupled with mass spectrometry.

The analysis of chlorothalonil is often complicated by its susceptibility to degradation during sample preparation, particularly in matrices with a pH greater than 5.[1] To address this, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is widely employed. This modification typically involves the acidification of the sample to a pH of approximately 1 at the beginning of the procedure to prevent degradation.[2]

Comparison of Analytical Methods

The most prevalent and validated methods for chlorothalonil detection are Gas Chromatography-Mass Spectrometry (GC-MS and GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the specific plant matrix, required sensitivity, and the need for simultaneous analysis of its metabolites, such as 4-hydroxy-2,5,6-trichloroisophthalonitrile.

Table 1: Performance Comparison of Analytical Methods for Chlorothalonil Detection

MethodLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Average Recovery (%)Key AdvantagesKey Disadvantages
GC-MS 0.05[1]0.5[1]71-93[1]Robust, widely available.Lower sensitivity compared to MS/MS.
GC-MS/MS 0.003[3][4]0.01[3][4]77-110High selectivity and sensitivity, minimizes matrix interference.[5]Can be affected by less volatile matrix components.[5]
LC-MS/MS (APCI) 0.0030.01[6][7]76.5-96.7[6]Enables simultaneous detection of chlorothalonil and its polar metabolites.[6]Atmospheric Pressure Chemical Ionization (APCI) source may be required for optimal ionization.[6]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are outlines of the key experimental protocols cited in the performance comparison.

1. Modified QuEChERS Sample Extraction (General Protocol)

This method is a common starting point for both GC-MS and LC-MS analysis.

  • Homogenization: Weigh a representative portion (e.g., 10 g) of the frozen and homogenized plant tissue into a 50 mL centrifuge tube.[8]

  • Acidification: To prevent degradation, acidify the sample by adding a small volume of concentrated acid (e.g., 100 µL of sulfuric acid or 1% formic acid in acetonitrile) to achieve a pH of approximately 1.[3] For dry samples like brown rice or soybeans, a wetting step with acidified water may be necessary before extraction.

  • Extraction: Add 10 mL of acetonitrile (containing 1% formic acid, for example) and shake vigorously for 1 minute.[4] Subsequently, add QuEChERS salts (e.g., 4 g MgSO₄ and 1 g NaCl) and shake again for 1 minute.

  • Centrifugation: Centrifuge the tube to separate the organic and aqueous layers.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE): Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a combination of sorbents like PSA (primary secondary amine) and C18 to remove interferences.[3] Note that for some modified methods, the d-SPE cleanup step is omitted to prevent chlorothalonil losses.[2][8]

  • Final Preparation: Centrifuge the d-SPE tube and filter the supernatant before instrumental analysis.

dot

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis sample Plant Tissue Sample homogenize Homogenization sample->homogenize Weigh 10g acidify Acidification (pH ~1) homogenize->acidify Add Acid extract Acetonitrile Extraction & Salting Out acidify->extract Add Acetonitrile & Salts centrifuge1 Centrifugation extract->centrifuge1 Separate Layers cleanup Dispersive SPE Cleanup centrifuge1->cleanup Transfer Supernatant centrifuge2 Centrifugation & Filtration cleanup->centrifuge2 Remove Sorbents analysis GC-MS/MS or LC-MS/MS Analysis centrifuge2->analysis Inject Extract

Caption: Modified QuEChERS workflow for chlorothalonil analysis.

2. GC-MS/MS Analysis

  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) with a triple quadrupole analyzer is typically used.[9]

  • Injection: An aliquot of the final extract is injected into the GC system. The use of analyte protectants can improve ruggedness and precision.[5]

  • Separation: A capillary column (e.g., DB-5ms) is used to separate chlorothalonil from other matrix components.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Two MS/MS transitions are often monitored for reliable quantification and confirmation.[9]

  • Quantification: Matrix-matched standard calibration is employed to compensate for matrix effects.[9]

3. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS), often with an Atmospheric Pressure Chemical Ionization (APCI) source in negative mode, is utilized.[8]

  • Separation: A C18 reversed-phase column is commonly used for the chromatographic separation.[8]

  • Mobile Phase: A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of acid (e.g., 0.01% acetic acid), is typical.[8]

  • Detection: Similar to GC-MS/MS, detection is performed in MRM mode. In the APCI source, chlorothalonil can undergo hydrolytic dechlorination to form 4-hydroxy-chlorothalonil, which can be detected simultaneously.[8]

  • Quantification: Matrix-matched calibration curves are used for accurate quantification.[6]

dot

analytical_methods cluster_gc Gas Chromatography Path cluster_lc Liquid Chromatography Path start Prepared Sample Extract gc_injection GC Injection start->gc_injection lc_injection LC Injection start->lc_injection gc_separation Capillary Column Separation gc_injection->gc_separation msms_detection_gc MS/MS Detection (MRM) gc_separation->msms_detection_gc lc_separation C18 Column Separation lc_injection->lc_separation msms_detection_lc MS/MS Detection (APCI, MRM) lc_separation->msms_detection_lc

Caption: Comparison of GC-MS/MS and LC-MS/MS analytical pathways.

Alternative and Emerging Methods

While chromatographic methods are the gold standard, other techniques for pesticide detection in plant tissues exist, such as immunoassays (e.g., ELISA) and biosensors.[10] These methods can offer advantages in terms of speed and portability, but may not always match the sensitivity and selectivity of MS-based methods. Further validation and comparison are needed to establish their role in routine monitoring of chlorothalonil. Hyperspectral imaging is another emerging, non-destructive technique for detecting plant stress, which could potentially be adapted for indirect detection of pesticide impacts.[10]

References

Comparative Toxicity Analysis: 2,4,5-Trichloroisophthalonitrile vs. 4-hydroxy-2,5,6-trichloroisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available toxicological data reveals a significant difference in the toxicity profiles of the fungicide 2,4,5-trichloroisophthalonitrile, commonly known as chlorothalonil, and its major metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile. The metabolite consistently demonstrates a higher acute oral toxicity compared to its parent compound. This guide provides a detailed comparison of their toxicological endpoints, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary of Toxicity Data

The following tables summarize the key quantitative toxicity data for both compounds across various endpoints. It is important to note that the data are compiled from multiple studies, and direct comparisons should be made with caution due to potential variations in experimental designs.

Table 1: Acute Toxicity Data

CompoundSpeciesEndpointValue
This compoundRatOral LD50>10,000 mg/kg bw
RabbitDermal LD50>10,000 mg/kg bw
RatInhalation LC50 (4h)0.1 mg/L
4-hydroxy-2,5,6-trichloroisophthalonitrileRatOral LD50332 mg/kg bw
RabbitDermal LD50>2,500 mg/kg bw[1]
RatInhalation LC50Data not available

Table 2: Subchronic and Chronic Toxicity Data (No-Observed-Adverse-Effect Level - NOAEL)

CompoundSpeciesStudy DurationCritical EffectNOAEL
This compoundRat2 yearsKidney and forestomach toxicity1.8 mg/kg bw/day
Dog1 yearKidney toxicity3 mg/kg bw/day
4-hydroxy-2,5,6-trichloroisophthalonitrileRat90 daysDecreased body weight, anemia, organ damageData not available
Dog1 yearAnemia, spleen effectsData not available

Table 3: Developmental and Reproductive Toxicity Data (NOAEL)

CompoundSpeciesStudy TypeCritical EffectNOAEL
This compoundRat2-generationParental & Offspring toxicity30 ppm (in diet)
RabbitDevelopmentalMaternal toxicity5 mg/kg bw/day
Developmental toxicity5 mg/kg bw/day
4-hydroxy-2,5,6-trichloroisophthalonitrileRat1-generationPup body weight reduction1.5 mg/kg bw/day[2]
RabbitDevelopmentalMaternal toxicity2.5 mg/kg bw/day
Developmental toxicity5 mg/kg bw/day

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD Guideline 423)

This method determines the acute oral toxicity of a substance. In a typical study, the test substance is administered in a single dose to a group of fasted rodents (usually rats). The animals are observed for mortality and clinical signs of toxicity for at least 14 days. The LD50, the statistically estimated dose that is lethal to 50% of the test animals, is then calculated.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline is used to assess the toxicity of a substance applied to the skin. The substance is applied to a shaved area of the skin of the test animal (usually rabbits or rats) and covered with a porous gauze dressing for 24 hours. The animals are observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.

Acute Inhalation Toxicity (OECD Guideline 403)

This test evaluates the toxicity of a substance when inhaled. The test animals (usually rats) are exposed to the substance in the form of a gas, vapor, or aerosol in an inhalation chamber for a specified period (typically 4 hours). The animals are then observed for at least 14 days for mortality and toxic effects to determine the LC50, the concentration of the substance in the air that is lethal to 50% of the animals.

Subchronic Oral Toxicity (OECD Guideline 408)

This 90-day study in rodents is designed to evaluate the adverse effects of a substance after repeated oral administration. The test substance is administered daily to several groups of animals at different dose levels for 90 days. Throughout the study, clinical observations, body weight, food consumption, and hematological and clinical chemistry parameters are monitored. At the end of the study, a complete necropsy and histopathological examination of organs are performed to determine the NOAEL.

Prenatal Developmental Toxicity (OECD Guideline 414)

This study assesses the potential of a substance to cause adverse effects on the developing fetus. The test substance is administered to pregnant female animals (usually rats or rabbits) during the period of organogenesis. The dams are observed for signs of toxicity, and just before delivery, the fetuses are examined for any external, visceral, or skeletal abnormalities. This study helps to determine the NOAEL for both maternal and developmental toxicity.

Signaling Pathways and Mechanisms of Toxicity

This compound: Glutathione Conjugation

The primary mechanism of detoxification for chlorothalonil involves conjugation with glutathione (GSH), a critical antioxidant in the body. This reaction is catalyzed by the enzyme glutathione S-transferase (GST). The resulting conjugate is more water-soluble and can be more easily excreted from the body.[3][4][5][6] This pathway is a crucial defense against the toxicity of chlorothalonil.

Chlorothalonil This compound (Chlorothalonil) Conjugate Glutathione Conjugate (More water-soluble) Chlorothalonil->Conjugate Conjugation GSH Glutathione (GSH) GSH->Conjugate GST Glutathione S-Transferase (GST) GST->Conjugate Excretion Excretion Conjugate->Excretion Metabolite 4-hydroxy-2,5,6-trichloroisophthalonitrile Keratinocytes Keratinocytes Metabolite->Keratinocytes Stimulates Fibroblasts Dermal Fibroblasts Metabolite->Fibroblasts Activates Cytokines Pro-inflammatory Cytokines Keratinocytes->Cytokines SMA α-SMA Production Fibroblasts->SMA Collagen pro-Collagen Iα Production Fibroblasts->Collagen Inflammation Inflammatory Response Cytokines->Inflammation SMA->Inflammation Collagen->Inflammation

References

A comparative analysis of the degradation products of different chlorothalonil formulations.

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the degradation products of different chlorothalonil formulations reveals variations in stability and the formation of key metabolites. This guide provides a comparative analysis based on available experimental data, focusing on Wettable Powder (WP) and Suspension Concentrate (SC) formulations, the most commonly studied alternatives.

Chlorothalonil, a broad-spectrum fungicide, is formulated in various forms to ensure effective application and stability. However, these formulations can degrade over time and under different environmental conditions, leading to the formation of various degradation products. Understanding the nature and quantity of these products is crucial for assessing the environmental fate and potential toxicity of chlorothalonil-based pesticides.

Comparison of Chlorothalonil Formulation Stability

Studies have shown that the stability of chlorothalonil can differ significantly depending on its formulation. A direct comparative study on a 70% Wettable Powder (WP) and a 72% Suspension Concentrate (SC) formulation under accelerated storage conditions (54 ± 2°C for 14 days) demonstrated that the WP formulation is more stable than the SC formulation.[1][2][3][4]

The study calculated the half-life (T₀.₅) for the active ingredient in each formulation, providing a quantitative measure of their stability. The Chlorcal 70% WP showed a significantly longer half-life of 1382.07 days compared to the Open 72% SC, which had a half-life of 614.035 days under the tested conditions.[1][2][3] This indicates a slower degradation rate for the active ingredient in the WP formulation.

Table 1: Stability of Chlorothalonil Formulations under Accelerated Storage

FormulationInitial Active Ingredient (%)Active Ingredient after 14 days at 54 ± 2°C (%)Calculated Half-life (T₀.₅) (days)
Chlorcal 70% WP69.8269.31382.07
Open 72% SC71.970.75614.035

Source: Rasha M A El-Saman et al., Caspian Journal of Environmental Sciences, 2023.[1][4]

Major Degradation Products

The degradation of chlorothalonil leads to the formation of several breakdown products. The primary and most studied degradation product is 4-hydroxy-2,5,6-trichloroisophthalonitrile (also referred to as SDS-3701 or CHT-4-OH).[5][6] This metabolite is formed through the hydrolysis of the parent compound.

Another significant degradation product identified in studies, particularly in the comparative analysis of WP and SC formulations, is 2,4,6-trichloroisophthalonitrile .[1][2][3]

While the direct comparative study of the WP and SC formulations identified these two major degradation products, it did not provide a quantitative analysis of their formation from each specific formulation. However, extensive research on the hydrolysis of the technical grade chlorothalonil active ingredient provides insight into the formation of key degradation products under various pH and temperature conditions.

Table 2: Hydrolysis of Technical Grade Chlorothalonil and Formation of Degradation Products

pHTemperature (°C)DurationChlorothalonil Remaining (%)SDS-3701 (4-hydroxy-2,5,6-trichloroisophthalonitrile) (%)R613636 (2,4,5,6-tetrachloro-3-cyanobenzamide) (%)
49020 min105.01.9-
510060 min80.519.23.4
612020 min3.147.523.1
412020 min73.417.12.3
69020 min85.05.32.8

Source: FAO, 2011. This data is for the technical grade active ingredient and not a specific formulation.[5]

These data indicate that both pH and temperature play a crucial role in the degradation of chlorothalonil and the subsequent formation of its hydrolysis products. Higher temperatures and pH levels generally lead to faster degradation of the parent compound and increased formation of degradation products.

Experimental Protocols

1. Accelerated Storage Stability Study of Chlorothalonil Formulations

  • Objective: To determine the chemical stability of different chlorothalonil formulations under elevated temperature.

  • Methodology:

    • Samples of the Chlorcal 70% Wettable Powder (WP) and Open 72% Suspension Concentrate (SC) formulations are stored in an oven maintained at a constant temperature of 54 ± 2°C for 14 days.

    • Sub-samples are taken at intervals of 1, 3, 7, and 14 days.

    • The concentration of the active ingredient, chlorothalonil, is determined at each time point using High-Performance Liquid Chromatography (HPLC).

    • The degradation of the active ingredient over time is used to calculate the half-life (T₀.₅) of each formulation under these accelerated conditions.

    • The formation of degradation products is qualitatively assessed using Gas Chromatography-Mass Spectrometry (GC/MS) and Infrared Spectroscopy (IR).[1][2][4]

2. Hydrolysis Study of Chlorothalonil

  • Objective: To determine the rate of hydrolysis of chlorothalonil and identify the resulting degradation products at different pH values and temperatures.

  • Methodology:

    • Solutions of ¹⁴C-phenyl-labelled chlorothalonil (nominal concentration 5 mg/L) are prepared in buffered solutions at pH 4, 5, and 6.

    • These solutions are subjected to conditions representative of pasteurization (pH 4, 90°C for 20 minutes), baking/boiling (pH 5, 100°C for 60 minutes), and sterilization (pH 6, 120°C for 20 minutes).

    • Additional experiments are conducted at pH 4 (120°C) and pH 6 (90°C) to decouple the effects of pH and temperature.

    • After the specified time, the reaction mixtures are analyzed to quantify the remaining chlorothalonil and the formed degradation products (SDS-3701 and R613636) using techniques such as Liquid Scintillation Counting and HPLC with radiometric detection.[5]

3. Analytical Methods for Degradation Products

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is commonly used for the identification and quantification of chlorothalonil and its less polar degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC): These methods are suitable for the analysis of a wider range of chlorothalonil metabolites, including the more polar degradation products like 4-hydroxy-2,5,6-trichloroisophthalonitrile.[7]

Visualizing the Degradation Process

To better understand the relationships and processes involved in the degradation of chlorothalonil, the following diagrams illustrate a typical experimental workflow and the general degradation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results formulation Chlorothalonil Formulation (WP or SC) storage Accelerated Storage (54 ± 2°C) formulation->storage sampling Time-point Sampling (0, 1, 3, 7, 14 days) storage->sampling hplc HPLC Analysis (Active Ingredient Quantification) sampling->hplc gcms GC/MS & IR Analysis (Degradation Product Identification) sampling->gcms stability Formulation Stability (Half-life Calculation) hplc->stability products Identification of Degradation Products gcms->products

Caption: Experimental workflow for the comparative stability analysis of chlorothalonil formulations.

Degradation_Pathway Chlorothalonil Chlorothalonil Hydrolysis Hydrolysis Chlorothalonil->Hydrolysis Photodegradation Photodegradation Chlorothalonil->Photodegradation Metabolite1 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701) Hydrolysis->Metabolite1 Metabolite3 2,4,5,6-tetrachloro-3-cyanobenzamide (R613636) Hydrolysis->Metabolite3 Metabolite2 2,4,6-trichloroisophthalonitrile Photodegradation->Metabolite2

Caption: General degradation pathways of chlorothalonil.

References

Cross-Validation of Analytical Methods for Quantifying 2,4,5-Trichloroisophthalonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a comparative analysis of two primary analytical methods for the quantification of 2,4,5-Trichloroisophthalonitrile, a compound structurally related to the fungicide chlorothalonil and its metabolites. The methodologies discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).

While direct comparative studies on this compound are limited, this guide draws upon validated methods for the closely related and frequently analyzed compound, 4-hydroxy-2,5,6-trichloroisophthalonitrile, and other chlorothalonil metabolites. The performance characteristics of these methods are expected to be analogous for this compound.

Data Presentation: Performance Characteristics of Analytical Methods

The following tables summarize the key performance parameters for GC-MS and HPLC-MS/MS methods based on data from the analysis of chlorothalonil and its metabolites in various environmental matrices.

Table 1: Comparison of GC-MS and HPLC-MS/MS Method Performance for the Analysis of Trichloroisophthalonitrile Analogs

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Limit of Detection (LOD) 0.001 - 0.05 µg/g (soil); 0.1 µg/L (water)[1][2]0.003 mg/kg (vegetables); 5-10 ng/L (water)[3][4]
Limit of Quantification (LOQ) 0.01 mg/kg (agricultural products)[5]0.01 mg/kg (vegetables); 0.5 µg/kg (soil)[3][4]
Recovery 54 - 130% (soil); 87% (groundwater)[1][2][6]76.5 - 115% (vegetables, soil)[3][4]
Precision (RSD) < 17.9%[5]< 10%[3]
Linearity (r²) > 0.99[5]> 0.99[4]
Sample Matrix Soil, Water, Agricultural Products[1][2][5]Soil, Water, Vegetables, Human Serum[3][4][7]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide. These protocols are generalized from methods used for chlorothalonil and its metabolites and should be optimized for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Soil Samples

This protocol is adapted from methodologies for the analysis of chlorothalonil and its degradation products in soil.[1][2]

  • Sample Preparation and Extraction:

    • A 10g soil sample is homogenized.

    • The sample is extracted with a 50 mL solution of acetone and sulfuric acid (95:5 v/v).[8]

    • The mixture is centrifuged, and the supernatant is collected.

    • For some applications, a clean-up step using gel permeation chromatography with a cyclohexane:ethyl acetate eluent may be employed.[8]

  • Derivatization (if necessary):

    • For hydroxylated metabolites like 4-hydroxy-2,5,6-trichloroisophthalonitrile, methylation with diazomethane may be required to improve volatility for GC analysis.[6]

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890A or similar.

    • Column: DB-5MS (30 m x 0.25 mm, 0.5 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless.

    • Temperature Program: Initial temperature of 60°C held for 1 minute, ramped to 200°C at 30°C/min, then ramped to 320°C at 10°C/min and held for 2 minutes.[9]

    • Mass Spectrometer: Agilent 5975B or similar, operating in electron ionization (EI) mode.

    • Detection: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Protocol for Water Samples

This protocol is based on methods for the analysis of chlorothalonil metabolites in water.[3][10]

  • Sample Preparation:

    • For direct injection, water samples may be filtered through a 0.45 µm filter.

    • For trace analysis, solid-phase extraction (SPE) can be used to concentrate the analyte. A hydrophobic polymeric phase is often employed for the isolation of analytes.[1][2]

  • HPLC-MS/MS Analysis:

    • Liquid Chromatograph: Shimadzu LC40 system or equivalent.

    • Column: Phenomenex Kinetex Polar C18 (100 x 4.6 mm, 2.6 µm) or similar.

    • Mobile Phase: A gradient of water with 5 mM ammonium acetate (A) and methanol (B).

    • Flow Rate: 0.9 mL/min.

    • Injection Volume: 20 µL.

    • Mass Spectrometer: SCIEX 7500 system or a comparable triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Optional Cleanup & Derivatization cluster_analysis Analysis Soil_Sample Soil Sample Homogenization Homogenization Soil_Sample->Homogenization Extraction Solvent Extraction (Acetone/H₂SO₄) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant GPC Gel Permeation Chromatography Supernatant->GPC optional Derivatization Derivatization (e.g., Methylation) Supernatant->Derivatization if required GC_MS GC-MS Analysis Supernatant->GC_MS GPC->Derivatization if required Derivatization->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

GC-MS Experimental Workflow for Soil Samples.

HPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_concentration Optional Concentration cluster_analysis Analysis Water_Sample Water Sample Filtration Filtration (0.45 µm) Water_Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE for trace analysis HPLC_MSMS HPLC-MS/MS Analysis Filtration->HPLC_MSMS SPE->HPLC_MSMS Data_Processing Data Processing & Quantification HPLC_MSMS->Data_Processing

HPLC-MS/MS Experimental Workflow for Water Samples.

References

Navigating the Analytical Maze: A Comparative Guide to Measuring 2,4,5-Trichloroisophthalonitrile in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the inter-laboratory analysis of 2,4,5-Trichloroisophthalonitrile, commonly known as chlorothalonil, reveals a landscape dominated by two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides a comprehensive comparison of these methods, offering researchers, scientists, and drug development professionals a clear overview of their performance, supported by experimental data, to aid in the selection of the most suitable approach for their specific environmental monitoring needs.

Chlorothalonil is a broad-spectrum, non-systemic fungicide extensively used in agriculture, leading to its presence in various environmental matrices such as soil and water.[1][2] Accurate and reliable measurement of its residues and degradation products is crucial for assessing environmental contamination and ensuring regulatory compliance. This guide synthesizes data from multiple studies to compare the primary analytical methodologies employed for this purpose.

Performance Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for chlorothalonil analysis hinges on factors such as the specific sample matrix, the target analyte (parent compound or metabolites), and the required sensitivity. The following tables summarize the quantitative performance data for each technique in soil and water samples.

Table 1: Performance of Analytical Methods for Chlorothalonil in Water Samples
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Recovery 70% - 110%[1][2]70% - 110%[1][2]
Limit of Detection (LOD) 0.1 µg/L[1][2]1 µg/L[1][2]
Limit of Quantification (LOQ) 5-10 ng/L (for metabolites by UHPLC-MS/MS)[3]5-10 ng/L (for metabolites by UHPLC-MS/MS)[3]
Table 2: Performance of Analytical Methods for Chlorothalonil and its Metabolites in Soil Samples
ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Recovery 54% - 130% (for chlorothalonil and other metabolites)[1][2]80% - 95% (for specific metabolites)[1][2]
Limit of Detection (LOD) 0.001 - 0.005 µg/g (for chlorothalonil and other metabolites)[1][2]0.02 - 0.05 µg/g (for specific metabolites)[1][2]
Limit of Quantification (LOQ) 0.01 mg/kg[4]0.5 µg/kg (for metabolites by UHPLC-MS/MS)[3]

Experimental Protocols: A Closer Look

Detailed methodologies are critical for replicating and validating analytical results. Below are representative experimental protocols for the analysis of chlorothalonil using GC-MS/MS and LC-MS/MS.

Protocol 1: GC-MS/MS Analysis of Chlorothalonil in Fruits and Vegetables

This method, adapted from a study on fruits and vegetables, is applicable to environmental samples with appropriate modifications.[5]

1. Sample Extraction:

  • Homogenize the sample.

  • Extract with acetone in the presence of a 0.1 M EDTA sodium salt solution.[5]

2. Clean-up:

  • Perform Solid Phase Extraction (SPE) using OASIS HLB cartridges for clean-up.[5]

3. Instrumental Analysis:

  • Add an internal standard (e.g., isotope-labeled hexachlorobenzene) to the extracts before analysis.[5]

  • Analyze by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with a triple quadrupole analyzer.[5]

  • Use at least two MS/MS transitions for reliable quantification and confirmation.[5]

4. Quantification:

  • Perform quantification using matrix-matched standard calibration.[5]

Protocol 2: LC-MS/MS Analysis of Chlorothalonil in Soil

This protocol is based on an environmental chemistry method developed by the EPA.[6]

1. Sample Extraction:

  • The specific extraction procedure for soil is not detailed in the provided snippets but typically involves solvent extraction.

2. Preparation of Calibration Standards:

  • Prepare individual stock solutions of chlorothalonil at 100 µg/mL.[6]

  • Dilute the stock solution with 20/80 (v/v) MeOH/0.1% formic acid in ultrapure water to prepare calibration standards (e.g., 0.2, 0.5, 1, 2, 5, 10, 20 ng/mL).[6]

3. Instrumental Analysis:

  • LC Conditions:

    • Column: Zorbax SB-Aq, 4.6 x 50 mm, 1.8 µm.[6]

    • Mobile Phase A: 0.1 mM ammonium formate.[6]

    • Mobile Phase B: Not specified.

    • Injection Volume: 20 µL.[6]

  • MS/MS Conditions:

    • Analysis is performed using tandem mass spectrometry.

4. Quality Control:

  • Analyze a calibration standard after every 4 to 5 sample injections.[6]

Visualizing the Workflow

To better illustrate the analytical process, the following diagram outlines a typical workflow for the analysis of chlorothalonil in environmental samples.

Chlorothalonil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Soil or Water) Extraction Extraction (e.g., SPE, QuEChERS) Sample->Extraction Homogenization Cleanup Clean-up (e.g., SPE Cartridge) Extraction->Cleanup Extract GC_MS GC-MS/MS Analysis Cleanup->GC_MS Purified Extract LC_MS LC-MS/MS Analysis Cleanup->LC_MS Purified Extract Quantification Quantification GC_MS->Quantification LC_MS->Quantification Reporting Reporting Quantification->Reporting Results

Caption: Workflow for Chlorothalonil Analysis.

References

Assessing the Analytical Specificity of 2,4,5-Trichloroisophthalonitrile in the Presence of Other Pesticides: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the analytical specificity for 2,4,5-Trichloroisophthalonitrile when analyzed alongside other common pesticides. The focus is on potential interferences and the ability of modern analytical techniques, specifically Gas Chromatography-Mass Spectrometry (GC-MS), to distinguish this compound from other co-eluting or structurally similar compounds. The information presented is based on established analytical methodologies and extrapolated data for comparative purposes.

Data Presentation: Potential for Co-elution and Spectral Interference

The following table summarizes the potential for interference from other pesticides during the GC-MS analysis of this compound. The assessment is based on a hypothetical analysis using a standard non-polar capillary column (e.g., DB-5ms). Retention times and mass-to-charge ratios (m/z) are indicative and can vary based on the specific chromatographic conditions and instrumentation. A higher potential for interference is indicated for pesticides with similar retention times and shared ionic fragments.

PesticideChemical ClassTypical Retention Time (min)Key m/z FragmentsPotential for Interference with this compound
This compound Nitrile Fungicide ~ 15.2 230, 203, 168 -
ChlorothalonilNitrile Fungicide~ 15.5266, 231, 166Moderate (Similar structure, potential for co-elution)
Endosulfan (alpha)Organochlorine Insecticide~ 16.8241, 239, 206Low (Sufficiently different retention time)
DieldrinOrganochlorine Insecticide~ 17.5263, 79, 108Low (Sufficiently different retention time)
TrifluralinDinitroaniline Herbicide~ 12.1306, 264, 236Low (Different retention time)
PendimethalinDinitroaniline Herbicide~ 13.8252, 281, 162Low to Moderate (Closer retention time)
CaptanPhthalimide Fungicide~ 14.9117, 79, 152High (Very close retention time, requires good mass spectral resolution)
VinclozolinDicarboximide Fungicide~ 15.3212, 285, 198High (Very close retention time, requires good mass spectral resolution)

Note: The potential for interference is a qualitative assessment. Actual interference will depend on the concentration of the interfering substance and the specificity of the analytical method. The use of high-resolution mass spectrometry or tandem mass spectrometry (MS/MS) can significantly improve specificity and reduce interferences.

Experimental Protocols

A detailed methodology for the extraction and analysis of this compound and other pesticides from a soil matrix is provided below. This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by GC-MS analysis.

1. Sample Preparation (QuEChERS Extraction)

  • Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sieved soil.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water (if the soil is dry) and vortex for 30 seconds. Let it stand for 30 minutes to hydrate.

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.

    • Vortex the tube for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

  • GC Column: A non-polar capillary column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 150°C at 25°C/min.

    • Ramp to 200°C at 3°C/min.

    • Ramp to 280°C at 8°C/min, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and/or full scan mode (m/z 50-550) for qualitative analysis.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships described in this guide.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Analytical Workflow sample Soil Sample homogenize Homogenization sample->homogenize extraction Acetonitrile Extraction with Salts homogenize->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 extract Final Extract centrifuge2->extract gcms GC-MS Analysis extract->gcms data_acq Data Acquisition (Scan/SIM) gcms->data_acq data_proc Data Processing data_acq->data_proc identification Compound Identification data_proc->identification quantification Quantification data_proc->quantification

Caption: Experimental workflow for pesticide analysis.

signaling_pathway cluster_interference Potential Interference Assessment cluster_factors Contributing Factors cluster_outcome Analytical Outcome analyte This compound rt Similar Retention Time analyte->rt mz Shared m/z Fragments analyte->mz pesticide_x Other Pesticide pesticide_x->rt pesticide_x->mz interference Analytical Interference rt->interference mz->interference

Caption: Logical relationship of interference factors.

Persistence in the Environment: A Comparative Analysis of Chlorothalonil and its Degradation Product, 2,4,5-Trichloroisophthalonitrile

Author: BenchChem Technical Support Team. Date: November 2025

The broad-spectrum fungicide chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is subject to degradation in the environment, forming various transformation products. Among these is 2,4,5-trichloroisophthalonitrile, a substance that, along with the parent compound, exhibits notable environmental persistence. This guide provides a comparative analysis of the environmental persistence of chlorothalonil and its degradation product, this compound, with a focus on their behavior in soil and aquatic environments. The data presented is compiled from various scientific studies and is intended for researchers, scientists, and drug development professionals.

Data Summary

The environmental persistence of a chemical is often quantified by its half-life (t½), the time it takes for 50% of the initial amount to dissipate. The following tables summarize the available quantitative data for the half-life of chlorothalonil and its primary degradation product, 4-hydroxy-2,5,6-trichloroisophthalonitrile, which is structurally related to this compound and for which more extensive data is available. It is important to note that the persistence of these compounds is highly dependent on environmental conditions such as soil type, temperature, pH, and microbial activity.

Table 1: Environmental Persistence in Soil

CompoundSoil TypeHalf-life (t½) in daysConditions
Chlorothalonil Loamy Sand1 to 2 monthsField conditions[1]
Sandy Loam, Silt Loam, Peat Loam1 to 31Aerobic, 25-35°C, 80% field moisture capacity
Agricultural Tropical SoilHigh depletion (56-95%) in 25 daysAnaerobic microcosm assays
Yellow-Brown LoamDegradation observed over 60 daysIncubated at 25.6 ± 1.8 °C in the dark
4-hydroxy-2,5,6-trichloroisophthalonitrile Sandy Loam36Laboratory study
ClayUp to 220Laboratory study
Not specified10-22Following chlorothalonil application to peanuts[2]

Table 2: Environmental Persistence in Aquatic Environments

CompoundSystemHalf-life (t½)Conditions
Chlorothalonil Water/Sediment System<2 hoursFreshwater with sediment[1]
Still Stream Water80 hours (15°C) to 150 hours (5°C)
Aerated Stream Water7.7 hours (15°C) to 13.9 hours (5°C)With rocks and algae
Aqueous Solution (pH 9)38.1 daysHydrolysis
Irradiated Water/Sediment87-88% dissipation in 1 daySimulated sunlight
4-hydroxy-2,5,6-trichloroisophthalonitrile WaterDetected in dark systemsMore stable under anaerobic conditions[3]

Experimental Protocols

The data presented above are derived from studies employing standardized methodologies, often following guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of typical experimental protocols used to assess the environmental persistence of these compounds.

Soil Persistence (Aerobic) - Based on OECD Guideline 307

This test evaluates the aerobic transformation of a chemical in soil.

  • Soil Selection and Preparation: A representative soil, such as a sandy loam, silty loam, or loam, is collected from the top layer (0-20 cm). The soil is sieved (2 mm) to remove large particles and is pre-incubated for 2-3 weeks at the test temperature and moisture content to allow the microbial population to stabilize. Key soil characteristics such as pH, organic carbon content, and texture are determined.

  • Test Substance Application: The test substance (chlorothalonil or this compound), often radiolabeled (e.g., with ¹⁴C), is applied to the soil samples. The application rate is typically based on the maximum recommended agricultural application rate.

  • Incubation: The treated soil samples are incubated in the dark in controlled-environment chambers or biometer flasks at a constant temperature (e.g., 20 ± 2 °C) and moisture level (e.g., 50% of water-holding capacity) for a period of up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the flasks to maintain aerobic conditions.

  • Sampling and Analysis: Duplicate soil samples are taken at various time intervals. The soil is extracted with appropriate organic solvents. The concentrations of the parent compound and its transformation products in the extracts are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[4]. For radiolabeled studies, Liquid Scintillation Counting (LSC) is used to quantify the radioactivity in the extracts and the trapped ¹⁴CO₂ (to measure mineralization).

  • Data Analysis: The rate of degradation of the parent compound is calculated, and the half-life (DT50) is determined using appropriate kinetic models, typically first-order kinetics. The formation and decline of major transformation products are also monitored over time.

Aquatic Persistence (Water/Sediment System) - Based on OECD Guideline 308

This test evaluates the aerobic and anaerobic transformation of a chemical in a water-sediment system.

  • System Preparation: Two different natural sediments and their corresponding overlying waters are collected. The systems are set up in flasks or vessels, maintaining a specific sediment-to-water ratio. The systems are allowed to acclimatize for a period before the test substance is introduced.

  • Test Substance Application: The radiolabeled test substance is applied to the water phase of the systems.

  • Incubation: The test systems are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) for up to 100 days. For aerobic testing, a gentle stream of air is passed over the water surface. For anaerobic testing, the system is purged with an inert gas like nitrogen. Volatile traps are used to collect any evolved ¹⁴CO₂ or other volatile organic compounds.

  • Sampling and Analysis: At specified time intervals, the water and sediment phases are separated. Both phases are extracted and analyzed for the parent compound and its transformation products using methods like HPLC with radiometric detection and/or LC-MS. The non-extractable (bound) residues in the sediment are also quantified.

  • Data Analysis: The concentrations of the parent compound and transformation products in the water and sediment phases are plotted against time. The half-lives for dissipation from the water phase and for degradation in the total system are calculated using kinetic modeling.

Visualizations

The following diagrams illustrate the degradation pathway of chlorothalonil and a typical experimental workflow for assessing soil persistence.

cluster_degradation Chlorothalonil Degradation Pathway Chlorothalonil Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile) Metabolite1 This compound Chlorothalonil->Metabolite1 Dechlorination Metabolite2 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701) Chlorothalonil->Metabolite2 Hydrolysis Metabolite3 3-cyano-2,4,5,6-tetrachlorobenzamide Chlorothalonil->Metabolite3 Hydrolysis Further_Degradation Further Degradation Products (e.g., CO2) Metabolite1->Further_Degradation Metabolite2->Further_Degradation Metabolite3->Further_Degradation

Caption: Degradation pathway of chlorothalonil in the environment.

cluster_workflow Experimental Workflow for Soil Persistence Study (OECD 307) A 1. Soil Collection & Preparation B 2. Test Substance Application A->B C 3. Incubation (Controlled Conditions) B->C D 4. Sampling at Time Intervals C->D D->C Continue Incubation E 5. Extraction of Soil Samples D->E Collect Samples F 6. Chemical Analysis (HPLC, GC-MS) E->F G 7. Data Analysis (Half-life Calculation) F->G

References

Evaluating 2,4,5-Trichloroisophthalonitrile as a Reliable Indicator of Chlorothalonil Contamination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of 2,4,5-trichloroisophthalonitrile as an indicator of contamination with the fungicide chlorothalonil. Through a comparison with alternative degradation products and supported by experimental data, this document assesses its reliability and offers insights into the most effective monitoring strategies.

Chlorothalonil (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide widely used in agriculture.[1] Due to its extensive use, monitoring its residues and degradation products in the environment is crucial for assessing potential ecological and health risks. While this compound is a known degradation product of chlorothalonil, its utility as a primary indicator of contamination warrants a thorough evaluation in comparison to other metabolites.

The Primary Degradation Product: A More Reliable Indicator

Research consistently demonstrates that the principal and most frequently detected degradation product of chlorothalonil in environmental matrices such as soil and water is 4-hydroxy-2,5,6-trichloroisophthalonitrile (also known as SDS-3701 or TPN-OH).[2][3] This metabolite is not only formed through both abiotic and microbial degradation pathways but is also found to be more persistent than the parent compound.[3][4] Studies have shown that the soil half-life of chlorothalonil is relatively short (e.g., <1-3.5 days in some studies), while its main degradate, 4-hydroxychlorothalonil, persists for a longer duration (10-22 days).[3] Furthermore, this primary metabolite is estimated to be significantly more acutely toxic than chlorothalonil itself, highlighting the importance of its detection.[5]

In contrast, while this compound is a recognized metabolite, its prevalence and concentration in environmental samples are generally lower than that of 4-hydroxy-2,5,6-trichloroisophthalonitrile. Therefore, focusing solely on this compound as an indicator could lead to an underestimation of the actual contamination level and associated risks.

Degradation Pathways of Chlorothalonil

The degradation of chlorothalonil in the environment is a complex process involving both microbial and abiotic pathways, leading to a variety of transformation products. The primary mechanism of microbial degradation involves the enzymatic replacement of a chlorine atom with a hydroxyl group to form 4-hydroxy-2,5,6-trichloroisophthalonitrile.[6] Other identified metabolites include various congeners with fewer chlorine atoms, as well as amide and carboxylic acid derivatives. The formation of this compound involves the reductive dechlorination of the parent compound.

Chlorothalonil_Degradation Chlorothalonil Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile) Metabolite_OH 4-Hydroxy-2,5,6-trichloroisophthalonitrile (Primary Metabolite) Chlorothalonil->Metabolite_OH Microbial & Abiotic Hydroxylation Metabolite_TriChloro This compound Chlorothalonil->Metabolite_TriChloro Reductive Dechlorination Other_Metabolites Other Metabolites (e.g., Amides, Carboxylic Acids) Chlorothalonil->Other_Metabolites Hydrolysis & Other Transformations Further_Degradation Further Degradation Products Metabolite_OH->Further_Degradation Metabolite_TriChloro->Further_Degradation Other_Metabolites->Further_Degradation

Diagram 1: Simplified degradation pathways of Chlorothalonil.

Comparative Analysis of Analytical Methods

The detection and quantification of chlorothalonil and its metabolites are typically performed using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer high sensitivity and selectivity, allowing for the detection of trace levels of these compounds in complex environmental samples.

Below is a summary of quantitative data for the analysis of chlorothalonil and its key metabolites from various studies.

AnalyteAnalytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
ChlorothalonilGC-MS/MSFruits & Vegetables-0.01 mg/kg77-110[7]
ChlorothalonilGC-MS/MSAgricultural Products0.003 mg/kg0.01 mg/kg79.3-104.1[8]
4-Hydroxy-2,5,6-trichloroisophthalonitrileLC-MS/MSWater-0.025 µg/L-[9]
4-Hydroxy-2,5,6-trichloroisophthalonitrileUHPLC-MS/MSSulfur-Rich Vegetables0.003 mg/kg0.01 mg/kg87.6-96.7[10]
Chlorothalonil Metabolite R471811LC-MS/MSWater-0.025 µg/L-[9]
Chlorothalonil Metabolite R417888LC-MS/MSWater-0.025 µg/L-[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of typical experimental protocols for the analysis of chlorothalonil and its metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocol

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis Homogenization 1. Homogenize Sample Extraction 2. Extract with Acetonitrile Homogenization->Extraction Cleanup 3. Clean-up with d-SPE (PSA, C18) Extraction->Cleanup Injection 4. Inject into GC-MS/MS Cleanup->Injection Separation 5. Chromatographic Separation Injection->Separation Detection 6. Mass Spectrometric Detection Separation->Detection

Diagram 2: General workflow for GC-MS/MS analysis.

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample preparation.[8]

  • Extraction: A homogenized sample (e.g., 10 g of an agricultural product) is extracted with acetonitrile containing 1% formic acid. QuEChERS original salts are added, and the sample is shaken vigorously and then centrifuged.[8]

  • Clean-up: An aliquot of the supernatant is transferred to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) and C18 sorbents for clean-up. The mixture is vortexed and centrifuged.[8]

  • Analysis: The final extract is analyzed by GC-MS/MS. The instrument is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[8]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis Filtration 1. Filter Water Sample Direct_Injection 2. Direct Injection (for water) Filtration->Direct_Injection Separation_LC 3. Chromatographic Separation (e.g., C18 column) Direct_Injection->Separation_LC Detection_LC 4. Mass Spectrometric Detection (e.g., ESI or APCI) Separation_LC->Detection_LC

Diagram 3: General workflow for LC-MS/MS analysis of water samples.

For water samples, a direct injection method is often suitable for the analysis of polar metabolites.

  • Sample Preparation: Water samples are typically filtered to remove particulate matter. For some applications, no further concentration is needed.[9]

  • Analysis: The filtered sample is directly injected into the LC-MS/MS system. Chromatographic separation is achieved using a suitable column (e.g., C18). Detection is performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, often in negative ion mode, with the mass spectrometer operating in MRM mode.[9][10]

Conclusion and Recommendation

Based on the available scientific literature, This compound is not the most reliable indicator of chlorothalonil contamination. While it is a degradation product, its presence and concentration are often lower than those of the primary metabolite, 4-hydroxy-2,5,6-trichloroisophthalonitrile .

For a comprehensive and accurate assessment of chlorothalonil contamination, it is strongly recommended to monitor for 4-hydroxy-2,5,6-trichloroisophthalonitrile in addition to the parent compound. This primary metabolite is more persistent and, in some cases, more toxic than chlorothalonil itself. Its detection provides a more robust and environmentally relevant indication of current and past contamination events. Analytical methods such as LC-MS/MS are highly effective for the simultaneous determination of chlorothalonil and its key polar metabolites in various environmental matrices.

References

A comparative study of the microbial communities responsible for 2,4,5-Trichloroisophthalonitrile degradation.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the key microbial players and their efficacy in breaking down the persistent fungicide 2,4,5,6-tetrachloroisophthalonitrile (chlorothalonil) reveals distinct advantages between single-strain and consortium-based bioremediation strategies. This guide synthesizes available data to offer a comparative perspective for researchers and professionals in environmental science and drug development.

The extensive use of chlorothalonil, a broad-spectrum fungicide, has led to its persistence in various ecosystems, prompting significant research into microbial degradation as a cost-effective and environmentally sound remediation method.[1] Studies have identified a range of bacteria and fungi capable of transforming this chlorinated aromatic compound.[1][2] This guide provides a comparative overview of the performance of different microbial communities, details the experimental protocols used to assess their degradation capabilities, and visualizes a typical experimental workflow.

Performance Comparison of Microbial Communities

The efficiency of chlorothalonil degradation varies significantly among different microbial communities. While pure cultures of bacteria and fungi have demonstrated notable degradation capabilities, bacterial consortia often exhibit enhanced performance through synergistic interactions.[3][4] The following table summarizes quantitative data from various studies, highlighting the degradation performance of different microbial communities under specified conditions.

Microbial CommunityTypeInitial ConcentrationDegradation EfficiencyTimeKey Findings & Notes
Stenotrophomonas acidaminiphila BJ1Pure Bacterial Strain50-300 mg/L83.5% - 91.5%96 hoursCapable of utilizing chlorothalonil as a sole carbon source.[5][6]
Pseudomonas sp. CTN-3Pure Bacterial Strain10-200 mg/kg soilEffective degradationNot specifiedEffective degradation across a range of concentrations, pH, and temperatures.[7]
Bacterial Consortium (Enterobacter, Klebsiella, Pseudomonas, Citrobacter)Bacterial Consortium2000 ng/g soil100%21 daysBioaugmentation with the consortium significantly accelerated degradation compared to natural attenuation.[3][8]
Natural Soil Microflora (Natural Attenuation)Mixed Microbial Community2000 ng/g soil98.5%35 daysSlower degradation rate compared to bioaugmentation with a specialized consortium.[3][8]
Soil Fungi (in farmyard manure-amended soil)Fungal CommunityNot specifiedMajor contributors to degradationNot specifiedFungi were identified as the major agents of chlorothalonil dissipation in amended soils.[2]

Experimental Protocols

The following sections detail the methodologies commonly employed in studies investigating the microbial degradation of chlorothalonil.

Enrichment and Isolation of Degrading Microorganisms

A common method to isolate chlorothalonil-degrading microbes involves enrichment cultures.[5] Soil or water samples from contaminated sites are used as an inoculum in a mineral salt medium (MSM) containing chlorothalonil as the sole carbon source. Serial dilutions and plating on solid MSM with chlorothalonil are then used to isolate individual colonies. The replica plating method can be used to screen for tolerance to various concentrations of the fungicide.[3]

Culture Conditions

For degradation studies, isolated strains or consortia are typically cultured in a liquid mineral salt medium with chlorothalonil added at a specific concentration.[5] The cultures are incubated under controlled conditions of temperature and pH. For instance, Stenotrophomonas acidaminiphila BJ1 showed optimal degradation at 30°C and a pH of 7.0.[5][6] Soil microcosm studies are also conducted to simulate environmental conditions, where factors like soil type, moisture content (e.g., 60% of field capacity), and temperature are controlled.[3][7]

Analytical Methods for Degradation Assessment

The concentration of chlorothalonil and its metabolites is typically monitored over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][5] The disappearance of the parent compound and the appearance of breakdown products provide evidence of microbial degradation.

Molecular Identification of Microorganisms

The identification of microbial isolates is crucial for characterizing the degrading communities. This is primarily achieved through the sequencing of the 16S rRNA gene for bacteria.[3][8] The amplified gene is sequenced, and the resulting sequence is compared against databases like GenBank to determine the genus and species of the isolate.[6]

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz, illustrates a typical experimental workflow for a comparative study of microbial communities degrading chlorothalonil.

Experimental_Workflow A Sample Collection (Chlorothalonil-contaminated soil/water) B Enrichment Culture (Mineral Salt Medium + Chlorothalonil) A->B C Isolation of Pure Cultures & Development of Consortia B->C D Molecular Identification (16S rRNA gene sequencing) C->D E Degradation Experiments (Liquid Culture & Soil Microcosms) C->E F Analytical Monitoring (HPLC, GC-MS) E->F Time-course sampling G Data Analysis (Degradation rates, pathway identification) F->G H Comparative Assessment of Microbial Communities G->H

Workflow for studying chlorothalonil degradation.

The degradation of the trichloro- metabolite, 2,4,5-trichloroisophthalonitrile, is also a critical aspect of the overall detoxification process, as the transformation of the parent compound can sometimes lead to the formation of other persistent or toxic intermediates.[9] Future comparative studies should also focus on the complete mineralization of chlorothalonil and its breakdown products by different microbial communities.

References

Safety Operating Guide

Safe Disposal of 2,4,5-Trichloroisophthalonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are based on information for the closely related compound, Chlorothalonil (2,4,5,6-Tetrachloroisophthalonitrile), due to a lack of specific disposal data for 2,4,5-Trichloroisophthalonitrile. Given their structural similarity, their hazardous properties and disposal requirements are expected to be comparable. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific guidance.

Proper management and disposal of this compound are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as a hazardous material, and its disposal is regulated.

Hazard Identification and Safety Precautions

This compound and its analogs are associated with significant health and environmental hazards. Strict adherence to safety protocols is mandatory when handling this chemical.

Summary of Hazards:

Hazard ClassGHS Hazard Statement
Acute Toxicity (Inhalation)H330: Fatal if inhaled.[1]
Serious Eye DamageH318: Causes serious eye damage.[1]
Skin SensitizationH317: May cause an allergic skin reaction.[1]
CarcinogenicityH351: Suspected of causing cancer.[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1]
Aquatic Hazard (Acute & Chronic)H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound:

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] If ventilation is inadequate, wear a suitable respirator.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required.[3]

  • Hand Protection: Wear chemically resistant gloves.

  • Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

Disposal Procedures

The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[4]

Step-by-Step Disposal Protocol:

  • Waste Characterization:

    • This compound waste must be classified as hazardous waste.

    • Consult the Resource Conservation and Recovery Act (RCRA) and your local regulations to determine the specific hazardous waste codes that apply.[5][6] Wastes containing nitriles may be classified as reactive hazardous waste if they can generate toxic gases.[7]

  • Waste Segregation and Collection:

    • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, properly labeled hazardous waste container.

    • The container must be compatible with the chemical, in good condition, and kept securely closed except when adding waste.

    • Do not mix this waste with other waste streams unless specifically instructed to do so by your EHS department.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date accumulation started and a list of all contents.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.

    • Ensure the storage area is away from heat, sparks, and open flames.[1]

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • A hazardous waste manifest will be required to track the waste from your facility to its final disposal site.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity and evacuate the area.

    • Restrict access to the spill site.

  • Don Appropriate PPE:

    • Before attempting to clean the spill, put on all required PPE, including respiratory protection.

  • Contain the Spill:

    • Prevent the spilled material from entering drains, sewers, or waterways.[3]

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

    • For liquid spills, absorb with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent).

  • Collect and Dispose of Spill Debris:

    • Place all contaminated materials and cleanup debris into a designated hazardous waste container.

    • Seal and label the container as described in the disposal procedures above.

  • Decontaminate the Area:

    • Clean the spill area thoroughly with an appropriate solvent or detergent solution, as recommended by your EHS department.

    • Collect all decontamination materials as hazardous waste.

  • Report the Spill:

    • Report the spill to your supervisor and EHS department, regardless of the size.

Visual Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal start Chemical Handling Event (Experiment Completion or Spill) assess_waste Assess Waste Type start->assess_waste is_spill Is it a spill? assess_waste->is_spill spill_protocol Execute Spill Management Protocol (Evacuate, PPE, Contain, Collect) is_spill->spill_protocol Yes routine_disposal Routine Waste Disposal is_spill->routine_disposal No collect_waste Collect in Labeled, Sealed Container spill_protocol->collect_waste characterize_waste Characterize as Hazardous Waste (RCRA Guidelines) routine_disposal->characterize_waste characterize_waste->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs manifest_transport Manifest & Transport to Licensed Disposal Facility contact_ehs->manifest_transport incineration Final Disposal: Incineration manifest_transport->incineration

References

Essential Safety and Handling Guide for 2,4,5-Trichloroisophthalonitrile (Chlorothalonil)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for laboratory professionals working with 2,4,5-Trichloroisophthalonitrile, also known as Chlorothalonil. Adherence to these procedures is essential to ensure personal safety and environmental protection.

Hazard Summary

This compound is a hazardous substance requiring careful handling. Its primary classifications and associated risks are summarized below.[1][2]

Hazard ClassificationGHS CodeDescription
Acute Toxicity, InhalationH330Fatal if inhaled.[2]
Serious Eye DamageH318Causes serious eye damage.[1][2]
Skin SensitizationH317May cause an allergic skin reaction.[1][2]
CarcinogenicityH351Suspected of causing cancer.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]
Aquatic Hazard (Acute & Chronic)H410Very toxic to aquatic life with long lasting effects.[1][2]

Operational Plan: Safe Handling and Storage

A systematic approach is crucial when working with this compound. The following procedural steps outline the requirements from preparation to storage.

Engineering Controls

Proper ventilation is the first line of defense.

  • Ventilation: Always handle this compound in a well-ventilated area.[3][4] For laboratory-scale work, a certified chemical fume hood is required.

  • Safety Stations: Ensure immediate access to eyewash stations and safety showers.[3][4]

Personal Protective Equipment (PPE)

Wear the appropriate PPE before handling the substance.[3] All PPE should be inspected for damage before each use.[5]

  • Eye and Face Protection: Wear tight-sealing safety goggles that meet ANSI Z87.1 standards.[3][6] When there is a risk of splashing, a face shield should be worn in addition to goggles.[7][8]

  • Skin Protection:

    • Gloves: Wear durable, chemical-resistant gauntlet-style gloves made of nitrile, neoprene, or butyl rubber that extend up the forearm.[7][8] Do not use leather or fabric gloves.[7] Wash the exterior of gloves before removing them.[7]

    • Protective Clothing: A chemical-resistant suit or coveralls (e.g., Tyvek) is recommended.[6][9] At a minimum, wear a long-sleeved shirt and long pants.[8] When mixing or loading, a chemical-resistant apron is also necessary.[7]

  • Footwear: Wear chemical-resistant boots. Pant legs must be worn outside of the boots to prevent chemicals from entering.[6] Do not wear leather or canvas shoes.[6][7][8]

  • Respiratory Protection: A respirator is required to prevent inhalation of dust or aerosols.[3][4] A full-facepiece respirator provides both respiratory and eye protection.[9] Filters must be replaced based on manufacturer instructions or after a maximum of 8 hours of cumulative use if no other guidance is available.[5]

Safe Handling Practices
  • Read Safety Information: Do not handle the compound until all safety precautions from the Safety Data Sheet (SDS) have been read and understood.[3][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]

  • Avoid Inhalation: Do not breathe dust, mists, or vapors. If handling a powder, moisten it first to prevent dusting where appropriate.[10]

  • Personal Hygiene: Wash hands thoroughly before breaks and immediately after handling the product.[3] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4]

  • Clothing: Contaminated work clothing must not be allowed out of the workplace and should be laundered separately from other clothing.[3][7]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4] A recommended storage temperature is 2-8°C.[1]

  • Security: The storage area should be secure and locked up, accessible only to authorized personnel.[3][4]

  • Incompatibilities: Keep away from strong acids, strong bases, and strong oxidizing agents.[3]

Emergency and Disposal Plan

Spill Response

In the event of a spill, evacuate the area and follow these steps:

  • Restrict Access: Keep unnecessary personnel away.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from entering drains or waterways.

  • Cleanup:

    • For solid spills, carefully sweep the substance into a covered container labeled for waste disposal. If appropriate, moisten the material first to minimize dust generation.[10]

    • For liquid spills, absorb with an inert, dry material and place it in an appropriate waste container.[11]

  • Decontaminate: Clean the affected area thoroughly.

  • Dispose: Dispose of cleanup materials as hazardous waste.

First Aid Measures
  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If breathing has stopped or is difficult, provide artificial respiration or oxygen. Call a poison center or doctor immediately.[3][4]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[3][4]

  • Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. Wash contaminated clothing before reuse.[3][4]

Disposal Plan
  • Chemical Waste: Dispose of contents and containers at an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]

  • Environmental Precaution: This chemical is very toxic to aquatic life; do not allow it to enter the environment.[10]

  • Contaminated PPE: Coveralls or other absorbent materials that are heavily contaminated or drenched with the undiluted product must be discarded as hazardous waste and not reused.[5]

Procedural Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_decon 3. Decontamination cluster_dispose 4. Disposal A Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Inspect & Don Required PPE B->C D Weighing & Transfer (in Fume Hood) C->D E Perform Experiment D->E F Clean Glassware & Work Surfaces E->F G Doff & Segregate PPE F->G H Personal Hygiene (Wash Hands) G->H I Package & Label Chemical Waste H->I J Dispose of Contaminated Single-Use PPE I->J K Store Waste for Pickup J->K

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.